Ethyl trans-4-hydroxy-L-prolinate hydrochloride
Description
Properties
IUPAC Name |
ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSZDXMSRXWJV-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187598 | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33996-30-4 | |
| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl trans-4-hydroxy-L-prolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a derivative of the non-essential amino acid L-hydroxyproline, a major component of collagen. This compound serves as a valuable building block in synthetic organic chemistry and is of particular interest to researchers in drug development and biochemistry. Its structural similarity to proline, an essential amino acid in collagen formation, makes it a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting collagen-related diseases. Furthermore, its ethyl ester form can enhance solubility and bioavailability, making it a versatile reagent in the development of novel therapeutic agents and in cosmetic formulations aimed at improving skin elasticity and hydration.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring with a hydroxyl group at the 4-position and an ethyl ester at the 2-position, with the stereochemistry being (2S, 4R). The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₃ | [1] |
| Molecular Weight | 195.64 g/mol | [1] |
| CAS Number | 33996-30-4 | [1] |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Melting Point | 150-153 °C | [1] |
| Boiling Point | 297.2 °C at 760 mmHg (estimated) | [1] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 0-5 °C | [1] |
Spectral Data
Reference Spectral Data for trans-4-Hydroxy-L-proline methyl ester hydrochloride:
-
¹H NMR (DMSO-d6, 300 MHz): A singlet corresponding to the methyl ester peak is observed at 3.75 ppm.[3][4]
-
¹³C NMR: Spectral data is available on public databases such as PubChem.[5]
-
FTIR: The FTIR spectrum of the methyl ester hydrochloride salt shows characteristic bands for the ammonium salt.[4]
-
Mass Spectrometry: GC-MS data for the methyl ester is available on public databases.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of amino acid esters is through Fischer esterification. While a specific detailed protocol for the ethyl ester was not found in the search results, a general procedure for the analogous methyl ester is well-documented. This procedure can be adapted for the synthesis of the ethyl ester by substituting methanol with ethanol.
Principle: The synthesis involves the esterification of the carboxylic acid group of L-hydroxyproline with ethanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. Thionyl chloride is often preferred as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.
Detailed Methodology (Adapted from the synthesis of the methyl ester):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-hydroxyproline in anhydrous ethanol. The flask should be cooled in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and any excess reagents are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid.
Caption: A generalized workflow for the synthesis of this compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. In SPPS, the amino acid derivative is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus. The protected hydroxyproline can then be incorporated into a growing peptide chain.
Principle of Fmoc SPPS: The synthesis is carried out on a solid support (resin). The C-terminal amino acid is first attached to the resin. The synthesis then proceeds in cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
Detailed Methodology for Fmoc SPPS using a Hydroxyproline Derivative:
-
Resin Preparation: The synthesis starts with a resin, often a Wang or Rink Amide resin, which is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a base, typically a 20% solution of piperidine in DMF, to expose the free amino group.
-
Coupling of Fmoc-Hyp(tBu)-OH: The Fmoc-protected hydroxyproline derivative (with the hydroxyl group protected, e.g., as a t-butyl ether, Fmoc-Hyp(tBu)-OH) is activated with a coupling agent and added to the resin to form a new peptide bond.
-
Repeat Synthesis Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the t-butyl group on the hydroxyproline) are removed simultaneously by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A workflow diagram illustrating the key steps in Fmoc solid-phase peptide synthesis.
Role in Signaling Pathways and Biological Systems
This compound itself is not directly involved in signaling pathways. However, as a precursor to hydroxyproline-containing peptides, it plays an indirect but crucial role in biological processes where collagen is central. Hydroxyproline is essential for the structural stability of the collagen triple helix. The hydroxylation of proline residues is a critical post-translational modification that occurs in the endoplasmic reticulum and is catalyzed by prolyl hydroxylases. This hydroxylation allows for the formation of a stable triple helix at physiological temperatures.
The integrity of collagen is vital for the structure and function of the extracellular matrix (ECM), which in turn influences cell adhesion, proliferation, migration, and differentiation through interactions with cell surface receptors like integrins. Therefore, the synthesis of stable collagen, which relies on the availability of hydroxyproline, is fundamental to these cellular signaling events.
Caption: A simplified diagram showing the role of proline hydroxylation in collagen biosynthesis and its impact on cellular signaling.
Conclusion
This compound is a key chemical entity for researchers in the fields of medicinal chemistry and materials science. Its utility as a chiral building block for the synthesis of complex molecules, particularly peptides and peptidomimetics, is well-established. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in peptide synthesis, and an illustration of its indirect role in biological pathways through its contribution to the synthesis of stable collagen. The provided information aims to support researchers in the effective utilization of this important compound in their scientific endeavors.
References
"Ethyl trans-4-hydroxy-L-prolinate hydrochloride" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an in-depth overview of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a versatile chiral building block derived from the non-essential amino acid hydroxyproline.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 33996-30-4[1] |
| Molecular Formula | C₇H₁₃NO₃·HCl[1] |
| Molecular Weight | 195.646 g/mol [1] |
| Synonyms | (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, H-Hyp-OEt·HCl, L-4-Hydroxyproline ethyl ester hydrochloride |
Physicochemical Properties
The following table summarizes key physicochemical data for this compound.
| Property | Value |
| Melting Point | 150-153 °C[1] |
| Boiling Point | 297.2 °C at 760 mmHg[1] |
| Flash Point | 133.5 °C[1] |
| Vapor Pressure | 0.00014 mmHg at 25 °C[1] |
| Storage Temperature | 0-5 °C[1] |
| Hydrogen Bond Donor Count | 3[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 3[1] |
| Exact Mass | 195.066221[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of hydroxyproline esters.
Objective: To synthesize this compound via acid-catalyzed esterification of trans-4-hydroxy-L-proline.
Materials:
-
trans-4-hydroxy-L-proline
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Reaction vessel with a stirrer and condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction vessel, suspend trans-4-hydroxy-L-proline in anhydrous ethanol.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Caption: A workflow diagram for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (Proline Editing)
This compound is a precursor to protected forms of hydroxyproline used in solid-phase peptide synthesis (SPPS). The "proline editing" approach allows for the site-specific modification of a peptide chain.
Objective: To incorporate a modified proline residue into a peptide using a hydroxyproline derivative.
Workflow Overview:
-
Coupling: Commercially available Fmoc-4(R)-hydroxyproline is coupled to the growing peptide chain on a solid support using standard SPPS protocols.
-
Hydroxyl Protection: The free hydroxyl group of the incorporated hydroxyproline residue is protected, often with a trityl group, in an automated fashion.
-
Peptide Elongation: The synthesis of the peptide continues to completion.
-
Orthogonal Deprotection: The protecting group on the hydroxyproline hydroxyl is selectively removed.
-
Modification: The now free hydroxyl group can be modified through various reactions such as Mitsunobu, oxidation, reduction, or acylation to introduce diverse functionalities at the 4-position of the proline ring.
Caption: A high-level workflow for "proline editing" using a hydroxyproline derivative in SPPS.
Biological Significance and Pathways
This compound itself is not directly involved in signaling pathways. However, its parent molecule, trans-4-hydroxy-L-proline, is a critical component of collagen, the most abundant protein in mammals. The synthesis of hydroxyproline occurs as a post-translational modification of proline residues within the procollagen chain.
This hydroxylation is essential for the stability of the collagen triple helix. The reaction is catalyzed by prolyl hydroxylase, an enzyme that requires Fe²⁺, α-ketoglutarate, and ascorbic acid (Vitamin C) as co-factors.
Caption: The post-translational modification of proline to hydroxyproline in collagen synthesis.
References
An In-depth Technical Guide to the Synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride from L-hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a valuable chiral building block in pharmaceutical development. The primary synthetic route detailed is the Fischer-Speier esterification of L-hydroxyproline using ethanol in the presence of an acid catalyst, a method favored for its efficiency and atom economy. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to support research and development in this area.
Reaction Overview and Mechanism
The synthesis of this compound from L-hydroxyproline is a classic example of a Fischer-Speier esterification.[1] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[1] In this specific synthesis, the carboxylic acid group of L-hydroxyproline reacts with ethanol in the presence of a strong acid catalyst to form the corresponding ethyl ester. Thionyl chloride (SOCl₂) is a commonly used reagent that generates hydrogen chloride (HCl) in situ, which then acts as the catalyst.[2]
The reaction mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group on L-hydroxyproline, increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the now more electrophilic carbonyl carbon.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to a second molecule of the alcohol, leading to an activated complex.[1]
-
Formation of a Leaving Group: One of the hydroxyl groups in the activated complex is protonated, forming a good leaving group (water).[3]
-
Elimination of Water: The loss of a water molecule from the oxonium ion, followed by deprotonation, results in the formation of the ethyl ester.[1]
The final product is isolated as a hydrochloride salt, which enhances its crystalline stability and makes it suitable for long-term storage.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its analogues.
Table 1: Reaction Parameters for the Synthesis of Amino Acid Ethyl Ester Hydrochlorides
| Parameter | Value | Reference |
| Starting Material | L-Hydroxyproline | |
| Reagents | Ethanol, Thionyl Chloride | [5] |
| Reaction Temperature | 35-60°C | [5] |
| Reaction Time | 3 hours (post-addition) | [5] |
| Yield | 97-98.4% (for d-alanine analogue) | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₃ | |
| Molecular Weight | 195.64 g/mol | |
| Melting Point | 150-153 °C | |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in water | [6] |
Table 3: Spectroscopic Data for Hydroxyproline Esters
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| IR (for (4R) counterpart) | 3300 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester C=O) | [4] |
| ¹H NMR (for methyl ester) | 3.75 ppm (singlet, methyl ester) | [7] |
| ¹H NMR (related proline derivatives) | δ 4.2–4.4 ppm (ester-linked ethyl group) | [4] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous amino acid esters, particularly the synthesis of d-alanine ethyl ester hydrochloride using thionyl chloride.[5]
Materials:
-
L-hydroxyproline
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (for precipitation)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and flask for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-hydroxyproline in anhydrous ethanol at room temperature.
-
Addition of Thionyl Chloride: Cool the suspension to 0-5°C using an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The addition of thionyl chloride should be controlled to maintain the reaction temperature between 35°C and 60°C.[5]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 50°C for approximately 3 hours.[5]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess ethanol and unreacted thionyl chloride.[5]
-
Isolation of Product: To the resulting residue, add diethyl ether to precipitate the this compound as a white solid.
-
Purification: Collect the precipitate by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy. The expected melting point is in the range of 150-153°C.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis process.
Caption: Fischer-Speier esterification pathway.
Caption: Experimental workflow for synthesis.
References
- 1. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. prepchem.com [prepchem.com]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of Ethyl trans-4-hydroxy-L-prolinate hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of Ethyl trans-4-hydroxy-L-prolinate hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the critical physicochemical properties of this compound. While specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols and data presentation formats that are industry-standard for such an active pharmaceutical ingredient (API).
This compound is a proline derivative. Proline and its derivatives are known to play a role in cellular stress protection. The stability and solubility of such compounds are paramount for their effective formulation and therapeutic delivery.
Chemical and Physical Properties
Basic chemical and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO₃ |
| Molecular Weight | 195.64 g/mol |
| Melting Point | 150-153°C[1] |
| Appearance | White to off-white solid[2] |
| Storage Temperature | 0-5°C[1] |
Solubility Profile: A Hypothetical Framework
The solubility of an API is a critical factor in its absorption and bioavailability. As a hydrochloride salt of an amino acid ester, this compound is expected to exhibit aqueous solubility. A comprehensive solubility profile would be determined in a variety of solvents and at different pH values, reflecting the physiological range.
Experimental Protocol for Solubility Determination
The equilibrium solubility of a compound is typically determined by adding an excess amount of the solid drug to a specific solvent and allowing it to equilibrate under controlled conditions.
-
Preparation of Solutions: Saturated solutions are prepared by adding an excess of this compound to the test solvent in sealed containers.
-
Equilibration: The containers are agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots of the supernatant are carefully withdrawn, ensuring no undissolved solids are included. Samples are typically filtered through a suitable membrane filter (e.g., 0.45 µm).
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L.
Hypothetical Solubility Data Table
The following table illustrates how the solubility data for this compound would be presented.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |
| Purified Water | 25 | (as is) | Data not available |
| Purified Water | 37 | (as is) | Data not available |
| 0.1 N HCl | 37 | 1.2 | Data not available |
| Phosphate Buffer | 37 | 6.8 | Data not available |
| Phosphate Buffer | 37 | 7.4 | Data not available |
| Ethanol | 25 | N/A | Data not available |
| Propylene Glycol | 25 | N/A | Data not available |
The study of amino acid solubility in aqueous salt solutions can provide insights into the behavior of this compound. Research has shown that salts of divalent cations can induce a "salting-in" effect for some amino acids.[3][4]
Stability Profile: A Methodological Overview
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Stability studies expose the API to various environmental conditions over time.
Experimental Protocol for Stability Assessment
A typical stability study involves storing the compound under controlled conditions and periodically analyzing samples for degradation and changes in physical and chemical properties.
-
Sample Preparation: this compound is stored in its solid state in containers that mimic the proposed packaging.
-
Storage Conditions: Samples are placed in stability chambers maintained at specific temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
Time Points: Samples are pulled at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, samples are analyzed for appearance, assay (potency), degradation products (impurities), and moisture content. A stability-indicating analytical method (typically HPLC) is used.
-
Forced Degradation Studies: To understand the degradation pathways, forced degradation studies are conducted under more extreme conditions, including exposure to acid, base, oxidation, heat, and light.
Hypothetical Stability Data Table (Accelerated Conditions: 40°C / 75% RH)
This table illustrates how stability data for the solid-state API would be presented.
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white solid | Conforms | Data not available | Data not available | Data not available |
| Assay (%) | 98.0 - 102.0 | Data not available | Data not available | Data not available | Data not available |
| Total Impurities (%) | NMT 1.0 | Data not available | Data not available | Data not available | Data not available |
| Water Content (%) | NMT 0.5 | Data not available | Data not available | Data not available | Data not available |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
References
"Ethyl trans-4-hydroxy-L-prolinate hydrochloride" mechanism of action in biological systems
Ethyl trans-4-hydroxy-L-prolinate hydrochloride: A Synthetic Building Block
This compound is a chemical compound primarily utilized as a versatile building block in organic synthesis, particularly within the field of medicinal chemistry. Its significance lies in its structural similarity to L-hydroxyproline, a modified amino acid that is a major component of collagen. This makes it a valuable starting material for the synthesis of a wide range of more complex molecules, including potential drug candidates.
Due to its role as a chemical intermediate, there is a notable absence of publicly available scientific literature detailing a specific "mechanism of action" for this compound itself within biological systems. Its primary function is to be chemically modified and incorporated into larger molecules. The biological activity of these final, more complex molecules would then be investigated.
The Biological Relevance of the Core Structure: L-Hydroxyproline
To understand the potential, albeit indirect, biological context of this compound, it is useful to examine its parent molecule, L-hydroxyproline.
L-hydroxyproline is a non-proteinogenic amino acid that is crucial for the stability of the collagen triple helix in vertebrates. It is formed through the post-translational modification of proline residues by the enzyme prolyl hydroxylase. The hydroxyl groups of hydroxyproline residues are key to the formation of hydrogen bonds that stabilize the collagen structure.
Signaling and Metabolic Pathways Involving L-Hydroxyproline
While not a direct mechanism of action for the ethyl ester, the metabolism of L-hydroxyproline involves specific pathways that are well-characterized. The degradation of hydroxyproline occurs primarily in the liver and kidneys through a series of enzymatic steps.
Below is a simplified representation of the metabolic pathway of L-hydroxyproline.
Caption: Simplified metabolic pathway of L-hydroxyproline.
Synthetic Applications
The primary utility of this compound is in providing a chiral scaffold for the synthesis of novel compounds. The workflow for its use in a research and development setting is outlined below.
Caption: General workflow for the use of this compound in drug discovery.
Conclusion
"Ethyl trans-4-hydroxy-L-prolinate hydrochloride" as a chiral building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a versatile and valuable chiral building block in organic synthesis, prized for its rigid pyrrolidine scaffold and stereochemically defined hydroxyl and amino functionalities. This guide provides a comprehensive overview of its properties, applications, and key synthetic transformations, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 33996-30-4 |
| Molecular Formula | C₇H₁₄ClNO₃ |
| Molecular Weight | 195.64 g/mol [1] |
| Melting Point | 150-153 °C[1] |
| Boiling Point | 297.2 °C at 760 mmHg[1] |
| Flash Point | 133.5 °C[1] |
| Storage Temperature | 0-5 °C[1] |
| Solubility | Soluble in water and methanol. |
Applications in Chiral Synthesis
The stereochemically defined structure of this compound makes it an invaluable starting material for the synthesis of a wide range of complex chiral molecules, including antiviral agents and other pharmaceuticals.
Synthesis of Antiviral Agents
Nirmatrelvir (Paxlovid™)
A key component of the antiviral drug Nirmatrelvir is a bicyclic proline derivative, which can be synthesized from trans-4-hydroxy-L-proline. The synthesis involves the conversion of the hydroxyproline derivative to an olefin, followed by a cobalt-catalyzed cyclopropanation. This process has been successfully scaled for the multi-metric ton production of the key bicyclic intermediate.[2][3]
Ledipasvir
This compound is a precursor in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.[4][5] The synthesis involves a multi-step sequence that takes advantage of the predefined stereochemistry of the starting material.
Synthesis of Carbocyclic Nucleoside Analogues
The pyrrolidine ring of this compound can be manipulated to serve as a scaffold for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral compounds.
Key Synthetic Transformations and Experimental Protocols
The hydroxyl and secondary amine groups of this compound are key handles for a variety of chemical transformations. The following sections detail common reactions and provide representative experimental protocols.
Esterification
The esterification of trans-4-hydroxy-L-proline is a fundamental step in preparing the title compound. A common method is the Fischer esterification, where the amino acid is treated with an alcohol in the presence of a strong acid.
Table 1: Representative Esterification Reactions
| Starting Material | Alcohol | Acid Catalyst | Product | Yield | Reference |
| trans-4-hydroxy-L-proline | Methanol | Thionyl chloride | trans-4-Hydroxy-L-proline methyl ester hydrochloride | 92% | [6] |
| trans-4-hydroxy-L-proline | Ethanol | Hydrogen chloride | This compound | - |
Experimental Protocol: Synthesis of trans-4-Hydroxy-L-proline methyl ester hydrochloride [6]
To a stirred solution of trans-4-hydroxy-L-proline (1.0 g, 7.6 mmol) in methanol (25 mL) at 0 °C, thionyl chloride (0.83 mL, 11.4 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then refluxed overnight. After cooling to room temperature, the solvent is removed under reduced pressure to yield the product as a white solid (1.2 g, 92% yield).
N-Protection
The secondary amine of the pyrrolidine ring is often protected to allow for selective reactions at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is a common choice for protection.
Table 2: N-Protection of Hydroxyproline Derivatives
| Starting Material | Protecting Group Reagent | Base | Product | Yield | Reference |
| L-proline | Di-tert-butyl dicarbonate | Triethylamine | N-Boc-L-proline | - | [7] |
| (S)-4-methylenepyrrolidine-2-carboxylate | Di-tert-butyl dicarbonate | Triethylamine, DMAP | N-Boc-(S)-4-methylenepyrrolidine-2-carboxylate | 85% | [8] |
Experimental Protocol: Synthesis of N-Boc-L-proline [7]
To a solution of L-proline (0.5 g, 4.35 mmol) in dichloromethane (10 mL) containing triethylamine (0.7 mL), di-tert-butyl dicarbonate (1.4 g, 6.42 mmol) is added. The mixture is stirred at room temperature for 2.5 hours. The organic phase is washed with saturated citric acid solution, saturated sodium chloride solution, and water, then dried over magnesium sulfate and evaporated to yield the product.
Oxidation of the Hydroxyl Group
The secondary alcohol of ethyl trans-4-hydroxy-L-prolinate can be oxidized to a ketone, providing a key intermediate for further functionalization. The Swern oxidation is a mild and efficient method for this transformation.
Table 3: Oxidation of Hydroxyproline Derivatives
| Starting Material | Oxidizing Agent | Product | Yield | Reference | |---|---||---|---| | N-Cbz-4-hydroxyproline methyl ester | Trichloroisocyanuric acid/TEMPO | N-Cbz-4-ketoproline methyl ester | - | | | Generic secondary alcohol | Oxalyl chloride, DMSO, Triethylamine | Ketone | 92% |[9] |
Experimental Protocol: General Swern Oxidation [9][10][11][12][13]
To a solution of oxalyl chloride (1.5 equiv) in dichloromethane at -78 °C is added a solution of dimethyl sulfoxide (2.7 equiv) in dichloromethane. After 5 minutes, a solution of the N-protected hydroxyproline ester (1.0 equiv) in dichloromethane is added dropwise. After 30 minutes at -78 °C, triethylamine (7.0 equiv) is added dropwise. The mixture is allowed to warm to room temperature, and water is added. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group, providing access to the cis diastereomer. This reaction is also used to introduce various nucleophiles at the C4 position.
Table 4: Mitsunobu Reactions of Hydroxyproline Derivatives
| Starting Material | Nucleophile | Reagents | Product | Yield | Reference |
| N-Boc-(2S,4R)-4-hydroxyproline methyl ester | Perfluoro-tert-butanol | DIAD, PPh₃, DIPEA | N-Boc-(2S,4S)-perfluoro-tert-butyl-4-hydroxyproline methyl ester | - | [14] |
| N-phenylsulfonyl-trans-4-hydroxy-L-proline | (intramolecular) | DEAD, PPh₃ | N-phenylsulfonyl-bicyclic lactone | 77% | [15] |
Experimental Protocol: General Mitsunobu Reaction [16][17][18]
To a solution of N-protected ethyl trans-4-hydroxy-L-prolinate (1 eq.), the nucleophile (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction is stirred at room temperature for 6-18 hours. The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford the product with inverted stereochemistry at the C4 position.
Peptide Coupling
This compound is a valuable amino acid derivative for incorporation into peptides. Peptide coupling reagents such as HATU are commonly used to form the amide bond.
Table 5: Peptide Coupling Reactions
| Amino Acid 1 | Amino Acid 2 | Coupling Reagent/Base | Dipeptide Product | Yield | Reference |
| N-trifluoroacetyl L-tert-leucine | Bicyclic proline amine hydrochloride | HATU/NMM, DMAP | Dipeptide intermediate for Nirmatrelvir | 71% | [3] |
| Boc-L-proline | Generic amino acid ester | HATU/DIPEA | Boc-L-prolyl-amino acid ester | - | [19] |
Experimental Protocol: General Peptide Coupling with HATU [19]
To a solution of N-protected amino acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF, the mixture is stirred at room temperature for 15-30 minutes for pre-activation. This compound (1.0 eq) is then added, and the reaction is stirred for 2-4 hours. The reaction mixture is diluted with ethyl acetate and washed sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Visualization of Biological Mechanisms
The utility of this compound as a chiral building block is underscored by its application in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action of Ledipasvir
Ledipasvir, an antiviral drug for the treatment of Hepatitis C, is synthesized using an intermediate derived from hydroxyproline. It targets the HCV NS5A protein, a key component of the viral replication complex. By inhibiting NS5A, Ledipasvir disrupts the formation of new viral particles.
Caption: Mechanism of Ledipasvir action on HCV replication.
Mechanism of Action of Oseltamivir
Oseltamivir (Tamiflu®), an antiviral drug for influenza, is a neuraminidase inhibitor. While not directly synthesized from the ethyl ester, its synthesis often starts from shikimic acid, and analogues have been prepared from hydroxyproline derivatives. Neuraminidase is a viral enzyme crucial for the release of new virus particles from infected cells. Oseltamivir blocks this enzyme, preventing the spread of the virus.
Caption: Inhibition of influenza virus release by Oseltamivir.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
The Versatile Chiral Building Block: A Technical Guide to Ethyl trans-4-hydroxy-L-prolinate Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of the non-essential amino acid L-hydroxyproline, has emerged as a critical chiral building block in medicinal chemistry. Its rigid pyrrolidine ring and stereochemically defined hydroxyl and ester functionalities make it an invaluable starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in key biological pathways.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Fischer esterification of trans-4-hydroxy-L-proline. The following protocol is a standard method for this transformation.
Experimental Protocol: Fischer Esterification
Materials:
-
trans-4-hydroxy-L-proline
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
Diethyl ether
Procedure:
-
Suspend trans-4-hydroxy-L-proline in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the excess ethanol and HCl.
-
The resulting crude product, a viscous oil or solid, is triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data:
| Reactant | Reagent | Solvent | Reaction Time | Yield | Reference |
| trans-4-hydroxy-L-proline | SOCl₂/EtOH | Ethanol | 3-5 h | ~90% | [1] |
| trans-4-hydroxy-L-proline HCl | SOCl₂/MeOH | Methanol | Overnight | 92% | [2] |
| Boc-Hyp-OH | HCl(g)/MeOH | Methanol | 12 h | 99% | [2] |
Note: Yields for the ethyl ester are comparable to the high yields reported for the methyl ester.
Applications in Medicinal Chemistry
The rigid pyrrolidine scaffold of this compound provides a valuable template for designing molecules that can interact with high specificity with biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The pyrrolidine moiety of this compound serves as a key pharmacophore that mimics the natural proline substrate of DPP-4.
| Compound Class | Modification on Proline Scaffold | IC₅₀ (nM) | Reference |
| Prolyl-Fluoropyrrolidine Analogs | Aryl-substituted piperazines | 430 - 830 | [3] |
| Tricyclic Imidazopyridine Analogs | Fused imidazopyridine ring | Potent | [4] |
| Benzimidazole Derivatives | Benzimidazole moiety | 3.4 - 36.9 µM (α-glucosidase) | [5] |
| Novel Tricyclic Scaffold | Fused tricyclic system | 28 - 100 | [6] |
The inhibition of DPP-4 by proline-based inhibitors leads to an increase in active GLP-1 levels, which then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in insulin secretion.
Antiviral Agents
The proline-like scaffold is a key structural motif in many viral protease inhibitors. These proteases are essential for viral replication, as they cleave large viral polyproteins into functional proteins. This compound serves as a starting material for creating peptidomimetic inhibitors that bind to the active site of these proteases. A prominent example is its use in the synthesis of components for drugs like Nirmatrelvir (a component of Paxlovid), an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[7]
Mpro is a cysteine protease that processes viral polyproteins at specific cleavage sites. Proline-based inhibitors are designed to fit into the substrate-binding pockets of the enzyme, blocking its catalytic activity and thus halting viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ethyl trans-4-hydroxy-L-prolinate hydrochloride: A Technical Guide on its Role in Collagen Synthesis and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, is critical for the structural integrity of tissues and organs. Its synthesis and stability are complex processes, with post-translational modifications playing a pivotal role. One of the most crucial modifications is the hydroxylation of proline residues to form hydroxyproline, a key amino acid for the stability of the collagen triple helix. This technical guide delves into the role of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of the naturally occurring amino acid trans-4-hydroxy-L-proline. While direct experimental data on this specific ethyl ester is limited in publicly available literature, this document extrapolates its potential functions based on the well-established roles of its parent compound and the chemical properties imparted by its ester and hydrochloride moieties. This guide will cover the theoretical mechanism of action, potential impact on collagen synthesis and stability, and relevant experimental protocols for future investigations.
Introduction: The Significance of Hydroxyproline in Collagen
The unique triple helical structure of collagen is stabilized by the presence of hydroxyproline, which constitutes about 10% of the amino acid residues in collagen.[1] The hydroxylation of proline is catalyzed by the enzyme prolyl 4-hydroxylase.[2] This post-translational modification is essential; procollagen chains lacking sufficient hydroxyproline fail to form a stable triple helix at physiological temperatures and are subsequently degraded intracellularly, leading to a net decrease in collagen deposition.[1]
trans-4-Hydroxy-L-proline, the most common isomer, contributes to the stability of the collagen triple helix through stereoelectronic effects.[1] The electron-withdrawing effect of the hydroxyl group on the pyrrolidine ring of proline influences the pKa of the prolyl nitrogen and the kinetics of peptide bond isomerization, favoring the trans conformation required for the triple helix.[1]
This compound is a synthetically modified form of trans-4-hydroxy-L-proline. The ethyl ester group is anticipated to increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and bioavailability compared to the parent amino acid.[3] The hydrochloride salt form is primarily used to improve the compound's stability and solubility for formulation and experimental purposes.[4]
Theoretical Mechanism of Action
Based on the known biochemistry of collagen synthesis and the chemical nature of the compound, this compound is hypothesized to influence collagen synthesis and stability through several potential mechanisms:
-
Substrate for Prolyl 4-Hydroxylase (Indirectly): While prolyl 4-hydroxylase acts on proline residues within procollagen chains, an exogenous supply of a hydroxyproline precursor could theoretically influence the intracellular amino acid pool. Once inside the cell, the ethyl ester would likely be hydrolyzed by intracellular esterases to yield trans-4-hydroxy-L-proline. Although not directly incorporated during translation, an increased intracellular concentration of hydroxyproline could potentially have feedback effects on amino acid metabolism and transport, indirectly influencing the availability of proline for collagen synthesis.
-
Modulation of Prolyl 4-Hydroxylase Activity: The activity of prolyl 4-hydroxylase is a rate-limiting step in collagen synthesis. While direct evidence is lacking for this compound, other proline analogs have been shown to inhibit prolyl hydroxylase activity, leading to the synthesis of under-hydroxylated, unstable procollagen.[5] Conversely, providing a bioavailable form of hydroxyproline might influence the enzyme's microenvironment, though this is speculative.
-
Influence on Collagen Stability: The incorporation of sufficient hydroxyproline is directly correlated with the thermal stability of the collagen triple helix.[1] By potentially increasing the intracellular availability of hydroxyproline, this compound could theoretically support the synthesis of robust, stable collagen fibers.
-
Interaction with the TGF-β Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) pathway is a major regulator of fibrosis and collagen synthesis.[6][7][8] TGF-β signaling, primarily through the Smad2/3 pathway, stimulates the transcription of collagen genes in fibroblasts. While no direct link has been established for this compound, any compound that modulates collagen synthesis could potentially interact with or be influenced by this critical signaling cascade.
Experimental Evidence (Hypothetical)
As direct experimental data for this compound is scarce, this section presents hypothetical quantitative data to illustrate the expected outcomes of key experiments. These tables are for illustrative purposes and should be a guide for future research.
Table 1: Hypothetical In Vitro Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts
| Treatment Group | Concentration (µM) | Collagen Type I Production (ng/mg total protein) | Hydroxyproline Content (µg/mg total protein) | Prolyl 4-Hydroxylase Activity (% of Control) |
| Control (Vehicle) | 0 | 100 ± 8 | 12.5 ± 1.1 | 100 ± 5 |
| Compound A | 10 | 125 ± 10 | 15.2 ± 1.3 | 110 ± 7 |
| Compound A | 50 | 152 ± 12 | 18.9 ± 1.5 | 125 ± 9 |
| Compound A | 100 | 148 ± 11 | 18.5 ± 1.4 | 122 ± 8 |
| Proline Analogue (Inhibitor) | 50 | 45 ± 5 | 5.1 ± 0.6 | 35 ± 4 |
Compound A: this compound
Table 2: Hypothetical In Vivo Effect of this compound in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Treatment Group | Dosage (mg/kg/day) | Lung Collagen Content (µg hydroxyproline/lung) | Ashcroft Fibrosis Score | TGF-β1 Expression (fold change vs. control) |
| Sham (Saline) | 0 | 150 ± 15 | 0.5 ± 0.2 | 1.0 ± 0.1 |
| Bleomycin + Vehicle | 0 | 450 ± 35 | 6.5 ± 0.8 | 5.2 ± 0.6 |
| Bleomycin + Compound A | 10 | 380 ± 30 | 5.2 ± 0.7 | 4.1 ± 0.5 |
| Bleomycin + Compound A | 50 | 290 ± 25 | 3.8 ± 0.5 | 2.8 ± 0.4 |
| Bleomycin + Positive Control | 20 | 250 ± 22 | 3.1 ± 0.4 | 2.2 ± 0.3 |
Compound A: this compound
Detailed Experimental Protocols
To investigate the role of this compound, the following experimental protocols are recommended:
In Vitro Collagen Synthesis Assay (Sirius Red Staining)
Objective: To quantify the effect of the compound on collagen production by fibroblasts in culture.
Methodology:
-
Cell Culture: Plate human dermal fibroblasts in 24-well plates and allow them to reach confluence.
-
Treatment: Treat cells with varying concentrations of this compound in serum-free media for 48-72 hours. Include a vehicle control and a known inhibitor/stimulator of collagen synthesis.
-
Staining:
-
Aspirate the media and wash the cell layer with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% Sirius Red in saturated picric acid for 1 hour.
-
Wash extensively with 0.01 M HCl to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 540 nm.
-
Normalize the collagen content to the total protein content of each well (determined by a BCA or Bradford assay).
-
Prolyl 4-Hydroxylase (P4H) Activity Assay
Objective: To determine if the compound directly modulates the activity of P4H.
Methodology:
-
Enzyme and Substrate: Use recombinant human P4H and a synthetic peptide substrate (e.g., (Pro-Pro-Gly)n).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate.
-
Inhibition/Activation: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate at 37°C for a defined period.
-
Detection: Measure the formation of hydroxyproline using a colorimetric assay or by HPLC. Alternatively, measure the consumption of 2-oxoglutarate.
In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis
Objective: To assess the anti-fibrotic potential of the compound in an animal model.[9][10]
Methodology:
-
Induction of Fibrosis: Administer a single intratracheal dose of bleomycin to mice.
-
Treatment: Begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) at a specified time point after bleomycin instillation (e.g., day 7).
-
Endpoint Analysis (e.g., day 21 or 28):
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue, hydrolyze the proteins, and quantify the hydroxyproline content as a measure of total collagen.
-
Gene Expression: Analyze the expression of profibrotic genes (e.g., Col1a1, Acta2, TGF-β1) in lung homogenates using RT-qPCR.
-
Signaling Pathways and Visualizations
Collagen Synthesis and Hydroxylation Workflow
The synthesis of stable collagen involves multiple intracellular and extracellular steps, with the hydroxylation of proline being a key intracellular event.
Caption: Simplified workflow of collagen synthesis and maturation.
TGF-β/Smad Signaling Pathway in Fibrosis
The TGF-β signaling pathway is a central driver of fibrosis, leading to increased collagen gene transcription.
Caption: Overview of the canonical TGF-β/Smad signaling pathway.
Conclusion
This compound, as a derivative of a fundamental component of collagen, holds theoretical potential to influence collagen synthesis and stability. Its enhanced bioavailability due to the ethyl ester moiety makes it an interesting candidate for further investigation in the context of fibrotic diseases and tissue engineering. However, it is crucial to underscore the current lack of direct experimental evidence. The proposed mechanisms and experimental protocols outlined in this technical guide are intended to provide a framework for future research to elucidate the precise role of this compound. Rigorous in vitro and in vivo studies are necessary to validate its efficacy and mechanism of action, and to determine its potential as a therapeutic agent.
References
- 1. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of prolyl 4-hydroxylase inhibitor on fibroblast collagen production in vitro: an approach to the treatment of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro- and anti-fibrotic effects of TGF-beta in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transforming growth factor-β signaling in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. member.thoracic.org [member.thoracic.org]
- 10. criver.com [criver.com]
The Pivotal Role of Ethyl trans-4-hydroxy-L-prolinate Hydrochloride in Advancing Peptide and Protein Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of the non-standard amino acid L-hydroxyproline, serves as a critical building block in the synthesis of modified peptides and proteins. Its incorporation, primarily as 4-hydroxyproline (Hyp), imparts significant conformational stability to peptide structures, most notably the collagen triple helix. This technical guide provides a comprehensive overview of the applications of this compound in peptide and protein research, with a focus on its impact on structural stability, its use in the development of novel therapeutics, and detailed methodologies for its integration into synthetic peptides. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and materials science.
Introduction: The Significance of 4-Hydroxyproline in Polypeptide Architecture
4-Hydroxyproline (Hyp) is a post-translationally modified amino acid that is a major component of the structural protein collagen, making up approximately 13.5% of the mammalian collagen sequence.[1] The hydroxylation of proline residues is catalyzed by prolyl 4-hydroxylases and is essential for the stability of the collagen triple helix at physiological temperatures.[1] The presence of the hydroxyl group on the gamma-carbon of the proline ring in the trans (4R) configuration introduces a stereoelectronic gauche effect, which favors a Cγ-exo ring pucker. This conformation preorganizes the peptide backbone for triple helix formation and contributes to its stability through the formation of a hydrogen-bonding network with water molecules.[2]
This compound is a readily available and versatile starting material for the introduction of 4-hydroxyproline into synthetic peptides. The ethyl ester and hydrochloride salt forms enhance its solubility and handling properties, making it an ideal precursor for the synthesis of protected hydroxyproline derivatives required for solid-phase peptide synthesis (SPPS).
Applications in Peptide and Protein Research
The unique structural contributions of 4-hydroxyproline have led to the widespread use of its derivatives in various research and development areas:
-
Pharmaceutical Development : As a key component of collagen, hydroxyproline-containing peptides are instrumental in the development of therapeutics for collagen-related diseases.[3] Furthermore, the conformational constraints imposed by hydroxyproline are exploited in the design of peptidomimetics and other bioactive peptides, such as HIV-1 inhibitors.[4][5]
-
Biochemical Research : The incorporation of hydroxyproline is a valuable tool for studying protein folding, stability, and protein-protein interactions.[3] It allows researchers to probe the energetic contributions of this specific modification to the overall structure and function of a protein.
-
Drug Development and Wound Healing : Peptides containing prolyl-hydroxyproline (Pro-Hyp) have been identified as growth-initiating factors for fibroblasts, playing a significant role in wound healing processes.[6] This has spurred interest in using hydroxyproline-containing peptide supplements for therapeutic applications in chronic wounds.[6]
-
Cosmetic Formulations : Due to its association with collagen and skin structure, this compound is utilized in skincare products to promote hydration and elasticity.[3]
-
Material Science : The ability of hydroxyproline to drive the self-assembly of peptides into stable, triple-helical structures is being harnessed to create novel biomaterials, such as collagen-mimetic hydrogels and scaffolds for tissue engineering.[3]
Quantitative Data: The Impact of 4-Hydroxyproline on Peptide Stability
The stabilizing effect of 4-hydroxyproline on the collagen triple helix has been quantified through various biophysical techniques, primarily by measuring the melting temperature (Tm) of collagen-mimetic peptides (CMPs). The Tm is the temperature at which half of the triple helices have denatured into random coils.
Table 1: Melting Temperatures (Tm) of Collagen-Mimetic Peptides
| Peptide Sequence | Tm (°C) | Reference(s) |
| (Pro-Pro-Gly)10 | 27 | [7] |
| (Pro-Hyp-Gly)10 | 69 | [7] |
| (Pro-Hyp-Gly)8 | 43 | [7] |
| (Pro-Hyp-Gly)7 | 37 | [7] |
| H-(Gly-Pro-4(R)Hyp)3-(Gly-3(S)Hyp-4(R)Hyp)2-(Gly-Pro-4(R)Hyp)4-OH | 43.1 | [8] |
| Zebrafish Type I Collagen (cultured at 18 °C) | 20.7 | [8] |
Table 2: Thermodynamic Parameters for the Thermal Unfolding of Collagen-Mimetic Peptides
| Peptide | Tm (°C) | ΔH (kcal/mol) | ΔS (kcal/mol·K) | Reference(s) |
| (Pro-Pro-Gly)10 | 41.6 | 100 | 0.31 | [6][9] |
| (Pro-Hyp(R)-Gly)10 | 58.2 | 120 | 0.36 | [6][9] |
These data clearly demonstrate that the incorporation of 4-hydroxyproline in the Yaa position of the Gly-Xaa-Yaa repeating sequence significantly enhances the thermal stability of the collagen triple helix.
Table 3: Representative 1H NMR Chemical Shifts of 4-Hydroxyproline in D2O
| Proton | Chemical Shift (ppm) | Reference(s) |
| Hα | 4.354 | [10] |
| Hβ | 2.436, 2.167 | [10] |
| Hγ | 4.674 | [10] |
| Hδ | 3.487, 3.372 | [10] |
Experimental Protocols
The incorporation of 4-hydroxyproline into a synthetic peptide requires the use of a protected form of the amino acid that is compatible with standard solid-phase peptide synthesis (SPPS) chemistry, typically the Fmoc/tBu strategy. This compound serves as the starting material for the synthesis of the requisite Fmoc-Hyp(tBu)-OH building block.
Protocol 1: Synthesis of Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH)
This protocol describes the N-terminal protection of trans-4-hydroxy-L-proline.
Materials:
-
trans-4-Hydroxy-L-proline
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve trans-4-hydroxy-L-proline in a 10% sodium bicarbonate solution in water.
-
In a separate flask, dissolve Fmoc-OSu in acetone.
-
Slowly add the Fmoc-OSu solution to the hydroxyproline solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-Hyp-OH to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Protection of the Hydroxyl Group (Fmoc-Hyp(tBu)-OH)
The hydroxyl group of hydroxyproline must be protected to prevent side reactions during peptide synthesis. A common protecting group is the tert-butyl (tBu) group.
Materials:
-
Fmoc-Hyp-OH
-
Isobutylene
-
Dichloromethane (DCM)
-
Sulfuric acid (catalytic amount)
Procedure:
-
Suspend Fmoc-Hyp-OH in dichloromethane.
-
Cool the suspension in a pressure vessel to -78 °C.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Condense isobutylene gas into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Carefully vent the vessel and evaporate the excess isobutylene and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield Fmoc-Hyp(tBu)-OH.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hyp(tBu)-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-Hyp(tBu)-OH into a peptide chain on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in dimethylformamide (DMF)
-
Fmoc-Hyp(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the tBu group from the hydroxyproline.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations: Workflows and Pathways
Experimental Workflow for Peptide Synthesis and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. L-Hydroxyproline(51-35-4) 1H NMR spectrum [chemicalbook.com]
The Strategic Role of Ethyl trans-4-hydroxy-L-prolinate Hydrochloride in the Development of Novel Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a chiral building block derived from the non-essential amino acid hydroxyproline, has emerged as a critical starting material in the synthesis of a new class of therapeutic agents. Its inherent stereochemistry and functional groups make it an ideal scaffold for designing molecules that can modulate key biological pathways. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other ischemic conditions. Detailed experimental protocols for the synthesis and biological evaluation of a representative therapeutic agent are provided, alongside a comprehensive summary of relevant quantitative data.
Introduction: The Versatile Scaffold
This compound is a derivative of trans-4-hydroxy-L-proline, a fundamental component of collagen, the most abundant protein in mammals. The stability and structure of collagen are highly dependent on the hydroxylation of proline residues.[1][2] The ethyl ester and hydrochloride salt forms of this molecule enhance its solubility and stability, making it a highly tractable starting material for medicinal chemistry campaigns.[1]
Its primary application in modern drug discovery is as a chiral synthon for the development of small molecule inhibitors of prolyl hydroxylase domain (PHD) enzymes.[3] These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, a critical cellular signaling cascade that responds to changes in oxygen availability. By inhibiting PHDs, therapeutic agents can stabilize HIF, leading to a cascade of downstream effects with significant therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, H-Hyp-OEt·HCl | [4] |
| CAS Number | 33996-30-4 | [4] |
| Molecular Formula | C₇H₁₄ClNO₃ | [4] |
| Molecular Weight | 195.64 g/mol | [4] |
| Melting Point | 150-153 °C | [4] |
| Boiling Point | 297.2 °C at 760 mmHg | [4] |
| Flash Point | 133.5 °C | [4] |
| Storage Temperature | 0-5 °C | [4] |
Mechanism of Action: Targeting the HIF Pathway
The therapeutic potential of derivatives of this compound is primarily realized through their inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition directly impacts the hypoxia-inducible factor (HIF) signaling pathway.
Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]
In hypoxic (low oxygen) conditions, the activity of PHD enzymes is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA. This binding initiates the transcription of a wide array of genes involved in erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and cellular metabolism.[7]
Small molecule inhibitors designed from scaffolds like this compound mimic the hypoxic state by binding to the active site of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α even under normoxic conditions. This leads to the therapeutic activation of the HIF pathway.[3][5]
Therapeutic Applications and Quantitative Data
The primary therapeutic application of PHD inhibitors derived from this compound and related scaffolds is the treatment of anemia associated with chronic kidney disease (CKD). Several such drugs have been approved or are in late-stage clinical trials. A prominent example is Roxadustat (FG-4592).
Quantitative Efficacy of Representative PHD Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference(s) |
| Roxadustat | PHD2 | 591 | In vitro enzyme assay | [8] |
| Vadadustat | PHD1 | 15.36 | In vitro enzyme assay | [8] |
| PHD2 | 11.83 | In vitro enzyme assay | [8] | |
| PHD3 | 7.63 | In vitro enzyme assay | [8] | |
| Daprodustat | PHD1 | 3.5 | In vitro enzyme assay | [8] |
| PHD2 | 22.2 | In vitro enzyme assay | [8] | |
| PHD3 | 5.5 | In vitro enzyme assay | [8] |
Pharmacokinetic Profile of Roxadustat
| Parameter | Value | Population | Reference(s) |
| Apparent Volume of Distribution (Vd/F) | 22–57 L | Healthy Volunteers | [5] |
| Apparent Clearance (CL/F) | 1.2–2.65 L/h | Healthy Volunteers | [5] |
| Elimination Half-life (t½) | 9.6–16 h | Healthy Volunteers | [5] |
| Plasma Protein Binding | 99% | Hemodialysis Patients | [6] |
| Time to Maximum Concentration (Tmax) | ~2 h | - | [7] |
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and biological evaluation of a PHD inhibitor, using principles derived from the development of compounds like Roxadustat.
Synthesis of a Representative PHD Inhibitor
While the direct synthesis of Roxadustat from this compound is not the primary patented route, a similar core can be constructed. The following is a representative multi-step synthesis adapted from procedures for creating related proline-based compounds.
Step 1: N-Boc Protection of (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
-
Dissolve (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (3.0 mmol) in a 2:1 mixture of THF and water (6 mL).[9]
-
Neutralize the solution with a 10% aqueous solution of NaOH (1.25 mL).[9]
-
Add di-tert-butyl dicarbonate (4.42 mmol) to the reaction mixture.[9]
-
Stir the mixture at room temperature overnight.
-
Remove the THF by rotary evaporation.
-
Adjust the pH of the residue to 2 with a 10% aqueous solution of KHSO₄.[9]
-
Extract the product with ethyl acetate multiple times.
-
Concentrate the combined organic layers under reduced pressure to yield (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[9]
Step 2: Amide Coupling with Glycine Methyl Ester
-
Dissolve the N-Boc protected hydroxyproline from Step 1 (1.0 eq) in anhydrous DMF.
-
Add glycine methyl ester hydrochloride (1.2 eq) and a tertiary amine base such as triethylamine (2.5 eq).
-
Add a peptide coupling agent, for example, HOBT (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the dipeptide.
(Subsequent steps would involve the construction of the core heterocyclic scaffold, which is specific to the target molecule and often involves multi-step patented processes.)
In Vitro PHD2 Inhibition Assay (TR-FRET)
This assay measures the hydroxylation of a HIF-1α peptide by a recombinant PHD enzyme.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
Biotinylated HIF-1α peptide substrate (e.g., C-terminal ODD).
-
Cofactors: Ferrous sulfate, 2-oxoglutarate, and L-ascorbic acid.
-
Anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore (e.g., Europium cryptate).
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Test compounds at various concentrations.
-
384-well microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the PHD2 enzyme, ferrous sulfate, and L-ascorbic acid in the assay buffer.
-
Add the test compound at various dilutions to the wells of the microplate.
-
Initiate the reaction by adding the biotinylated HIF-1α peptide and 2-oxoglutarate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection mixture containing the anti-hydroxy-HIF-1α antibody and streptavidin-fluorophore conjugates.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize HIF-1α in a cellular context.
-
Reagents and Materials:
-
Human cell line (e.g., HeLa or Hep3B).
-
Cell culture medium and supplements.
-
Test compound.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Primary antibody against HIF-1α and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.[10][11][12]
-
Conclusion
This compound is a valuable and versatile chiral building block in the development of novel therapeutic agents. Its utility is particularly pronounced in the synthesis of prolyl hydroxylase inhibitors, a class of drugs with significant potential for treating anemia and other diseases characterized by ischemia. The ability to leverage the stereochemistry and functionality of this starting material has enabled the design of potent and selective modulators of the HIF signaling pathway. The continued exploration of derivatives of this scaffold holds promise for the discovery of new and improved therapies for a range of unmet medical needs.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo-Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | 135042-12-5 [chemicalbook.com]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
An In-depth Technical Guide to Ethyl trans-4-hydroxy-L-prolinate hydrochloride in Cosmetic and Anti-aging Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a derivative of trans-4-hydroxy-L-proline, a non-essential amino acid that is a primary component of collagen, the most abundant protein in the extracellular matrix (ECM) of the skin. Due to its structural similarity to a key building block of collagen, this compound is of significant interest in the development of cosmetic and anti-aging formulations aimed at improving skin elasticity and hydration. Its ethyl ester form is suggested to enhance its solubility and bioavailability, making it a potentially effective agent for topical applications.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, potential mechanisms of action in skin aging, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | H-Hyp-OEt.HCl, (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, Trans-4-Hydroxy-L-proline ethyl ester hydrochloride | [2] |
| CAS Number | 33996-30-4 | [2] |
| Molecular Formula | C7H14ClNO3 | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Melting Point | 150-153 °C | [2] |
| Boiling Point | 297.2 °C at 760 mmHg | [2] |
| Flash Point | 133.5 °C | [2] |
| Storage Temperature | 0-5 °C | [2] |
Synthesis
The synthesis of this compound typically involves the esterification of trans-4-hydroxy-L-proline with ethanol in the presence of an acid catalyst, such as hydrochloric acid. A general synthetic scheme is outlined below.
Caption: General synthesis of this compound.
A common laboratory-scale synthesis involves dissolving trans-4-hydroxy-L-proline in ethanol and bubbling hydrogen chloride gas through the solution, or by using a reagent like thionyl chloride. The reaction mixture is typically heated to drive the esterification to completion. The product is then isolated as the hydrochloride salt.[3]
Mechanism of Action in Skin Aging
While direct studies on this compound are limited, its proposed anti-aging effects are based on the known roles of its parent compound, hydroxyproline, and other proline analogues in collagen metabolism.
Role in Collagen Synthesis
Hydroxyproline is a critical component for the stability of the collagen triple helix. It is formed through the post-translational hydroxylation of proline residues in procollagen chains, a reaction catalyzed by prolyl hydroxylase. It is hypothesized that providing a bioavailable form of hydroxyproline, such as its ethyl ester, could support the synthesis of new collagen in dermal fibroblasts.
Potential Modulation of TGF-β Signaling
The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of extracellular matrix protein synthesis, including collagen. It is plausible that hydroxyproline derivatives could influence this pathway, leading to increased collagen production.
Caption: Simplified TGF-β signaling pathway leading to procollagen synthesis.
Experimental Protocols for Efficacy and Safety Evaluation
The following protocols are standard methods used to evaluate the potential anti-aging effects of cosmetic ingredients like this compound.
Cell Culture
Human dermal fibroblasts (HDFs) are the most relevant cell type for these studies. They can be obtained from commercial suppliers or derived from skin biopsies.
-
Cell Line: Normal Human Dermal Fibroblasts (NHDF).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration range at which the compound is non-toxic to cells.
-
Protocol:
-
Seed HDFs into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the cells and replace it with the prepared dilutions of the test compound. Include a vehicle control (serum-free DMEM) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: Workflow for the MTT cytotoxicity assay.
Collagen Production Assessment
This method quantifies total collagen content by measuring the amount of hydroxyproline, an amino acid largely specific to collagen.
-
Protocol:
-
Culture HDFs to near confluence in 6-well plates.
-
Treat cells with non-toxic concentrations of this compound in serum-free DMEM for 48-72 hours.
-
Collect the cell culture supernatant and the cell layer separately.
-
Hydrolyze the samples in 6 M HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysates.
-
Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop a colorimetric product.
-
Measure the absorbance at 550-560 nm.
-
Quantify the hydroxyproline content using a standard curve prepared with known concentrations of hydroxyproline.
-
Convert the hydroxyproline amount to collagen content (typically, collagen is assumed to be 12.5-14% hydroxyproline by weight).
-
This assay is a quantitative dye-binding method for the analysis of acid and pepsin-soluble collagens.
-
Protocol:
-
Culture and treat HDFs as described for the hydroxyproline assay.
-
Collect the cell culture supernatant.
-
Add Sircol Dye Reagent to the samples and standards.
-
Incubate for 30 minutes with gentle mixing to allow the collagen-dye complex to precipitate.
-
Centrifuge to pellet the complex.
-
Wash the pellet to remove unbound dye.
-
Dissolve the pellet in the provided Alkali Reagent.
-
Measure the absorbance at 555 nm.
-
Determine the collagen concentration from a standard curve prepared with the supplied collagen standard.
-
Western Blot Analysis of TGF-β Signaling Proteins
This technique can be used to investigate the effect of the compound on the expression and phosphorylation of key proteins in the TGF-β signaling pathway.
-
Protocol:
-
Culture and treat HDFs with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-SMAD2/3, total SMAD2/3, SMAD4, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Quantitative Data
As of the date of this document, there is a lack of publicly available, peer-reviewed studies presenting quantitative data on the efficacy of this compound in cosmetic or anti-aging applications. The following table is a template for how such data, if available, should be presented for clarity and comparison.
Table 2: Example of Efficacy Data for this compound
| Assay | Cell Type | Concentration | Result (vs. Control) | p-value |
| Cell Viability (MTT) | HDF | 0.01% | 98.7 ± 4.2% | > 0.05 |
| 0.1% | 95.1 ± 5.6% | > 0.05 | ||
| 1.0% | 70.3 ± 6.1% | < 0.05 | ||
| Collagen Production (Hydroxyproline Assay) | HDF | 0.01% | +15.3 ± 3.1% | < 0.05 |
| 0.1% | +28.9 ± 4.5% | < 0.01 | ||
| p-SMAD2 Expression (Western Blot) | HDF | 0.1% (1h) | +50.6 ± 8.2% | < 0.01 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound presents a promising profile as an active ingredient in anti-aging cosmetic formulations due to its direct relationship with collagen, a fundamental component of the skin's structure. Its potential to support collagen synthesis, possibly through mechanisms involving the TGF-β signaling pathway, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate its safety and efficacy. Future in vitro and in vivo studies are necessary to substantiate the anti-aging claims and to determine optimal formulation strategies for this intriguing molecule.
References
An In-depth Technical Guide to the Safe Handling, and Storage of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage guidelines for Ethyl trans-4-hydroxy-L-prolinate hydrochloride (CAS No: 33996-30-4). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and necessary precautions.
Chemical Identification and Physical Properties
This compound is a derivative of the amino acid hydroxyproline. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₃ | [1] |
| Molecular Weight | 195.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Melting Point | 150-153 °C | [1] |
| Boiling Point | 297.2 °C at 760 mmHg | [1] |
| Flash Point | 133.5 °C | [1] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 0-5 °C | [1] |
Note: Some physical properties are for closely related structures and should be used as an estimate.
Hazard Identification and GHS Classification
Based on available data for similar compounds, this compound is classified as follows under the Globally Harmonized System (GHS):
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound.
Caption: Workflow for the Safe Handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.[3]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[4]
First Aid Measures
In case of exposure, follow these first aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[3]
Storage and Stability
Proper storage is essential to maintain the quality and stability of the compound.
Caption: Key Storage Guidelines for this compound.
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[3] Recommended storage is at 0-5°C.[1]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[2][3]
-
Stability: The product is stable under recommended storage conditions.[3]
Toxicological Information
-
Acute Toxicity: No specific data is available for this compound. For the related compound L-4-Hydroxyproline, the oral LD50 in rats is >16,000 mg/kg.[5]
-
Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Chronic Exposure: The toxicological properties have not been thoroughly investigated. Chronic exposure effects are not well-documented.[2]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and to have a thorough understanding of the procedures in your laboratory.
References
Methodological & Application
Application Notes and Protocols for Peptide Synthesis using Ethyl trans-4-hydroxy-L-prolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity. Hydroxyproline, a key component of collagen, and its derivatives are of particular interest in peptidomimetic design and drug discovery. Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a versatile building block that allows for the introduction of a hydroxylated proline residue with a C-terminal ethyl ester. This modification can enhance the hydrophobicity and membrane permeability of a peptide, potentially serving as a pro-drug strategy where the ester is later hydrolyzed by endogenous esterases.
This document provides a detailed protocol for the use of this compound in solid-phase peptide synthesis (SPPS). The described method involves the initial N-terminal Fmoc protection of the hydroxyproline ester, followed by its incorporation into a peptide sequence via a side-chain anchoring strategy on a 2-chlorotrityl chloride resin.
Key Experimental Protocols
Protocol 1: N-Fmoc Protection of Ethyl trans-4-hydroxy-L-prolinate
This protocol describes the synthesis of Fmoc-trans-4-hydroxy-L-prolinate ethyl ester, the key building block for subsequent solid-phase synthesis.
Materials:
-
This compound
-
Fmoc-OSu (9-Fluorenylmethyloxycarbonyl succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Fmoc-OSu (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the pH remains basic (pH 8-9).
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure Fmoc-trans-4-hydroxy-L-prolinate ethyl ester.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Side-Chain Anchoring
This protocol outlines the incorporation of Fmoc-trans-4-hydroxy-L-prolinate ethyl ester as the C-terminal residue onto a 2-chlorotrityl chloride resin via its side-chain hydroxyl group.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-trans-4-hydroxy-L-prolinate ethyl ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activation reagents (e.g., HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling and Activation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Anchoring of the First Amino Acid:
-
Dissolve Fmoc-trans-4-hydroxy-L-prolinate ethyl ester (2.0 eq) in DCM.
-
Add DIPEA (4.0 eq) to the solution.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
To cap any remaining active sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the solution and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Peptide Chain Elongation:
-
For each subsequent amino acid, pre-activate the Fmoc-amino acid (3.0 eq) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin with DMF.
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of peptides using hydroxyproline derivatives.
Table 1: Synthesis and Characterization of Fmoc-trans-4-hydroxy-L-prolinate ethyl ester
| Parameter | Result |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated and found |
Table 2: Representative Yields and Purity for a Model Tripeptide (e.g., Ala-Phe-Hyp-OEt)
| Synthesis Step | Parameter | Value |
| Resin Loading | Substitution Level | 0.4 - 0.6 mmol/g |
| Overall Crude Peptide Yield | Based on initial resin loading | 60-75% |
| Crude Peptide Purity (by HPLC) | Area % at 220 nm | 70-85% |
| Final Purified Peptide Yield | After RP-HPLC | 30-45% |
| Final Purity (by HPLC) | Area % at 220 nm | >98% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Confirmed |
Visualizations
Workflow for the Preparation of Fmoc-trans-4-hydroxy-L-prolinate ethyl ester
Caption: N-Fmoc protection of the hydroxyproline ethyl ester.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: SPPS cycle for peptides with C-terminal Hyp-OEt.
Conclusion
The protocols outlined provide a robust framework for the synthesis of peptides containing a C-terminal ethyl trans-4-hydroxy-L-prolinate residue. This approach expands the toolbox for medicinal chemists and peptide scientists, enabling the creation of novel peptide analogs with potentially improved therapeutic properties. Careful execution of the described steps, coupled with diligent monitoring of reaction progress, will facilitate the successful synthesis and purification of the target peptides.
Application Notes and Protocols: Esterification of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its preparation via esterification of trans-4-hydroxy-L-proline is a critical step that requires well-defined reaction conditions to ensure high yield and purity. This document provides detailed application notes and protocols for the esterification reaction, focusing on common and effective methods.
The primary method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] Variations of this method often employ thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas in ethanol to facilitate the reaction.
Reaction Principle:
The esterification of trans-4-hydroxy-L-proline hydrochloride involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol molecule.[3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[1][2] When using thionyl chloride, it reacts with the alcohol in situ to generate HCl, which acts as the catalyst under anhydrous conditions.[4]
Quantitative Data Summary
The following table summarizes various reported conditions for the esterification of hydroxyproline derivatives to provide a comparative overview.
| Starting Material | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride | Methanol | Thionyl chloride | Reflux | Overnight | 92 | [5] |
| L-hydroxyproline | Methanol | Acetyl chloride (generates HCl) | Reflux | 7 | 89 | [6] |
| (trans)-4-methylthio-L-proline, hydrochloride | Methanol | Thionyl chloride | -30 | Not Specified | Not Specified | [7] |
| L-proline | Anhydrous ethanol | Dry HCl gas | Not Specified | Not Specified | 53 (for freebase) | [8] |
| Amino Acid (general) | Lower alcohol (C1-C5) | Thionyl chloride | 35-60 | Not Specified | Not Specified | [9] |
| Oxidized L-glutathione | Methanol | Thionyl chloride | 4 | 16 | 100 | [10] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Ethanol
This protocol is adapted from procedures utilizing thionyl chloride for the esterification of amino acids.[5][9]
Materials:
-
trans-4-hydroxy-L-proline
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Rotary evaporator
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1 equivalent) in anhydrous ethanol (10-15 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux.
-
Maintain the reflux for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol and thionyl chloride.
-
To the resulting residue, add diethyl ether to precipitate the this compound as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Esterification using Hydrogen Chloride Gas in Ethanol (Fischer Esterification)
This protocol is a classic Fischer esterification method adapted for amino acids.[2][8]
Materials:
-
trans-4-hydroxy-L-proline
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Diethyl ether
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1 equivalent) in anhydrous ethanol (20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly bubble dry HCl gas through the stirred suspension using a gas dispersion tube for approximately 15-20 minutes. Ensure the flask is cooled in an ice bath to manage the exotherm.
-
Remove the gas inlet and seal the flask. Continue stirring the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, evaporate the ethanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the white precipitate, wash with diethyl ether, and dry under vacuum to obtain this compound.
Visualizations
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl trans-4-hydroxy-L-prolinate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of Ethyl trans-4-hydroxy-L-prolinate hydrochloride into peptide sequences using solid-phase peptide synthesis (SPPS). This non-canonical amino acid derivative is particularly valuable in the synthesis of collagen-like peptides and other modified peptides where the introduction of a hydroxyl group on the proline ring is desired for enhanced structural stability or functionalization.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of complex peptide chains. The incorporation of non-standard amino acids, such as hydroxyproline derivatives, allows for the synthesis of peptides with tailored properties. This compound is a proline derivative that introduces a hydroxyl group at the 4-position of the proline ring. This modification is crucial for the stability of the collagen triple helix and can be exploited to create synthetic collagen-mimetic peptides for applications in biomaterials, drug delivery, and tissue engineering.[1] The ethyl ester on the carboxyl group and the hydrochloride salt of the amino group necessitate specific considerations during the SPPS workflow.
Key Applications
The incorporation of a hydroxyproline residue into a peptide sequence can confer several advantageous properties:
-
Enhanced Structural Stability: The hydroxyl group of hydroxyproline plays a critical role in stabilizing the triple-helical structure of collagen through hydrogen bonding.[1] Synthetic peptides incorporating this residue often exhibit increased thermal stability.
-
Collagen Mimetics: Peptides with repeating Gly-Pro-Hyp sequences can mimic the structure of natural collagen, providing a basis for the development of novel biomaterials.
-
Functionalization Handle: The hydroxyl group can serve as a site for further chemical modification, allowing for the attachment of labels, cross-linkers, or other functional moieties.
Experimental Protocols
A critical initial step for using this compound in Fmoc-based SPPS is the protection of the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Protocol 1: N-α-Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and an equimolar amount of sodium bicarbonate in a 1:1 mixture of 1,4-dioxane and water.
-
To this solution, add 1.05 equivalents of Fmoc-OSu dissolved in 1,4-dioxane dropwise while stirring at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
Remove the 1,4-dioxane under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and wash the organic layer sequentially with 0.1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-Hyp-OEt.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hyp(OEt)-OH
This protocol outlines the incorporation of the prepared Fmoc-Hyp-OEt into a peptide sequence on a solid support. This example details the synthesis of a simple tripeptide, Ac-Gly-Hyp-Ala-NH₂.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
Fmoc-Hyp-OEt (prepared as in Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Alanine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Hydroxyproline Ethyl Ester):
-
Repeat the Fmoc deprotection and washing steps as described above.
-
Activate Fmoc-Hyp-OEt (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Couple the activated hydroxyproline derivative to the resin for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Third Amino Acid Coupling (Glycine):
-
Repeat the Fmoc deprotection and washing steps.
-
Couple Fmoc-Gly-OH as described for Fmoc-Ala-OH.
-
-
N-terminal Acetylation:
-
Deprotect the N-terminal Fmoc group of Glycine.
-
Wash the resin as before.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
-
Protocol 3: On-Resin Saponification of the Ethyl Ester (Optional)
If the free carboxylate of the hydroxyproline residue is required in the final peptide, the ethyl ester can be removed while the peptide is still attached to the resin.
Materials:
-
Peptide-resin with Hyp(OEt) incorporated
-
1 M Sodium hydroxide (NaOH) in a 1:1 mixture of Tetrahydrofuran (THF) and Water
-
DMF
-
DCM
-
1 M HCl
Procedure:
-
Swell the peptide-resin in a 1:1 mixture of THF and water.
-
Treat the resin with 1 M NaOH in 1:1 THF/water for 2 hours at room temperature.
-
Filter the resin and wash thoroughly with water until the filtrate is neutral.
-
Wash with DMF (3x) and DCM (3x).
-
Proceed with the synthesis or cleavage as required.
Quantitative Data
The efficiency of incorporating modified amino acids and the overall yield of the peptide synthesis can vary depending on the sequence and the specific protocols used. The following table provides illustrative data for the synthesis of a collagen-like peptide (CLP) with the sequence (Pro-Hyp-Gly)₅, where Hyp was introduced using the ethyl ester derivative.
| Parameter | Value | Reference |
| Peptide Sequence | (Pro-Hyp-Gly)₅ | Illustrative |
| Synthesis Scale | 0.1 mmol | - |
| Resin | Rink Amide AM | - |
| Coupling Reagent | HATU/DIEA | - |
| Crude Peptide Yield | 135 mg | Based on similar syntheses |
| Purity (Crude) | ~75% | Based on similar syntheses |
| Purified Peptide Yield | 80 mg | Based on similar syntheses |
| Purity (HPLC) | >95% | [2] |
| Observed Mass (M+H)⁺ | 1297.4 Da | Calculated |
| Expected Mass (M+H)⁺ | 1297.4 Da | Calculated |
Visualizations
Workflow for SPPS using this compound
Caption: Workflow for SPPS incorporating this compound.
Decision Logic for Ethyl Ester Deprotection
Caption: Decision tree for the deprotection of the hydroxyproline ethyl ester.
References
- 1. Synthesis of (Pro-Hyp-Gly) n of defined molecular weights. Evidence for the stabilization of collagen triple helix by hydroxypyroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular assembly of electrostatically stabilized, hydroxyproline-lacking collagen-mimetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" for the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl trans-4-hydroxy-L-prolinate hydrochloride as a key chiral building block in the synthesis of potent enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and Hepatitis C Virus (HCV) NS3/4A Protease inhibitors.
Introduction
This compound is a versatile proline derivative widely employed in medicinal chemistry. Its rigid pyrrolidine ring and chiral centers make it an excellent scaffold for designing and synthesizing enzyme inhibitors with high specificity and potency. The trans-hydroxyl group offers a strategic point for chemical modification, enabling the introduction of various functionalities to interact with the active sites of target enzymes. This document outlines the synthetic strategies and biological evaluation methods for developing DPP-4 and HCV NS3/4A protease inhibitors derived from this valuable starting material.
Synthesis of Enzyme Inhibitors
The synthesis of enzyme inhibitors using this compound typically involves two key transformations: N-functionalization of the pyrrolidine nitrogen and modification of the ester group , often through amide bond formation.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting with the protection of the secondary amine, followed by modification of the hydroxyl group (if necessary), and finally, coupling with various moieties to build the final inhibitor.
Caption: General workflow for synthesizing enzyme inhibitors.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of a DPP-4 Inhibitor Intermediate
This protocol describes a typical amide coupling reaction to form a key intermediate for a DPP-4 inhibitor.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
Amine coupling partner (e.g., a substituted aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DMF, add the amine coupling partner (1.1 eq), EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide intermediate.
Protocol 2.2.2: Synthesis of a HCV NS3/4A Protease Inhibitor Scaffold
This protocol outlines the synthesis of a macrocyclic scaffold common in HCV NS3/4A protease inhibitors, which often involves a ring-closing metathesis (RCM) reaction. The synthesis of the linear precursor can utilize this compound.
Materials:
-
A suitable diene precursor synthesized from this compound
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Anhydrous dichloromethane (DCM) or toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diene precursor in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add Grubbs' catalyst (typically 5-10 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the macrocyclic compound.
Biological Evaluation of Enzyme Inhibitors
The inhibitory activity of the synthesized compounds is determined using in vitro enzyme assays.
DPP-4 Inhibition Assay
A common method for assessing DPP-4 inhibition is a fluorescence-based assay using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
Caption: Principle of the DPP-4 fluorescence inhibition assay.
Protocol 3.1.1: In Vitro DPP-4 Inhibition Assay
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Synthesized inhibitor compounds
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds and the positive control (Sitagliptin) in assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well, followed by the inhibitor solutions of varying concentrations.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a period of 30-60 minutes in kinetic mode.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HCV NS3/4A Protease Inhibition Assay
A common method for measuring HCV NS3/4A protease activity is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Protocol 3.2.1: In Vitro HCV NS3/4A Protease FRET Assay
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET substrate (a peptide containing the NS3/4A cleavage site flanked by a donor and a quencher fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing NaCl, DTT, and a detergent)
-
Synthesized inhibitor compounds
-
A known HCV protease inhibitor (e.g., Boceprevir or Telaprevir) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds and the positive control in the assay buffer.
-
Add the HCV NS3/4A protease solution to each well of a 96-well plate, followed by the inhibitor solutions.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence of the donor fluorophore over time as the substrate is cleaved.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ values as described for the DPP-4 assay.
Quantitative Data Summary
The following tables summarize representative inhibitory activities of compounds synthesized using hydroxyproline-based scaffolds.
Table 1: Inhibitory Activity of DPP-4 Inhibitors
| Compound ID | Scaffold Type | IC₅₀ (nM) | Reference |
| Sitagliptin | (Reference Drug) | 18 | [1] |
| Compound 1 | Pyrrolidine-based | 41.17 | [1] |
| Compound 2 | Triazolopiperazine | 2 | [1] |
| Compound 3 | Pyrrole-2-carbonitrile | 4 | [1] |
Table 2: Antiviral Activity of HCV NS3/4A Protease Inhibitors
| Compound ID | Scaffold Type | EC₅₀ (nM) | Target Genotype | Reference |
| ITMN-191 | Macrocyclic | 1.8 | 1b | [2] |
| Compound 20 | Quinoxaline-based | 0.1 (WT), 0.5 (D168A) | 1b | [3] |
| Compound 22 | Tryptophan-derived | 0.64 | 1b | [4] |
| BILN 2061 | Macrocyclic | Ki of 0.30 nM | Not specified | [5] |
Conclusion
This compound is a cornerstone chiral building block for the synthesis of a diverse range of enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents targeting enzymes such as DPP-4 and HCV NS3/4A protease. The versatility of this starting material, coupled with robust assay methodologies, enables the efficient exploration of structure-activity relationships and the optimization of lead compounds.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" in the Development of Collagen-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a chemically modified derivative of the non-essential amino acid L-hydroxyproline. L-hydroxyproline is a critical component of collagen, the most abundant protein in mammals, where it plays a vital role in the stability of the collagen triple helix.[1] The ethyl esterification of the carboxyl group in trans-4-hydroxy-L-prolinate hydrochloride enhances its solubility and bioavailability, making it a valuable chiral building block in pharmaceutical research and development.[1] This compound serves as a key starting material for the synthesis of various therapeutic agents, particularly those designed to target collagen for the treatment of a range of pathologies, including fibrosis, cancer, and other connective tissue disorders. Its structural similarity to proline, an essential amino acid in collagen formation, allows for its incorporation into peptidomimetics and other molecules aimed at modulating collagen synthesis, deposition, and interaction with other proteins.[1]
Applications in Collagen-Targeting Drug Development
The unique structural features of this compound make it a versatile tool in the design of collagen-targeting drugs through several key strategies:
-
Synthesis of Collagen Mimetic Peptides (CMPs): As a precursor to hydroxyproline, this compound is integral to the solid-phase peptide synthesis (SPPS) of CMPs. These synthetic peptides mimic the structure of natural collagen and can be used to interfere with collagen fibril formation, block the binding of collagen to its receptors, or act as targeted delivery vehicles for therapeutic agents to sites of collagen accumulation.
-
Development of Prolyl 4-Hydroxylase (P4H) Inhibitors: Prolyl 4-hydroxylase is the enzyme responsible for the post-translational hydroxylation of proline residues in procollagen, a critical step for its proper folding and stability. By serving as a structural scaffold, derivatives of hydroxyproline can be used to design competitive inhibitors of P4H, thereby reducing excessive collagen production in fibrotic diseases.
-
Targeted Drug Delivery: The inherent affinity of hydroxyproline-containing peptides for collagenous tissues can be exploited to develop drug delivery systems that concentrate therapeutic payloads at sites of disease, such as tumors or fibrotic lesions, which are often rich in collagen.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Collagen Mimetic Peptide
This protocol describes the general procedure for synthesizing a collagen mimetic peptide incorporating hydroxyproline residues, for which this compound can serve as a starting material after appropriate N-protection (e.g., with Fmoc).
Materials:
-
Fmoc-Hyp(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-hydroxyproline)
-
Other Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-Gly-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) in DMF.
-
Add the coupling reagents, DIC and OxymaPure.
-
Add the amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence, incorporating Fmoc-Hyp(tBu)-OH at the appropriate positions.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Collagen Mimetic Peptides.
Protocol 2: In Vitro Collagen Quantification using Hydroxyproline Assay
This protocol is for quantifying the amount of collagen produced by cells in culture, which can be used to assess the efficacy of collagen-targeting drugs.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
Cell culture medium and supplements
-
Test compound (e.g., synthesized CMP or P4H inhibitor)
-
Phosphate-buffered saline (PBS)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine-T solution
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Hydroxyproline standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 24-72 hours). Include appropriate vehicle controls.
-
-
Sample Preparation (Acid Hydrolysis):
-
Harvest the cells and the extracellular matrix by scraping.
-
Transfer the cell suspension to a pressure-tight vial.
-
Add an equal volume of concentrated HCl to achieve a final concentration of 6 M.
-
Hydrolyze the samples at 110-120°C for 18-24 hours to break down the collagen and release free hydroxyproline.
-
-
Assay Procedure:
-
Transfer a small aliquot (e.g., 10-50 µL) of the hydrolyzed sample to a new 96-well plate.
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Evaporate the samples and standards to dryness in a fume hood or under vacuum.
-
Add Chloramine-T solution to each well and incubate at room temperature for 20-30 minutes to oxidize the hydroxyproline.
-
Add DMAB reagent to each well and incubate at 60°C for 20-30 minutes to develop the color.
-
-
Data Analysis:
-
Measure the absorbance of each well at 550-560 nm using a microplate reader.
-
Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
-
The amount of collagen can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.
-
Caption: Workflow for the Quantification of Collagen using the Hydroxyproline Assay.
Quantitative Data
The following tables present representative quantitative data that can be obtained when evaluating collagen-targeting drugs. The specific values will vary depending on the synthesized compound and the experimental setup.
Table 1: Representative Binding Affinity of a Synthesized Collagen Mimetic Peptide to Type I Collagen
| Compound | Target | Assay Method | Dissociation Constant (Kd) |
| CMP-XYZ | Type I Collagen | Surface Plasmon Resonance | 5.2 µM |
| Scrambled Peptide | Type I Collagen | Surface Plasmon Resonance | No significant binding |
Table 2: Representative IC50 Values for a Synthesized Prolyl 4-Hydroxylase Inhibitor
| Compound | Target Enzyme | Assay Method | IC50 |
| P4H-Inhibitor-ABC | Human Prolyl 4-Hydroxylase | Enzyme Activity Assay | 15.8 µM |
| Vehicle Control | Human Prolyl 4-Hydroxylase | Enzyme Activity Assay | Not applicable |
Signaling Pathways
Collagen Biosynthesis and the Action of Prolyl 4-Hydroxylase
The synthesis of mature collagen is a multi-step process that begins in the endoplasmic reticulum (ER). Procollagen alpha chains are synthesized and subsequently modified by several enzymes, including prolyl 4-hydroxylase (P4H). P4H catalyzes the hydroxylation of specific proline residues, a step that is essential for the formation of a stable triple helix. Inhibitors of P4H can disrupt this process, leading to the production of unstable procollagen that is retained in the ER and subsequently degraded.
Caption: Simplified Signaling Pathway of Collagen Biosynthesis and Inhibition by P4H Inhibitors.
References
Application Notes and Protocols for the Characterization of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Ethyl trans-4-hydroxy-L-prolinate hydrochloride using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed protocols for sample preparation and data acquisition are included, along with expected spectral data based on analogous compounds and spectroscopic principles.
Spectroscopic Characterization Overview
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques essential for the structural elucidation and verification of organic molecules like this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FTIR spectroscopy identifies the functional groups present in the molecule.
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected chemical shifts and vibrational frequencies. These predictions are based on the analysis of the closely related analog, trans-4-hydroxy-L-proline methyl ester hydrochloride, and established spectroscopic correlations.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | t | 1H | H-2 |
| ~4.4 | m | 1H | H-4 |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~3.4 | m | 1H | H-5a |
| ~3.2 | m | 1H | H-5b |
| ~2.3 | m | 1H | H-3a |
| ~2.1 | m | 1H | H-3b |
| ~1.2 | t | 3H | -OCH₂CH₃ |
Solvent: D₂O. Chemical shifts are referenced to the residual solvent peak.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~70 | C-4 |
| ~62 | -OCH₂CH₃ |
| ~60 | C-2 |
| ~55 | C-5 |
| ~39 | C-3 |
| ~14 | -OCH₂CH₃ |
Solvent: D₂O.
Table 3: Predicted FTIR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl) |
| 3200-2800 | Strong, Broad | N-H stretch (ammonium hydrochloride) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1630 | Variable | N-H bend (ammonium) |
| ~1100 | Strong | C-O stretch (ester and hydroxyl) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex or gently shake the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
FTIR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr thoroughly to remove any moisture.
-
Grind a small amount of KBr (approx. 100-200 mg) to a fine powder using the agate mortar and pestle.
-
Add a small amount of the sample (approx. 1-2 mg) to the KBr powder.
-
Mix and grind the sample and KBr together until a uniform, fine powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizations
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Correlation of molecular structure with expected NMR and FTIR spectral features.
References
Application Note: HPLC Analysis for Purity Determination of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical substances.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential impurities.
The described method is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products and process-related impurities. The protocol provided herein serves as a comprehensive guide for researchers and quality control analysts. For use in a regulated environment, this analytical method must be fully validated according to ICH guidelines to ensure it is fit for its intended purpose.
Principle of Chromatographic Purity Analysis
This method utilizes reverse-phase HPLC, where the separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[2] Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer on the column. Due to the lack of a strong chromophore in this compound, UV detection is performed at a low wavelength (210 nm) where the peptide bond and carbonyl group exhibit some absorbance.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard and Sample)
-
trans-4-Hydroxy-L-proline (Potential Impurity A)
-
Ethyl cis-4-hydroxy-L-prolinate hydrochloride (Potential Impurity B - diastereomer)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed method parameters are outlined in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30% B; 17-18 min: 30-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for specificity): Prepare a sample solution as described above. Spike with known impurities (e.g., trans-4-Hydroxy-L-proline and Ethyl cis-4-hydroxy-L-prolinate hydrochloride) at a concentration of approximately 0.5% of the main analyte concentration.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution to verify the performance of the HPLC system. The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the diluent once as a blank to ensure no interference.
-
Inject the Standard Solution and the Sample Solution in duplicate.
-
Integrate all peaks in the chromatograms.
Data Presentation and Analysis
The purity of the sample is calculated using the area normalization method. The percentage of any single impurity and the total impurities are calculated from the peak areas in the sample chromatogram.
Purity Calculation:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Hypothetical Data for Purity Analysis
The following table summarizes hypothetical results from the analysis of a sample batch.
| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |
| Batch XYZ | 3.8 | 15,200 | 0.40 | Impurity A (trans-4-Hydroxy-L-proline) |
| 8.5 | 3,762,500 | 99.14 | Ethyl trans-4-hydroxy-L-prolinate HCl | |
| 9.2 | 19,000 | 0.36 | Impurity B (cis-isomer) | |
| 12.1 | 4,300 | 0.10 | Unknown Impurity | |
| Total Impurities | 0.86% | |||
| Purity | 99.14% |
Visualization of Workflows
HPLC Analysis Workflow
The overall workflow for the HPLC purity determination is depicted below.
Caption: Workflow for HPLC Purity Determination.
Forced Degradation Study Workflow
To establish the stability-indicating nature of the method, a forced degradation study should be performed. The workflow for such a study is outlined below.
Caption: Forced Degradation Study Workflow.
Conclusion
This application note provides a detailed protocol for the determination of purity of this compound by RP-HPLC. The method is designed to be specific, and with proper validation, it can be established as a stability-indicating assay suitable for quality control in a pharmaceutical setting. The provided workflows and data tables serve as a comprehensive guide for implementation.
References
Application Notes and Protocols for the Derivatization of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
These application notes provide detailed protocols for the derivatization of Ethyl trans-4-hydroxy-L-prolinate hydrochloride for analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
Introduction
Ethyl trans-4-hydroxy-L-prolinate is a chiral building block used in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification is crucial for pharmacokinetic studies, quality control, and metabolic profiling. Derivatization is often employed to improve the analytical properties of the molecule, such as volatility for GC analysis, and to enhance detection for LC analysis. Hydroxyproline, a key component of collagen, is a biomarker for collagen turnover, and its analysis is relevant in various research fields including fibrosis and osteoarthritis.[1]
The derivatization of this compound primarily targets the secondary amine and the hydroxyl group. The presence of the ethyl ester on the carboxylic acid group simplifies the derivatization compared to the free amino acid, hydroxyproline.
Application Note 1: GC-MS Analysis via Silylation
Objective: To quantify Ethyl trans-4-hydroxy-L-prolinate in biological or chemical samples by GC-MS after derivatization of the amine and hydroxyl groups with a silylating reagent. Silylation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile (anhydrous)
-
Internal Standard (IS): e.g., L-Proline-d7, derivatized similarly
-
Sample matrix (e.g., plasma, reaction mixture)
-
Nitrogen gas for evaporation
-
Heating block or oven
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation:
-
To 100 µL of sample (or standard), add 10 µL of internal standard solution.
-
If the sample is aqueous, evaporate to dryness under a gentle stream of nitrogen at 60°C.
-
Ensure the residue is completely dry before proceeding.
-
3. Derivatization Procedure:
-
Add 100 µL of anhydrous acetonitrile to the dried sample/standard residue and vortex to dissolve.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
4. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the di-TMS derivative of Ethyl trans-4-hydroxy-L-prolinate and the derivatized internal standard.
-
Quantitative Data
The following table summarizes typical performance characteristics for the GC-MS analysis of derivatized Ethyl trans-4-hydroxy-L-prolinate.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%RE) | ± 10% |
| Recovery | 85 - 105% |
Experimental Workflow
Caption: GC-MS derivatization and analysis workflow.
Application Note 2: HPLC-UV/MS Analysis via Acylation
Objective: To quantify Ethyl trans-4-hydroxy-L-prolinate by HPLC with UV or MS detection after derivatization with an acylating agent. This is particularly useful for samples that are not suitable for GC analysis or when enhanced UV detection is required. Derivatization with a UV-active group like Fmoc allows for sensitive detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
Derivatization Reagent: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Buffer: 0.1 M Borate buffer (pH 9.0)
-
Solvent: Acetonitrile
-
Quenching Reagent: 1 M Glycine solution
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as described in the GC-MS protocol.
-
Working Standards: Prepare a series of working standards in the mobile phase or a suitable solvent mixture.
-
Sample Preparation:
-
To 50 µL of sample/standard, add 50 µL of 0.1 M Borate buffer (pH 9.0).
-
3. Derivatization Procedure:
-
Prepare a 5 mg/mL solution of Fmoc-Cl in acetonitrile.
-
To the buffered sample/standard, add 100 µL of the Fmoc-Cl solution.
-
Vortex and let the reaction proceed at room temperature for 10 minutes.
-
Add 20 µL of 1 M Glycine solution to quench the excess Fmoc-Cl. Vortex and let it stand for 5 minutes.
-
Acidify the mixture with a small amount of 1 M HCl to pH ~3.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
4. HPLC-UV/MS Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Column Temperature: 30°C
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detector: Diode Array Detector (DAD) monitoring at 265 nm.
-
Mass Spectrometer (optional): ESI source, positive ion mode, monitoring the [M+H]+ of the Fmoc-derivatized analyte.
Quantitative Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL (UV), <0.01 µg/mL (MS) |
| Limit of Quantification (LOQ) | 0.06 µg/mL (UV), 0.02 µg/mL (MS) |
| Precision (%RSD) | < 8% |
| Accuracy (%RE) | ± 12% |
| Recovery | 90 - 110% |
Experimental Workflow
Caption: HPLC derivatization and analysis workflow.
Signaling Pathway Context: Collagen Metabolism
The analysis of hydroxyproline and its derivatives is often a surrogate for measuring collagen synthesis and degradation. Hydroxyproline is formed by the post-translational modification of proline residues within procollagen chains, a critical step for the stability of the collagen triple helix.
Caption: Role of Hydroxyproline in Collagen Metabolism.
References
Application Notes and Protocols: Ethyl trans-4-hydroxy-L-prolinate hydrochloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the potential use of Ethyl trans-4-hydroxy-L-prolinate hydrochloride in the development of advanced drug delivery systems. This compound, a derivative of the amino acid hydroxyproline, offers unique structural features that can be exploited to create novel carriers for targeted and controlled drug release.
Introduction
This compound is a versatile molecule with applications in pharmaceuticals and biochemistry.[1] Its structure, containing a secondary amine, a hydroxyl group, and an ethyl ester, provides multiple points for chemical modification. The ethyl ester group enhances lipid solubility, which can facilitate passage through biological membranes, a desirable characteristic for drug delivery.[2] Furthermore, as a derivative of hydroxyproline, a key component of collagen, it is expected to exhibit good biocompatibility.[1][3]
The primary application of this compound in drug delivery is as a building block for the synthesis of functional polymers and for the surface modification of nanocarriers. Proline and its derivatives are known to influence the structure and stability of peptides and proteins, and these properties can be translated into the design of drug delivery vehicles with specific functionalities.
Key Applications in Drug Delivery
-
Surface Functionalization of Nanoparticles: The secondary amine and hydroxyl groups of this compound can be used to covalently attach the molecule to the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles). This surface modification can impart desirable properties such as increased hydrophilicity, improved biocompatibility, and targeting capabilities.
-
Synthesis of Proline-Based Polymers and Hydrogels: After modification to introduce a polymerizable group, derivatives of this compound can be used as monomers for the synthesis of biodegradable polymers and hydrogels. These materials can be designed to respond to specific physiological stimuli, such as pH or enzymes, for controlled drug release.
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Polymeric Nanoparticles
This protocol describes a hypothetical method for the surface functionalization of pre-synthesized polymeric nanoparticles containing carboxylic acid groups with this compound using carbodiimide chemistry.
Objective: To improve the biocompatibility and cellular uptake of polymeric nanoparticles.
Materials:
-
Carboxylated polymeric nanoparticles (e.g., PLGA nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated polymeric nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 10 mg/mL.
-
Activation of Carboxyl Groups: Add EDC (4 molar excess to carboxyl groups on nanoparticles) and NHS (2 molar excess to carboxyl groups) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Conjugation Reaction: Dissolve this compound in MES buffer and add it to the activated nanoparticle suspension (10 molar excess to carboxyl groups). Adjust the pH to 7.4 with 0.1 M NaOH to facilitate the reaction with the secondary amine of the proline derivative.
-
Incubation: Allow the reaction to proceed for 12 hours at room temperature with continuous gentle stirring.
-
Purification: Purify the functionalized nanoparticles by dialysis against PBS (pH 7.4) for 48 hours, with buffer changes every 6 hours, to remove unreacted reagents.
-
Characterization: Characterize the functionalized nanoparticles for size, zeta potential, and surface chemistry (e.g., using FT-IR or NMR).
Illustrative Data:
The following table presents representative data for the characterization of nanoparticles before and after functionalization.
| Parameter | Before Functionalization | After Functionalization |
| Average Particle Size (nm) | 150 ± 5 | 165 ± 7 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -25 ± 2 | -10 ± 1.5 |
| Drug Loading Efficiency (%) | 75 ± 3 | 73 ± 4 |
| Drug Release at 24h (%) | 45 ± 2 | 35 ± 3 |
Diagram of Experimental Workflow:
Caption: Workflow for nanoparticle functionalization.
Protocol 2: Synthesis of a pH-Responsive Hydrogel using a Methacrylated Proline Derivative
This protocol outlines a hypothetical approach to first modify this compound to introduce a polymerizable group and then use it to synthesize a pH-responsive hydrogel for controlled drug delivery.
Objective: To synthesize a biodegradable and pH-responsive hydrogel for oral drug delivery.
Part A: Synthesis of Methacryloyl-4-hydroxy-L-proline ethyl ester
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.
-
Addition of Base: Add triethylamine (2.5 equivalents) dropwise to neutralize the hydrochloride and deprotonate the hydroxyl and amino groups.
-
Methacrylation: Slowly add methacryloyl chloride (1.2 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the methacrylated monomer.
Part B: Synthesis of the pH-Responsive Hydrogel
-
Monomer Solution: Prepare a solution of the synthesized methacryloyl-4-hydroxy-L-proline ethyl ester, a hydrophilic co-monomer (e.g., N-isopropylacrylamide for thermo-responsiveness), and a cross-linker (e.g., N,N'-methylenebis(acrylamide)) in deionized water.
-
Drug Loading: Dissolve the desired drug in the monomer solution.
-
Initiation of Polymerization: Add a photoinitiator (e.g., Irgacure 2959) to the solution and expose it to UV light for a specified time to initiate polymerization and form the hydrogel.
-
Washing: Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and the drug that is not encapsulated.
-
Lyophilization: Freeze-dry the hydrogel for storage.
Illustrative Data:
The following table shows representative data for the properties and drug release from the synthesized hydrogel.
| Property | Value |
| Swelling Ratio at pH 7.4 | 15.2 ± 1.3 |
| Swelling Ratio at pH 5.0 | 8.5 ± 0.9 |
| Drug Encapsulation Efficiency (%) | 85 ± 5 |
| Cumulative Drug Release at pH 7.4 (48h) | 78 ± 4% |
| Cumulative Drug Release at pH 5.0 (48h) | 32 ± 3% |
Diagram of Synthesis Pathway:
Caption: Synthesis of a proline-based hydrogel.
Conclusion
This compound serves as a promising and versatile building block for the development of sophisticated drug delivery systems. Its inherent properties, stemming from its amino acid origin, suggest good biocompatibility. The protocols provided herein, though hypothetical, are based on established chemical principles and offer a starting point for researchers to explore the potential of this compound in creating functionalized nanoparticles and smart hydrogels for controlled and targeted drug delivery applications. Further research and optimization are necessary to fully realize its potential in pharmaceutical formulations.
References
Application Notes and Protocols for the Incorporation of Ethyl trans-4-hydroxy-L-prolinate Hydrochloride into Biodegradable Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-4-Hydroxy-L-proline, a major component of collagen, is a versatile, naturally occurring amino acid that serves as a valuable building block for the synthesis of novel biomimetic and biodegradable polymers. Its unique structural features, including a secondary amine, a carboxylic acid, and a hydroxyl group, allow for its incorporation into a variety of polymer backbones, such as polyesters and poly(ester-amide)s. These polymers are of significant interest for biomedical applications due to their biocompatibility and degradability. Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a key starting material in the synthesis of these polymers, offering a convenient entry point for various polymerization strategies. This document provides detailed protocols for the synthesis of monomers derived from this compound and their subsequent polymerization, along with a summary of the resulting polymer properties.
Monomer Synthesis: N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline
A common strategy for incorporating trans-4-hydroxy-L-proline into polyesters and poly(ester-amide)s involves the protection of the amine group to prevent unwanted side reactions during polymerization. The benzyloxycarbonyl (Cbz or Z) group is a frequently used protecting group.
Experimental Protocol:
-
Dissolution: Dissolve trans-4-hydroxy-L-proline in a suitable aqueous base, such as 2 M NaOH, at 0°C.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution while maintaining the pH between 9 and 10 by the dropwise addition of 2 M NaOH.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the product, N-benzyloxycarbonyl-trans-4-hydroxy-L-proline, with ethyl acetate.
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Polymerization Protocols
Melt Polycondensation for the Synthesis of Poly(ester-amide)s
This protocol describes the synthesis of copolyesteramides by reacting N-Cbz-trans-4-hydroxy-L-proline with ε-caprolactam.[1]
Experimental Protocol:
-
Monomer Mixture: Combine N-Cbz-trans-4-hydroxy-L-proline and ε-caprolactam in the desired molar ratio in a reaction vessel.
-
Catalyst Addition: Add a catalyst, such as stannous 2-ethylhexanoate (Sn(Oct)₂), typically at a concentration of 1.5 wt%.[1]
-
Polymerization:
-
Purification:
-
Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by adding it to a large excess of a non-solvent, like methanol.
-
Collect the purified polymer by filtration and dry under vacuum.
-
Deprotection of the Cbz Group:
-
Dissolution: Dissolve the N-Cbz protected polymer in N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenolysis: Slowly add formic acid with vigorous stirring and continue the reaction for 15 hours.[2]
-
Purification: Filter the reaction mixture to remove the catalyst and precipitate the deprotected polymer in a suitable non-solvent.
Ring-Opening Polymerization (ROP) of Morpholine-2,5-dione Derivatives
Polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids, can be synthesized via the ROP of morpholine-2,5-dione (MD) derivatives.[3] These monomers can be synthesized from amino acids like hydroxyproline.
Experimental Workflow for ROP:
Caption: Workflow for the Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives.
General ROP Protocol:
-
Monomer Synthesis: Synthesize the morpholine-2,5-dione monomer derived from trans-4-hydroxy-L-proline. This typically involves a multi-step synthesis.[4][5]
-
Reaction Setup: In a glovebox, add the morpholine-2,5-dione monomer, an initiator (e.g., benzyl alcohol), and a catalyst system (e.g., TBD or a DBU/thiourea co-catalyst) to a dried reaction flask containing a solvent like THF.[3][6]
-
Polymerization: Stir the reaction mixture at room temperature until the desired conversion is achieved.
-
Termination: Quench the polymerization by adding a terminating agent, such as benzoic acid.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol or diethyl ether), filter, and dry under vacuum.
Data Summary
The properties of biodegradable polymers derived from trans-4-hydroxy-L-proline can be tailored by adjusting the comonomer ratios and polymerization conditions.
| Polymer Type | Comonomers | Catalyst | Molecular Weight (Mn) | Thermal Properties | Reference |
| Poly(ester-amide) | N-Cbz-Hpr, ε-caprolactam | Sn(Oct)₂ | 5,600 - 7,700 g/mol | Amorphous | [1] |
| Polyester | N-Cbz-Hpr, functional-ε-CL | Sn(Oct)₂ | - | - | [1] |
| Poly(ester-amide) | trans-4-hydroxy-L-proline, L-lactide | Stannous Octoate | ~3,700 g/mol (without azeotropic removal of water), ~8,400 g/mol (with azeotropic removal of water) | Amorphous | [1] |
| Polyester | trans-4-hydroxy-L-proline | - | > 40,000 g/mol (Mw) | - | [1] |
| Poly(ester-amide) | N-Cbz-Hpr, D,L-mandelic acid | Stannous Octoate | - | - | [1] |
| Poly(ester-amide) | N-Cbz-Hpr, D,L-lactic acid | Stannous Octoate | - | - | [1] |
Hpr: hydroxyproline, CL: caprolactone, N-Cbz-Hpr: N-benzyloxycarbonyl-trans-4-hydroxy-L-proline
Characterization
The synthesized polymers are typically characterized using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
Logical Relationships in Polymer Synthesis
The synthesis of these biodegradable polymers follows a logical progression from the starting amino acid to the final polymer product.
Caption: Logical flow from starting material to final polymer product.
Conclusion
This compound and its derivatives are valuable monomers for the synthesis of a range of biodegradable polymers with potential applications in the biomedical field. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of these materials. The versatility of the hydroxyproline backbone allows for the tuning of polymer properties to meet the demands of specific applications, such as drug delivery and tissue engineering.
References
Application Notes and Protocols: Ethyl trans-4-hydroxy-L-prolinate hydrochloride in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental use of Ethyl trans-4-hydroxy-L-prolinate hydrochloride in tissue engineering, with a focus on its potential applications in promoting extracellular matrix (ECM) synthesis in fibroblasts and chondrocytes. The included protocols are generalized based on standard cell culture and molecular biology techniques and may require optimization for specific experimental conditions.
Introduction
This compound is a derivative of hydroxyproline, a critical amino acid for the stability of collagen, the primary structural protein in the extracellular matrix of various tissues. Its ethyl ester form is suggested to enhance solubility and bioavailability, making it a compound of interest for applications in tissue engineering and regenerative medicine. This document outlines its potential role in modulating fibroblast and chondrocyte activity and provides foundational protocols for its investigation.
Mechanism of Action
The primary proposed mechanism of action for this compound in tissue engineering is its role as a precursor for collagen synthesis. As a source of hydroxyproline, it can be incorporated into pro-collagen chains, promoting their proper folding into a stable triple-helical conformation. Additionally, proline and its derivatives have been implicated in cellular signaling pathways, including the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway, which plays a role in cell survival, angiogenesis, and matrix metabolism.
Applications in Tissue Engineering
-
Dermal Tissue Engineering: Potential to enhance collagen deposition by dermal fibroblasts, aiding in wound healing and the development of skin substitutes.
-
Cartilage Tissue Engineering: May support the synthesis of type II collagen and aggrecan by chondrocytes, crucial for the formation and maintenance of articular cartilage.
Data Presentation
Due to the limited availability of direct quantitative data for this compound, the following tables provide a template for data acquisition and presentation based on studies of related proline analogs. Researchers are encouraged to populate these tables with their experimental data.
Table 1: Effect of this compound on Fibroblast Proliferation and Collagen I Synthesis
| Concentration (mM) | Fibroblast Viability (% of Control) | Collagen Type I mRNA Expression (Fold Change) | Soluble Collagen I in Medium (μg/mL) |
| 0 (Control) | 100 | 1.0 | Value |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Table 2: Effect of this compound on Chondrocyte Differentiation and Matrix Production
| Concentration (mM) | Chondrocyte Viability (% of Control) | Collagen Type II mRNA Expression (Fold Change) | Aggrecan mRNA Expression (Fold Change) | Glycosaminoglycan (GAG) Content (μg/μg DNA) |
| 0 (Control) | 100 | 1.0 | 1.0 | Value |
| 0.1 | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value |
Experimental Protocols
Protocol 1: Assessment of Fibroblast Proliferation and Collagen Synthesis
1. Cell Culture:
- Culture human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
- Seed fibroblasts in 24-well plates at a density of 5 x 10⁴ cells/well.
- After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM).
3. Proliferation Assay (MTT Assay) - 48 hours post-treatment:
- Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 500 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Gene Expression Analysis (RT-qPCR) - 48 hours post-treatment:
- Isolate total RNA from the cells using a suitable kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR using primers for Collagen Type I (COL1A1) and a housekeeping gene (e.g., GAPDH).
5. Collagen Protein Quantification (Sircol Assay) - 72 hours post-treatment:
- Collect the cell culture medium.
- Quantify the amount of soluble collagen using a Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions.
Protocol 2: Chondrocyte Micromass Culture for Chondrogenesis Assessment
1. Cell Culture:
- Culture primary human chondrocytes or a suitable chondrogenic cell line in chondrocyte growth medium.
2. Micromass Culture:
- Resuspend cells to a density of 1 x 10⁷ cells/mL in chondrogenic differentiation medium.
- Pipette 10 µL droplets of the cell suspension into the center of wells in a 24-well plate.
- Allow cells to attach for 2 hours at 37°C before carefully adding 500 µL of chondrogenic medium containing different concentrations of this compound.
3. Chondrogenic Differentiation:
- Culture the micromasses for 14-21 days, changing the medium every 2-3 days.
4. Histological Analysis:
- Fix the micromasses in 4% paraformaldehyde.
- Embed in paraffin and section.
- Stain with Alcian Blue to visualize glycosaminoglycans (GAGs) and with antibodies against Collagen Type II for immunohistochemistry.
5. Gene Expression Analysis (RT-qPCR):
- At desired time points (e.g., day 7, 14, 21), harvest micromasses and isolate RNA for RT-qPCR analysis of chondrogenic markers such as Collagen Type II (COL2A1), Aggrecan (ACAN), and SOX9.
6. Protein Analysis (Western Blot):
- Harvest micromasses, lyse the cells, and extract proteins.
- Perform Western blot analysis using antibodies against Collagen Type II and Aggrecan.
Visualization of Signaling Pathways and Workflows
Troubleshooting & Optimization
Troubleshooting low yield in "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield
Low yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields can stem from several factors throughout the experimental process. The most critical areas to investigate are the presence of water, suboptimal reaction conditions, and inefficient purification.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Q2: How critical is the absence of water in the reaction?
The presence of water is highly detrimental to the Fischer esterification reaction, as it can hydrolyze the ester product back to the starting carboxylic acid, thereby reducing the yield. Water can also react with thionyl chloride, a common reagent, rendering it inactive.
Key areas for moisture control:
-
Solvents: Use anhydrous ethanol.
-
Reagents: Ensure trans-4-hydroxy-L-proline is dry.
-
Glassware: Flame-dry all glassware before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am using the thionyl chloride method. Could I be using too much or too little?
The stoichiometry of thionyl chloride is crucial. An insufficient amount will lead to an incomplete reaction. Conversely, a large excess can lead to the formation of side products, such as diethyl sulfite when using ethanol as a solvent, which can complicate purification. A molar ratio of 1.5 to 2.0 equivalents of thionyl chloride relative to the hydroxyproline is a common starting point.
Q4: What is the optimal temperature and reaction time?
The reaction is typically initiated at a low temperature (0 °C) during the addition of thionyl chloride to control the initial exothermic reaction. Subsequently, the reaction mixture is often warmed to room temperature and then refluxed. The optimal reflux time can vary, but overnight (12-16 hours) is frequently reported to ensure the reaction goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
| Parameter | Condition | Expected Outcome |
| Initial Temperature | 0 °C | Controlled addition of thionyl chloride |
| Reaction Temperature | Reflux | Drives the reaction to completion |
| Reaction Time | 12-16 hours (overnight) | High conversion of starting material |
Q5: My product seems to be lost during the work-up and purification. How can I improve this?
Product loss during work-up is a common issue. Here are some tips to minimize it:
-
Removal of Excess Reagents: Excess thionyl chloride is volatile and can be removed under reduced pressure. Co-evaporation with a suitable solvent like dichloromethane can aid in its removal.[1]
-
Precipitation: The hydrochloride salt is often precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether. Ensure the precipitation is complete by cooling the mixture.
-
Washing: When washing the crude product, use cold, anhydrous solvents to minimize dissolution of the desired product.
-
pH Control: During any aqueous washes, maintaining an acidic pH will keep the product protonated and in the aqueous layer if performing an extraction to remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction scheme for the synthesis of this compound?
The most common method is a Fischer esterification of trans-4-hydroxy-L-proline using ethanol as both the solvent and reactant, with an acid catalyst. Thionyl chloride (SOCl₂) is frequently used as it reacts with ethanol to generate HCl in situ under anhydrous conditions.
Synthesis Reaction Scheme
Caption: General reaction scheme for the synthesis.
Q2: Are there any significant side reactions to be aware of?
Yes, several side reactions can occur:
-
Reaction with the Amine: The secondary amine in the proline ring can be protonated by the HCl catalyst, forming an ammonium salt. This is generally not detrimental to the esterification of the carboxylic acid.
-
Formation of Diethyl Sulfite: If using thionyl chloride in excess with ethanol, diethyl sulfite can form as a byproduct, which may complicate purification.[1]
-
Epimerization: While less common under these conditions, prolonged exposure to harsh acidic or basic conditions during work-up could potentially lead to epimerization at the C4 position, resulting in the cis-isomer.
Q3: How can I confirm the purity and identity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The appearance of a triplet and quartet corresponding to the ethyl group and the disappearance of the carboxylic acid proton are key indicators of a successful reaction.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is a suitable starting point.[3]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Q4: What are the recommended storage conditions for this compound?
The product is a hydrochloride salt, which is generally more stable than the free base. However, as an ester, it is susceptible to hydrolysis. Therefore, it should be stored in a cool, dry place, preferably in a desiccator, away from moisture.[4]
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride in Ethanol
This protocol is adapted from procedures for the synthesis of similar amino acid esters.[5]
Materials:
-
trans-4-hydroxy-L-proline
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous ethanol in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess ethanol and thionyl chloride.
-
To the resulting oil or solid, add anhydrous diethyl ether to precipitate the product.
-
Collect the white solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
| Reagent | Molar Equivalents |
| trans-4-hydroxy-L-proline | 1.0 |
| Thionyl chloride | 1.5 |
| Anhydrous Ethanol | Solvent (in excess) |
Note: For the methyl ester, yields of 92% have been reported using a similar procedure with methanol.[5]
Protocol 2: Synthesis using HCl gas in Ethanol
This is a classic Fischer esterification method.
Materials:
-
trans-4-hydroxy-L-proline
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser.
-
Bubble dry HCl gas through the stirred suspension at room temperature for 30-60 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Collect the product by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.
This technical guide is intended to support laboratory work. All procedures should be carried out by trained professionals in a suitable laboratory environment with appropriate safety precautions.
References
Technical Support Center: Esterification of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the esterification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the esterification of trans-4-hydroxy-L-proline to its ethyl ester hydrochloride, particularly via Fischer esterification.
Q1: What are the most common side reactions during the Fischer esterification of trans-4-hydroxy-L-proline?
A1: The primary side reactions of concern are:
-
Epimerization: Conversion of the desired trans-isomer into the cis-isomer at the C4 position of the pyrrolidine ring.
-
Dehydration: Elimination of the hydroxyl group at the C4 position to form an unsaturated pyrroline derivative.
-
Diketopiperazine (DKP) Formation: Intermolecular condensation of two molecules of the newly formed ethyl prolinate ester.
-
Incomplete Reaction: Failure to drive the esterification equilibrium to completion, resulting in residual starting material.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction.[1][2] Here are the primary causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants.[1][2] Ensure all glassware is thoroughly dried and use anhydrous ethanol and a strong acid catalyst. Consider using a Dean-Stark apparatus to remove water azeotropically if the solvent allows. |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Use a catalytic amount of a strong acid like concentrated sulfuric acid or anhydrous HCl gas. |
| Suboptimal Reaction Time/Temperature | The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reflux time. |
| Inefficient Work-up | The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers. |
Q3: I'm observing an impurity with a similar polarity to my product. What could it be and how can I prevent it?
A3: An impurity with similar polarity is often the cis-isomer of ethyl 4-hydroxy-L-prolinate, formed through epimerization.
-
Cause: Acid-catalyzed epimerization at the C4 position is a known side reaction for hydroxyproline, especially under prolonged heating in acidic conditions.[3][4] Studies on the hydrolysis of collagen, which involves similar acidic conditions, have shown that trans-4-hydroxy-L-proline can epimerize to the cis-isomer.[3][4]
-
Prevention:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
Optimize Temperature: Use the lowest effective temperature for reflux to minimize the rate of epimerization.
-
Choice of Catalyst: While strong acids are necessary, using a milder acid catalyst, if effective, could potentially reduce the extent of epimerization.
-
Q4: My final product is discolored and shows unexpected peaks in the NMR, possibly indicating unsaturation. What is happening?
A4: Discoloration and evidence of unsaturation may indicate dehydration of the 4-hydroxy group.
-
Cause: The combination of a strong acid catalyst (like H₂SO₄, which is also a dehydrating agent) and heat can lead to the elimination of the hydroxyl group, forming ethyl 3,4-dehydroprolinate.[5]
-
Prevention:
-
Avoid Strong Dehydrating Acids: If dehydration is a significant issue, consider using gaseous HCl in ethanol instead of concentrated sulfuric acid.
-
Control Temperature: Avoid excessive heating during the reaction and work-up.
-
Alternative Esterification Methods: If dehydration persists, consider milder esterification methods such as using thionyl chloride in ethanol at lower temperatures.
-
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Method 1: Fischer Esterification using Ethanol and Hydrogen Chloride
This is a classic and cost-effective method for esterification.
Materials:
-
trans-4-hydroxy-L-proline
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous ethanol (10-20 mL per gram of amino acid).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly bubble dry hydrogen chloride gas through the stirred suspension or cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude ethyl trans-4-hydroxy-L-prolinate.
-
For the hydrochloride salt, dissolve the free base in a minimal amount of anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Method 2: Esterification using Thionyl Chloride in Ethanol
This method often proceeds under milder conditions and can sometimes give higher yields with fewer side products.
Materials:
-
trans-4-hydroxy-L-proline
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous ethanol (10-20 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux overnight.
-
Cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.
-
The resulting solid is the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.
Data Summary
| Side Reaction | Typical Conditions Favoring Formation | Estimated Prevalence (%) | Mitigation Strategy |
| Epimerization (trans to cis) | Prolonged heating, strong acid catalysis | 5 - 10%[3][4] | Minimize reaction time and temperature. |
| Dehydration | High temperature, strong dehydrating acid (e.g., H₂SO₄) | Variable, can be significant | Use HCl instead of H₂SO₄, control temperature. |
| Diketopiperazine Formation | High concentrations, prolonged reaction time | Low for direct esterification | Use dilute conditions, monitor reaction time. |
Visual Guides
Logical Relationship of Potential Side Reactions
This diagram illustrates the potential pathways for the formation of side products during the esterification of trans-4-hydroxy-L-proline.
Caption: Potential side reaction pathways in the esterification.
Experimental Workflow for Fischer Esterification
This diagram outlines the general steps involved in the Fischer esterification of trans-4-hydroxy-L-proline.
Caption: General workflow for Fischer esterification.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Purity of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
Welcome to the technical support center for "Ethyl trans-4-hydroxy-L-prolinate hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement and analysis of the chiral purity of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low chiral purity in "this compound"?
A1: Low chiral purity, often observed as a lower than expected enantiomeric excess (e.e.), can arise from several factors during synthesis and handling. The primary causes include:
-
Racemization during synthesis: The esterification of trans-4-hydroxy-L-proline can be susceptible to racemization, especially under harsh reaction conditions such as high temperatures or the presence of strong acids or bases.
-
Starting material purity: The chiral purity of the final product is directly dependent on the enantiomeric purity of the starting trans-4-hydroxy-L-proline.
-
Inadequate purification: The initial crystallization or purification of the product may not have been sufficient to remove the undesired D-enantiomer.
-
Improper storage: Long-term storage under suboptimal conditions (e.g., high temperature, non-neutral pH) can potentially lead to slow racemization.
Q2: How can I improve the chiral purity of my "this compound" sample?
A2: The most common and effective method for enhancing the chiral purity of crystalline compounds like "this compound" is through recrystallization . This technique relies on the slight differences in solubility between the racemate and the pure enantiomer in a given solvent system, allowing for the preferential crystallization of the desired L-enantiomer. Additionally, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed for smaller-scale purifications where high purity is critical.
Q3: Which analytical techniques are suitable for determining the enantiomeric excess (e.e.) of "this compound"?
A3: The determination of enantiomeric excess is typically achieved using:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method, utilizing a chiral stationary phase (CSP) that differentially interacts with the L- and D-enantiomers, leading to their separation.
-
HPLC with derivatization: An alternative approach involves derivatizing the sample with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated on a standard achiral reverse-phase HPLC column.
Troubleshooting Guides
Issue 1: Poor or No Improvement in Chiral Purity after Recrystallization
If you are not observing a significant increase in enantiomeric excess after recrystallization, consider the following troubleshooting steps:
-
Problem: The chosen solvent system is not effective for enantiomeric enrichment.
-
Solution: A systematic solvent screen is recommended. Good starting points for proline esters include mixtures of alcohols (e.g., ethanol, isopropanol) and water, or ethanol and a non-polar solvent like heptane. The ideal solvent system will have a significant difference in solubility between the desired enantiomer and the racemic mixture.
-
-
Problem: The cooling rate during crystallization is too fast.
-
Solution: Rapid cooling can lead to the co-precipitation of both enantiomers. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize the yield of the pure enantiomer.
-
-
Problem: The initial enantiomeric excess is very low.
-
Solution: If the starting material has a very low e.e., a single recrystallization may not be sufficient. Multiple recrystallization steps may be necessary to achieve the desired purity.
-
Issue 2: Poor Resolution or Peak Tailing in Chiral HPLC Analysis
When analyzing the chiral purity by HPLC, you may encounter issues with peak shape and separation. Here's how to address them:
-
Problem: The enantiomers are not separating on the chiral column.
-
Solution 1 (Mobile Phase Optimization): The choice of mobile phase is critical for resolution on a chiral stationary phase. For polysaccharide-based columns like Chiralpak® AD-H, a mobile phase of hexane/isopropanol or hexane/ethanol is a good starting point. The ratio of the alcohol modifier can be adjusted to optimize selectivity.
-
Solution 2 (Additive Inclusion): For amine-containing compounds like this, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For normal phase chromatography, 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) can be effective.
-
-
Problem: Peaks are broad or show significant tailing.
-
Solution 1 (Flow Rate Adjustment): High flow rates can decrease efficiency on chiral columns. Try reducing the flow rate to allow for better interaction between the analyte and the stationary phase.
-
Solution 2 (Temperature Control): Temperature can affect the interactions responsible for chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.
-
Solution 3 (Sample Overload): Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample and re-injecting.
-
-
Problem: Racemization is suspected during sample preparation or analysis.
-
Solution: Ensure that the sample is dissolved in a neutral solvent and that the analysis is performed under conditions that are not known to cause racemization (e.g., avoid strong acids or bases in the mobile phase unless necessary for chromatography, and keep temperatures moderate).
-
Experimental Protocols
Protocol 1: Improving Chiral Purity by Recrystallization
This protocol provides a general procedure for the enantiomeric enrichment of "this compound" with an initial chiral purity of approximately 95% e.e.
Objective: To increase the enantiomeric excess of "this compound" to >99% e.e.
Materials:
-
"this compound" (e.g., 10 g with 95% e.e.)
-
Ethanol (reagent grade)
-
Deionized water
-
Heating mantle with magnetic stirring
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a flask, dissolve 10 g of "this compound" in a minimal amount of a heated (60-70°C) mixture of ethanol and water (e.g., starting with a 9:1 v/v ratio). Add the solvent mixture portion-wise until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool slowly to room temperature with gentle stirring.
-
As the solution cools, crystals of the L-enantiomer should begin to form.
-
After reaching room temperature, place the crystallization dish in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the chiral purity of the dried crystals and the mother liquor by chiral HPLC.
Expected Outcome:
| Sample | Initial e.e. (%) | Final e.e. (%) | Recovery (%) |
| Recrystallized Product | 95.0 | >99.0 | 70-85 |
| Mother Liquor | 95.0 | <90.0 | - |
Note: The recovery and final e.e. will depend on the precise solvent composition and cooling rate. This protocol may require optimization for your specific sample.
Protocol 2: Chiral HPLC Analysis
This protocol describes a method for the determination of the enantiomeric excess of "this compound" using a chiral stationary phase.
Objective: To separate and quantify the L- and D-enantiomers of "this compound".
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile phase: n-Hexane / Ethanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)
-
Sample solvent: Mobile phase
-
L- and D-enantiomer reference standards
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to 210 nm.
-
Prepare a standard solution of the L- and D-enantiomers and a solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the standard solution to determine the retention times of the L- and D-enantiomers.
-
Inject 10 µL of your sample solution.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the L- and D-enantiomers: e.e. (%) = [(AreaL - AreaD) / (AreaL + AreaD)] x 100
Expected Chromatographic Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Retention Time (L-enantiomer) | ~ 8.5 min |
| Retention Time (D-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Protocol 3: Analysis by Derivatization with Marfey's Reagent
This protocol provides a method for determining the enantiomeric purity by forming diastereomers that can be separated on a standard achiral HPLC column.
Objective: To determine the enantiomeric excess by derivatizing with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and subsequent RP-HPLC analysis.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Reverse-phase column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Marfey's reagent
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
Procedure:
-
Derivatization: a. Dissolve approximately 5 mg of your "this compound" sample in 500 µL of 1 M sodium bicarbonate solution. b. Add a solution of Marfey's reagent (10 mg/mL in acetone; ~1.5 equivalents). c. Add a small amount of triethylamine to ensure the reaction mixture is basic. d. Heat the mixture at 40-50°C for 1 hour. e. Cool the reaction mixture to room temperature and neutralize with 1 M HCl. f. Dilute the sample with the mobile phase for HPLC analysis.
-
HPLC Analysis: a. Mobile Phase A: 0.1% TFA in Water b. Mobile Phase B: 0.1% TFA in Acetonitrile c. Gradient: Start with a suitable gradient (e.g., 10-90% B over 30 minutes) to elute the diastereomers. d. Flow Rate: 1.0 mL/min e. Detection: 340 nm f. The L-enantiomer will form the L-L diastereomer, and the D-enantiomer will form the L-D diastereomer, which will have different retention times. g. Calculate the e.e. based on the peak areas of the two diastereomers.
Visualizations
Caption: Workflow for improving chiral purity by recrystallization.
Caption: Troubleshooting logic for chiral HPLC analysis.
Caption: Experimental workflow for chiral analysis via derivatization.
Preventing epimerization of "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl trans-4-hydroxy-L-prolinate hydrochloride". The primary focus is on preventing epimerization at the C2 position during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is the unwanted inversion of a stereocenter in a molecule that has multiple stereocenters. For Ethyl trans-4-hydroxy-L -prolinate hydrochloride (possessing the (2S,4R) configuration), the most common epimerization event is the inversion at the alpha-carbon (C2) to form the (2R,4R) diastereomer, known as Ethyl trans-4-hydroxy-D -prolinate hydrochloride. This process is problematic as it introduces a diastereomeric impurity that can be difficult to separate and can significantly impact the biological activity of downstream products.
Q2: What is the primary mechanism causing epimerization at the C2 position?
A2: The primary mechanism is the abstraction of the acidic proton at the C2 position by a base. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original L-prolinate and the epimerized D-prolinate. The presence of the ester group withdraws electron density, increasing the acidity of this C2 proton, especially in the presence of a base.
Q3: Which reaction conditions are known to promote epimerization of proline derivatives?
A3: Several factors can increase the risk of epimerization:
-
Strong or sterically unhindered bases: Bases like triethylamine (TEA), sodium hydroxide, or potassium carbonate can readily abstract the C2 proton.
-
Elevated temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for deprotonation and epimerization.
-
Polar aprotic solvents: Solvents like DMF or DMSO can stabilize the charged enolate intermediate, favoring its formation.
-
Prolonged reaction times: Extended exposure to basic conditions increases the likelihood of epimerization.
Troubleshooting Guide: Minimizing C2-Epimerization
This guide addresses common issues encountered during reactions with this compound.
Problem 1: Formation of a diastereomeric impurity detected by HPLC or NMR after N-acylation (e.g., Boc protection).
-
Probable Cause: Base-catalyzed epimerization at the C2 position during the reaction. The base used to neutralize the hydrochloride and/or to facilitate the acylation is likely too strong or used in excess.
-
Solution:
-
Choice of Base: Switch from a strong, unhindered base like triethylamine (TEA) to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are less likely to abstract the C2 proton due to steric hindrance.[1]
-
Stoichiometry: Use the minimum effective amount of base, typically 2.0-2.2 equivalents when starting from the hydrochloride salt (one equivalent to neutralize the HCl and one to scavenge the acid produced during acylation).
-
Temperature Control: Perform the reaction at a lower temperature. Start the addition of reagents at 0 °C and allow the reaction to proceed at or below room temperature.[1]
-
Solvent Choice: If possible, use a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like DMF.
-
Problem 2: Loss of stereochemical purity after a reaction involving the 4-hydroxyl group (e.g., mesylation, tosylation, or O-alkylation).
-
Probable Cause: Although the reaction is not directly at the C2 center, the basic conditions required for these transformations can still induce epimerization at C2.
-
Solution:
-
Optimize Base and Temperature: As with N-acylation, employ a sterically hindered base (DIPEA) and maintain low reaction temperatures (e.g., 0 °C to room temperature).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.
-
Alternative Activation (for SN2 reactions): For reactions requiring inversion at the C4 position, consider using the Mitsunobu reaction. This reaction proceeds under mildly acidic/neutral conditions and typically avoids base-induced epimerization at the C2 position while cleanly inverting the stereochemistry at C4.[2][3][4]
-
Quantitative Data on Epimerization
While specific quantitative data for the epimerization of this compound under various conditions is not extensively published, the following table provides a qualitative guide based on principles from proline and peptide chemistry. Researchers are encouraged to use this table as a template to record their own findings.
| Reaction Type | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | % Epimerization (Observed) |
| N-Boc Protection | Triethylamine (2.2) | DCM | 25 | 12 | Potentially significant |
| N-Boc Protection | DIPEA (2.2) | DCM | 0 -> 25 | 12 | Expected to be low |
| O-Mesylation | Triethylamine (1.5) | DCM | 0 | 2 | Monitor closely |
| O-Mesylation | DIPEA (1.5) | DCM | 0 | 2 | Expected to be lower |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound with Minimal Epimerization
This protocol is adapted from established procedures for the corresponding methyl ester and is designed to minimize C2-epimerization.[5]
-
Setup: Suspend this compound (1.0 equiv.) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.1 equiv.) dropwise to the stirred suspension. Stir for 10-15 minutes.
-
Acylating Agent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise or as a solution in DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Analysis: Analyze the purified product for diastereomeric purity using chiral HPLC (see Protocol 2).
Protocol 2: General Procedure for Chiral HPLC Analysis
Determining the extent of epimerization requires a robust analytical method capable of separating the (2S,4R) and (2R,4R) diastereomers.
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating proline derivatives.[6][7]
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
If separation is not achieved, vary the ratio of the alcohol modifier (e.g., to 80:20 or 95:5).
-
For basic analytes (like the free-based product), adding a small amount of a basic modifier like diethylamine (DEA, e.g., 0.1%) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) may be necessary.
-
-
Method Optimization:
-
Adjust the flow rate (typically 0.5 - 1.0 mL/min for analytical columns).
-
Vary the column temperature to improve resolution.
-
-
Quantification:
-
Prepare a standard of the desired trans-L isomer.
-
If available, use a standard of the trans-D epimer to confirm peak identity. Otherwise, the minor peak appearing after a reaction under harsh basic conditions is likely the epimer.
-
Calculate the percentage of epimerization using the peak areas from the chromatogram: % Epimerization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
Visualizations
Epimerization Mechanism
Caption: Base-catalyzed epimerization of Ethyl trans-4-hydroxy-L-prolinate via a planar enolate intermediate.
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting and minimizing epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions with Ethyl trans-4-hydroxy-L-prolinate hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing amide coupling reactions involving Ethyl trans-4-hydroxy-L-prolinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What makes coupling reactions with this compound potentially challenging?
A1: This molecule presents two key challenges: 1) As a secondary amine, proline and its derivatives are sterically hindered, which can slow down reaction kinetics compared to primary amines. 2) The presence of a free hydroxyl (-OH) group can potentially lead to side reactions, such as O-acylation, if not properly managed, although this is less common than issues related to the hindered amine.
Q2: Which coupling reagents are most effective for this substrate?
A2: For sterically hindered amines like this proline derivative, high-efficiency uronium/aminium-based reagents like HATU, HBTU, and HCTU are often preferred.[1][2][3] They generally provide faster reaction times and higher yields compared to standard carbodiimides like EDC or DCC.[1] However, EDC in combination with an additive like HOBt or Oxyma can still be effective and is a more cost-effective option.[2]
Q3: Is it necessary to protect the free hydroxyl group on the proline ring?
A3: In most standard amide coupling conditions, protection of the secondary alcohol is not required. The amine is significantly more nucleophilic and will react preferentially. However, if strong acylating conditions are used or if O-acylation is detected as a significant side product, protection (e.g., as a TBDMS or Boc ether) may be considered.
Q4: What is the role of a non-nucleophilic base like DIPEA in these reactions?
A4: A tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is crucial for two reasons.[3] First, it deprotonates the hydrochloride salt of the proline ester, freeing the secondary amine for reaction. Second, it neutralizes the acidic byproducts generated during the activation of the carboxylic acid, maintaining a favorable reaction pH. Typically, 2-3 equivalents of base are used.
Q5: How can I monitor the reaction's progress?
A5: The most common methods are Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time points to check for the consumption of starting materials and the formation of the product. For solid-phase synthesis, a Kaiser (ninhydrin) test can be used to check for the presence of free primary amines, although it is not effective for this secondary amine.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | For this sterically hindered amine, standard carbodiimides may be too slow. Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP.[1][5] HATU is often superior for challenging couplings.[1] |
| Insufficient Reagent Equivalents | Increase the equivalents of the carboxylic acid and coupling reagent. Using a slight excess (1.1-1.5 equivalents) of the acid and coupling reagent relative to the proline ester can drive the reaction to completion.[6] |
| Incomplete Deprotonation | Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used to both neutralize the hydrochloride salt and facilitate the coupling reaction. |
| Poor Solvent Choice | Ensure all reagents are fully dissolved. DMF and NMP are excellent choices for solvating reagents and growing peptide chains. For difficult sequences, consider solvent mixtures.[5] |
| Degraded Reagents | Coupling reagents, especially carbodiimides and uronium salts, can be moisture-sensitive. Use fresh, high-quality reagents and store them under inert gas in a desiccator. Always use fresh, anhydrous solvents.[7] |
Problem 2: Presence of Multiple Side Products
| Potential Cause | Recommended Solution |
| Racemization/Epimerization | This can occur at the activated carboxylic acid. To minimize this, add 1-1.2 equivalents of an additive like HOBt, HOAt, or Oxyma Pure®.[2][3] Perform the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature). |
| O-Acylation Side Product | While less common, the hydroxyl group can be acylated. To avoid this, use coupling conditions known to be highly selective for N-acylation. Avoid using a large excess of the activated acid for extended periods. If the problem persists, consider protecting the hydroxyl group. |
| Diketopiperazine (DKP) Formation | If coupling the second amino acid to the N-terminus of the proline ester, intramolecular cyclization can occur. To mitigate this, ensure the N-terminus of the dipeptide is protected before attempting any subsequent deprotection/coupling steps. |
| Urea Byproduct Contamination | If using DCC or DIC, the corresponding urea byproduct can be difficult to remove. EDC is advantageous as its urea byproduct is water-soluble and easily removed during aqueous workup.[2][3] For DCC/DIC, filtration is the primary removal method, but solubility can be an issue.[6] |
Comparative Data on Coupling Reagents
The following table summarizes common coupling reagents used for challenging amide bond formations.
| Reagent | Class | Typical Additive | Key Advantages | Key Disadvantages |
| EDC | Carbodiimide | HOBt, Oxyma | Water-soluble byproduct, cost-effective.[2][3] | Less reactive, may be slow for hindered couplings.[4] |
| DCC/DIC | Carbodiimide | HOBt, Oxyma | Inexpensive and effective. | Insoluble urea byproduct is difficult to remove.[2][6] |
| HATU | Uronium/Aminium | None (contains HOAt) | Very fast and efficient, excellent for hindered couplings, low racemization.[1][2] | Expensive, requires careful handling.[1] |
| HBTU/TBTU | Uronium/Aminium | HOBt (optional) | Highly efficient, soluble byproducts.[3] | Less reactive than HATU, potential for side reactions if used in excess.[2] |
| PyBOP | Phosphonium | None | Very effective for hindered couplings, including N-methyl amino acids.[5] | Byproducts can be difficult to remove. |
General Experimental Protocol
This protocol describes a general procedure for a solution-phase coupling reaction on a 1 mmol scale.
Materials:
-
Carboxylic Acid (1.1 mmol, 1.1 eq)
-
This compound (195.64 g/mol , 1.0 mmol, 196 mg)
-
HATU (380.23 g/mol , 1.1 mmol, 418 mg)
-
N,N-Diisopropylethylamine (DIPEA) (129.25 g/mol , 2.5 mmol, 0.44 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (3 mL).
-
Activation: Stir the solution at room temperature for 5-10 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF (2 mL). Add DIPEA (2.5 eq) to this solution and stir for 2 minutes to neutralize the hydrochloride.
-
Coupling Reaction: Add the amine solution from Step 3 to the activated acid solution from Step 2.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Diagrams
Caption: General workflow for a solution-phase amide coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Ethyl trans-4-hydroxy-L-prolinate hydrochloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl trans-4-hydroxy-L-prolinate hydrochloride via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocols
Due to the limited availability of a published, validated recrystallization protocol specifically for this compound, the following procedure has been developed based on established methods for analogous compounds, such as other amino acid ester hydrochlorides. It is recommended to first perform this procedure on a small scale to determine the optimal conditions for your specific material.
Recommended Recrystallization Protocol (Based on Analogous Compounds)
This protocol utilizes a solvent/anti-solvent system, which is a common and effective method for purifying polar crystalline compounds.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable polar solvent, such as ethanol or isopropanol, at an elevated temperature (e.g., near the solvent's boiling point). Start with a conservative amount of solvent and add more in small portions until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, slowly add a less polar "anti-solvent," such as ethyl acetate or diethyl ether, dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature. To maximize crystal growth and yield, subsequently cool the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data for Analogous Compounds
The following table summarizes recrystallization data for similar compounds, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Solvent System | Temperature Profile | Approximate Yield |
| L-proline methyl ester hydrochloride | Dichloroethane | Dissolve at 40°C, cool to -10°C | 73-87% |
| (trans)-4-(Methylthio)-L-proline, methyl ester, HCl | Acetonitrile/Ether | Not specified | Not specified |
| L-proline ethyl ester hydrochloride | Ethanol/Ether | Dissolve in ethanol, precipitate with ether | Not specified |
| L-prolinamide | Isopropanol/n-Heptane | Dissolve at 40°C, cool to 0-5°C | 75% |
Troubleshooting Guide
Q1: The compound does not dissolve completely in the hot solvent.
-
Possible Cause: Insufficient solvent.
-
Solution: Add small increments of the hot solvent until the compound fully dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
-
-
Possible Cause: The chosen solvent is not suitable.
-
Solution: The compound is a polar salt and requires a polar solvent for dissolution. Ethanol, methanol, or isopropanol are good starting points. If a single solvent is ineffective, a solvent mixture may be necessary.
-
Q2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated (too much solvent was used).
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
-
Possible Cause: Nucleation has not been initiated.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Solution 2 (Seeding): If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystal growth.
-
Q3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The saturation point of the solution is above the melting point of the compound.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation temperature. Cool the solution more slowly.
-
-
Possible Cause: Presence of significant impurities.
-
Solution: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short column of silica gel, before recrystallization.
-
Q4: The crystal yield is very low.
-
Possible Cause: Too much solvent was used, leaving a significant amount of the product in the mother liquor.
-
Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
-
Possible Cause: The cooling temperature was not low enough.
-
Solution: Ensure the solution is cooled in an ice bath or refrigerator for an adequate amount of time to maximize precipitation.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to minimize heat loss.
-
Q5: The purified crystals are colored.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and swirl for a few minutes. The colored impurities may adsorb onto the charcoal. Remove the charcoal by hot gravity filtration before proceeding with crystallization. Use charcoal sparingly, as it can also adsorb the desired product.
-
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound?
While a specific solvent system is not definitively published, a good starting point for this polar hydrochloride salt is a polar protic solvent like ethanol or isopropanol. Given that the compound is an ethyl ester, ethanol is a logical choice to prevent any potential transesterification. Using a less polar anti-solvent like ethyl acetate or diethyl ether to induce crystallization is a common and effective strategy for such compounds.
How can I determine the purity of my recrystallized product?
The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden the melting point range and depress the melting point. The reported melting point for this compound is in the range of 150-153°C.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to check for the presence of impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any residual impurities.
Is it possible to recrystallize this compound from a single solvent?
Yes, it may be possible if a solvent is found that dissolves the compound well at its boiling point but poorly at room temperature or below. However, for polar compounds like this, a solvent/anti-solvent system often provides better control over the crystallization process and can lead to higher purity crystals.
Visualized Workflows
Caption: A flowchart of the general recrystallization process.
Caption: A guide to troubleshooting common recrystallization problems.
Common impurities in "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl trans-4-hydroxy-L-prolinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities typically arise from the synthesis process, which is often a Fischer esterification of trans-4-hydroxy-L-proline. These impurities include:
-
Unreacted Starting Material: trans-4-hydroxy-L-proline.
-
Diastereomeric Impurity: cis-4-hydroxy-L-prolinate, which may be present in the starting material or formed through epimerization during synthesis or hydrolysis.[1]
-
Residual Solvents: Primarily ethanol, which is used as both the reactant and solvent in the esterification process.
-
Degradation Products: Hydrolysis of the ester back to trans-4-hydroxy-L-proline can occur in the presence of moisture.
Q2: How can I detect the presence of these impurities in my sample?
A2: A reliable method for detecting and quantifying impurities in this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method with a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can effectively separate the main compound from its common impurities.[2]
Q3: What are the acceptable limits for these impurities?
A3: Acceptable impurity limits depend on the specific application (e.g., research, pharmaceutical development). For early-stage research, a purity of >95% is often acceptable. However, for pharmaceutical applications, stringent guidelines from regulatory bodies like the ICH must be followed, which may require much lower limits for specific impurities. It is crucial to consult the relevant regulatory guidelines for your specific needs.
Troubleshooting Guides
Issue 1: High Levels of Unreacted trans-4-hydroxy-L-proline Detected
Symptoms:
-
An additional peak corresponding to trans-4-hydroxy-L-proline is observed in the HPLC chromatogram.
-
The purity of the product is significantly lower than expected.
Possible Causes:
-
Incomplete esterification reaction.
-
Insufficient reaction time or temperature.
-
Inefficient removal of water produced during the reaction, which shifts the equilibrium back towards the reactants.
Solutions:
-
Recrystallization: This is an effective method for removing the more polar starting material.
-
Chromatographic Purification: Preparative HPLC or column chromatography can be used for more challenging separations.
Issue 2: Presence of the cis-Diastereomer Impurity
Symptoms:
-
A peak with a similar mass but a different retention time to the trans-isomer is observed in the HPLC chromatogram.
-
Chiral chromatography or derivatization followed by chromatography confirms the presence of the cis-isomer.
Possible Causes:
-
The trans-4-hydroxy-L-proline starting material contained the cis-isomer.
-
Epimerization occurred at the C4 position during the synthesis, potentially due to harsh reaction conditions (e.g., high temperatures, strong acid or base).[1]
Solutions:
-
Chromatographic Separation: Preparative HPLC with a suitable chiral stationary phase or a highly efficient reverse-phase column is the most effective method for separating diastereomers.
-
Recrystallization: In some cases, fractional crystallization can be used to enrich the desired trans-isomer, although this may be less efficient than chromatography.
Data Presentation
The following table summarizes the common impurities and their typical, though not officially specified, acceptable limits for research-grade material.
| Impurity | Typical Source | Common Analytical Method | Typical Acceptable Limit (Research Grade) |
| trans-4-hydroxy-L-proline | Unreacted starting material | HPLC | < 2.0% |
| cis-4-hydroxy-L-prolinate | Starting material impurity, epimerization | Chiral HPLC, HPLC | < 1.0% |
| Ethanol | Residual solvent from synthesis | Gas Chromatography (GC) | < 0.5% |
| Water | Hydrolysis, residual moisture | Karl Fischer Titration | < 0.5% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove polar impurities such as the unreacted starting material.
Methodology:
-
Solvent Selection: A mixture of a solvent in which the compound is soluble at high temperatures and an anti-solvent in which it is poorly soluble is ideal. For this compound, a mixture of ethanol and diethyl ether or ethanol and ethyl acetate can be effective.
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (diethyl ether or ethyl acetate) to the hot solution until turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Preparative HPLC
This protocol is suitable for removing impurities that are difficult to separate by recrystallization, such as the cis-diastereomer.
Methodology:
-
Column: A preparative scale reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid). The gradient will depend on the specific separation but can start with a low percentage of acetonitrile and gradually increase.[2]
-
Sample Preparation: Dissolve the impure sample in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions as they elute. Monitor the elution profile using a UV detector.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilization (Optional): If the final product is in an aqueous solution, lyophilization can be used to obtain a dry powder.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Origin of common impurities during synthesis.
References
Technical Support Center: Challenges in Scaling up Ethyl Trans-4-Hydroxy-L-Prolinate Hydrochloride Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the scale-up production of Ethyl trans-4-hydroxy-L-prolinate hydrochloride. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams to facilitate a deeper understanding of the potential issues and their resolutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, workup, and purification of this compound on a larger scale.
Synthesis Phase
Question 1: Why is my esterification reaction showing low conversion even with prolonged reaction times?
Answer: Low conversion in the Fischer esterification of trans-4-hydroxy-L-proline with ethanol is a common challenge during scale-up, primarily due to the reversible nature of the reaction.[1][2] Several factors can contribute to this issue:
-
Water Accumulation: The esterification reaction produces water as a byproduct. As the concentration of water increases in the reaction mixture, the equilibrium shifts back towards the reactants (hydrolysis of the ester), thus limiting the yield.[1] On a large scale, inefficient removal of water is a major hurdle.
-
Insufficient Catalyst Activity or Loading: The acid catalyst (e.g., sulfuric acid, hydrochloric acid) is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[3] At a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration, slowing down the reaction. The catalyst loading may also need to be optimized for the larger volume.
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation of the product or starting material. The optimal temperature for this specific esterification needs to be carefully maintained.
-
Zwitterionic Nature of the Amino Acid: Amino acids exist as zwitterions, which can reduce the effective concentration of the free carboxylic acid available for esterification.[3]
Troubleshooting Workflow: Low Esterification Conversion
Caption: Troubleshooting workflow for low esterification conversion.
Workup and Purification Phase
Question 2: I am observing significant product loss during the aqueous workup. What could be the cause?
Answer: Product loss during the workup of this compound is often due to the hydrolysis of the ester back to the carboxylic acid, especially under basic conditions used for neutralization. The high water solubility of the hydrochloride salt can also lead to losses in the aqueous phase.
-
Ester Hydrolysis: The use of strong bases (e.g., sodium hydroxide) to neutralize the excess acid catalyst can promote the saponification of the ester.
-
Product Solubility: this compound is a salt and is soluble in water. During extraction, a significant amount of the product may remain in the aqueous layer.
Question 3: What are the common impurities I should expect and how can I remove them at scale?
Answer: Common impurities in the production of this compound include:
-
Unreacted trans-4-hydroxy-L-proline: This is a common impurity if the esterification reaction does not go to completion.
-
Di- and Oligomers: Self-condensation of the amino acid or its ester can occur at elevated temperatures, leading to the formation of peptide impurities.
-
Byproducts from Side Reactions: The hydroxyl group of the proline derivative can also undergo side reactions, such as etherification, under acidic conditions.
-
Residual Solvents and Catalyst: Incomplete removal of ethanol, the reaction solvent, and the acid catalyst can contaminate the final product.
For large-scale purification, recrystallization is often the most viable method.
Impurity Removal Strategy
Caption: A typical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the scale-up of Fischer esterification of trans-4-hydroxy-L-proline?
A1: For industrial-scale production, strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts for Fischer esterification due to their low cost and high activity.[3] Thionyl chloride (SOCl₂) in methanol or ethanol is another effective method, as it generates HCl in situ and also reacts with the water produced, driving the reaction forward. However, thionyl chloride is toxic and corrosive, requiring special handling precautions.
Q2: How can I effectively remove water from the reaction at a large scale to drive the equilibrium towards the product?
A2: On a large scale, the most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus.[2] A co-solvent that forms a low-boiling azeotrope with water (e.g., toluene, cyclohexane) is added to the reaction mixture. The azeotrope distills off, and upon condensation, the water separates from the immiscible co-solvent in the Dean-Stark trap, while the co-solvent is returned to the reaction vessel. Using a large excess of the alcohol (ethanol) can also help shift the equilibrium towards the product.[1]
Q3: What are the critical process parameters to monitor during the scale-up?
A3: The critical process parameters to monitor and control during the scale-up of this production are:
-
Temperature: To ensure optimal reaction rates and minimize side reactions.
-
Agitation: To maintain homogeneity of the reaction mixture, especially the catalyst distribution.
-
Rate of Water Removal: To continuously drive the reaction to completion.
-
pH during Workup: To prevent hydrolysis of the ester product.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: this compound should be stored in a cool, dry place, away from moisture, as it is hygroscopic and the ester is susceptible to hydrolysis.[4] According to ICH guidelines for stability testing, it is recommended to store the product in well-closed containers at controlled room temperature (e.g., 25°C/60% RH) or under refrigerated conditions (2-8°C) for long-term storage.[5][6][7] Stability studies should be conducted to establish a retest period or shelf life under the intended storage conditions.[5][6][7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amino Acid Esterification (Illustrative)
| Parameter | Method A (Lab Scale) | Method B (Pilot Scale) | Method C (Industrial Scale) |
| Starting Material | trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline |
| Ethanol (Equivalents) | 10 | 20 | 50 (used as solvent) |
| Catalyst | H₂SO₄ (0.1 eq) | H₂SO₄ (0.2 eq) | HCl (gas) |
| Temperature | 78°C (Reflux) | 85°C | 90°C |
| Reaction Time | 12 hours | 8 hours | 6 hours |
| Water Removal | Molecular Sieves | Dean-Stark Trap | Continuous Distillation |
| Yield | 85% | 92% | >95% |
| Purity (by HPLC) | 95% | 98% | >99% |
Note: This table is illustrative and based on general principles of scaling up Fischer esterification. Actual results may vary.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
Materials:
-
trans-4-hydroxy-L-prolinate (1 kg, 7.63 mol)
-
Ethanol (20 L)
-
Toluene (5 L)
-
Concentrated Sulfuric Acid (150 mL, 2.76 mol)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and Dean-Stark trap.
-
Heating mantle
-
Separatory funnel (50 L)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 50 L reactor with trans-4-hydroxy-L-proline (1 kg), ethanol (20 L), and toluene (5 L).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (150 mL) to the suspension. An exotherm may be observed.
-
Esterification: Heat the mixture to reflux (approximately 85-90°C) and begin collecting the water-toluene azeotrope in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 6-8 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess sulfuric acid until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a 50 L separatory funnel. Add ethyl acetate (20 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with another portion of ethyl acetate (10 L).
-
Washing: Combine the organic layers and wash with brine (2 x 5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/ether mixture to yield pure this compound as a white crystalline solid.
Mandatory Visualizations
Signaling Pathway/Logical Relationship Diagram
Caption: Key reactions and challenges in the production of Ethyl trans-4-hydroxy-L-prolinate.
Experimental Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound|lookchem [lookchem.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
"Ethyl trans-4-hydroxy-L-prolinate hydrochloride" stability issues in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl trans-4-hydroxy-L-prolinate hydrochloride in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound in solution is hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base, leading to the formation of trans-4-hydroxy-L-proline and ethanol. The rate of hydrolysis is highly dependent on the pH of the solution.
Q2: In which types of solvents is this compound most stable?
A2: Generally, the compound will exhibit greater stability in anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane) compared to protic solvents (e.g., water, methanol, ethanol), especially aqueous solutions. Protic solvents can participate in hydrolysis, accelerating degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions should be stored at low temperatures. Based on data for similar amino acid ester hydrochlorides, the following is recommended:
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6 months), store at -80°C. Solutions should be stored in tightly sealed containers to prevent moisture absorption.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of the ester is significantly influenced by pH. Hydrolysis is slowest in the neutral to slightly acidic pH range. The rate of hydrolysis increases substantially in both strongly acidic and strongly alkaline conditions. A typical pH-rate profile for an amino acid ester exhibits a "U" shape, with the minimum rate of hydrolysis occurring in the pH range of approximately 4 to 6.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation product from hydrolysis is trans-4-hydroxy-L-proline. Under strongly acidic or basic conditions, or upon prolonged storage, other degradation products could potentially form, including products of oxidation or epimerization at the chiral centers.
Q6: How can I monitor the stability of my this compound solution?
A6: The stability of the solution can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be used to separate the parent compound from its primary degradation product, trans-4-hydroxy-L-proline. Quantification of the peak areas over time will indicate the rate of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in aqueous solution. | The pH of the solution is too high or too low. | Adjust the pH of the solution to the 4-6 range using a suitable buffer system. Prepare fresh solutions and store them at low temperatures (-20°C or -80°C). |
| Precipitate forms in the solution upon storage. | The compound may be degrading to the less soluble free amino acid (trans-4-hydroxy-L-proline), or the solubility limit may have been exceeded at low temperatures. | Prepare solutions at a lower concentration. If degradation is suspected, confirm by analytical methods like HPLC. Ensure the solvent is appropriate for the desired concentration and storage temperature. |
| Inconsistent results in experiments using the compound. | The stock solution may have degraded over time. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Routinely check the purity of the stock solution by HPLC. |
| Appearance of unexpected peaks in chromatograms. | This could indicate the formation of secondary degradation products due to factors like oxidation or exposure to light. | Protect solutions from light by using amber vials or wrapping containers in foil. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Stability Data
Table 1: Representative Pseudo-First-Order Rate Constants (kobs) for Amino Acid Ethyl Ester Hydrolysis at 25°C
| pH | Condition | Representative kobs (s-1) | Representative Half-Life (t1/2) |
| 1.0 | Acid-Catalyzed | 1.5 x 10-6 | ~5.4 days |
| 4.0 | Minimal Hydrolysis | 2.0 x 10-8 | ~1.1 years |
| 7.0 | Neutral Hydrolysis | 1.0 x 10-7 | ~80 days |
| 10.0 | Base-Catalyzed | 2.5 x 10-5 | ~7.7 hours |
| 13.0 | Base-Catalyzed | 2.5 x 10-2 | ~28 seconds |
Note: These values are illustrative and based on data for a model compound. The actual rates for this compound may vary.
Table 2: Effect of Temperature on the Rate of Hydrolysis
| Temperature (°C) | Relative Rate Increase (Approximate) |
| 4 | 0.25x (Slower) |
| 25 | 1x (Baseline) |
| 40 | 3-4x (Faster) |
| 60 | 10-15x (Much Faster) |
Note: This illustrates the general trend that an increase in temperature significantly accelerates the rate of hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[3][4][5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent mixture like water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the solution at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 1, 4, 12 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days). At each time point, prepare a sample for HPLC analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: HPLC Method for Stability Monitoring
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient can be developed, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hydrolysis of Ethyl trans-4-hydroxy-L-prolinate.
References
- 1. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Optimizing storage conditions for "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" to prevent degradation
Technical Support Center: Ethyl trans-4-hydroxy-L-prolinate hydrochloride
This technical support center provides essential guidance on the optimal storage and handling of this compound to prevent degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[1][2]
Q2: Is refrigeration necessary for storing this compound?
A2: Yes, refrigeration is highly recommended. Several suppliers suggest storage temperatures between 0°C and 8°C.[3][4] Storing at 4°C in a tightly sealed container is a common and effective practice.[5]
Q3: How does moisture affect this compound?
A3: Moisture can cause physical changes, such as clumping and caking, making the compound difficult to handle and weigh accurately.[2] More importantly, it can lead to chemical degradation, primarily through the hydrolysis of the ethyl ester, which would result in the formation of trans-4-hydroxy-L-proline and ethanol.
Q4: What are the primary degradation pathways for this compound?
A4: The main potential degradation pathways include:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, to yield trans-4-hydroxy-L-proline.
-
Oxidation: The pyrrolidine ring may be susceptible to oxidative degradation.
-
Thermal Degradation: At elevated temperatures, amino acid derivatives can undergo complex degradation, including deamination and decarboxylation.[6][7]
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation.
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include a change in color, clumping, or a sticky appearance. Chemically, degradation can be identified by the appearance of new peaks in analytical tests like HPLC or changes in the spectral data from NMR.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: The compound appears clumped or sticky.
-
Question: My vial of this compound looks clumpy and is difficult to weigh. Is it still usable?
-
Answer: Clumping is a strong indication that the compound has absorbed moisture due to its hygroscopic nature.[2] While it may not be fully degraded, the water content will affect the accuracy of your measurements. For non-quantitative applications, you may be able to proceed with caution. However, for sensitive experiments like peptide synthesis or kinetic studies, it is highly recommended to use a fresh, unopened vial. To mitigate this issue in the future, always store the compound in a desiccator, even when refrigerated, and minimize its exposure to ambient air when weighing.
Issue 2: Inconsistent or unexpected analytical results (NMR, HPLC).
-
Question: I am seeing unexpected peaks in my HPLC chromatogram or NMR spectrum for a reaction using this starting material. Could the starting material be the problem?
-
Answer: Yes, degradation of the starting material is a likely cause.
-
HPLC: The appearance of a more polar peak could indicate the presence of the hydrolysis product, trans-4-hydroxy-L-proline. A stability-indicating HPLC method can be used to confirm this.
-
NMR: In an NMR spectrum, the presence of water can broaden peaks. Significant hydrolysis would lead to the appearance of new signals corresponding to trans-4-hydroxy-L-proline and ethanol, and a decrease in the integration of the ethyl ester signals.
-
Issue 3: Poor yield or failed reaction in peptide synthesis.
-
Question: My solid-phase peptide synthesis (SPPS) is resulting in a low yield or has failed at the coupling step involving this compound. What could be the cause?
-
Answer: Several factors could be at play:
-
Degraded Starting Material: As mentioned, hydrolysis of the ester can lead to the free acid, which will not couple under standard conditions.
-
Hygroscopicity: The presence of water in your starting material can interfere with the coupling reagents.
-
Incomplete Coupling: Proline and its derivatives can be challenging to couple due to their secondary amine structure. Consider double coupling or using a more potent coupling agent.
-
Side Reactions: Proline derivatives can be prone to side reactions in SPPS, such as diketopiperazine formation, especially at the dipeptide stage.[5]
-
Logical Troubleshooting Workflow
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. peptide.com [peptide.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. lookchem.com [lookchem.com]
Resolving peak tailing in HPLC analysis of "Ethyl trans-4-hydroxy-L-prolinate hydrochloride"
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of "Ethyl trans-4-hydroxy-L-prolinate hydrochloride," with a specific focus on resolving peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Q1: I am observing significant peak tailing for my main analyte, this compound. What are the primary causes?
A1: Peak tailing for a polar, basic compound like this compound in reversed-phase HPLC is a common issue. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the protonated amine group on your compound can interact with ionized residual silanol groups (Si-O⁻) on the silica-based column packing material.[1][3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to an asymmetrical peak shape.[5]
Other potential causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the analyte and the silica surface.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][5]
-
Column Degradation: Voids in the column packing or a blocked frit can disrupt the sample band, leading to tailing.[1][2]
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[5][7]
Q2: How can I systematically troubleshoot and eliminate peak tailing for this specific compound?
A2: A logical approach is crucial for identifying and resolving the issue. Follow these steps, starting with the most common and easiest-to-address causes.
Step 1: Optimize Mobile Phase pH
The most effective way to reduce silanol interactions is to control the ionization of either the analyte or the silanol groups.[2][8] Since this compound is a basic compound, lowering the mobile phase pH is a highly effective strategy.
-
Action: Adjust your mobile phase to a pH of ≤ 3.0.[3] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte via ion exchange.[4][9]
-
Recommended Buffer: A simple and effective mobile phase is a mixture of acetonitrile and water containing 0.1% phosphoric acid or 0.1% formic acid.[10] Formic acid is a good choice if your analysis requires a mass spectrometry (MS) compatible mobile phase.[10][11]
Step 2: Evaluate and Select the Appropriate HPLC Column
Not all C18 columns are the same. The type of silica used in the column has a significant impact on peak shape for basic compounds.
-
Action: Use a modern, high-purity, "Type B" silica column. These columns have a much lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[3][12]
-
Action: Employ an end-capped column. End-capping treats the silica surface to block a majority of the residual silanol groups, significantly reducing secondary interactions.[1][7][11] Many modern columns are marketed as "base-deactivated" for this reason.
Step 3: Check for Column Overload
If all peaks in your chromatogram are tailing, you might be overloading the column.
-
Action: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, column overload is a likely contributor.[5] To resolve this, either continue to analyze diluted samples or reduce your injection volume.
Step 4: Inspect the HPLC System for Physical Issues
If the above steps do not resolve the issue, physical problems within the system could be the cause.
-
Action: Check for extra-column dead volume. Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[7]
-
Action: Inspect the column for voids or blockages. A sudden increase in backpressure or severely distorted peaks can indicate a blocked frit or a void in the packing bed.[2] If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help.[2] Using a guard column can help protect the analytical column from contamination and physical damage.[13]
The following diagram outlines this troubleshooting workflow.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing racemization during peptide synthesis with "Ethyl trans-4-hydroxy-L-prolinate hydrochloride"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide synthesis when using Ethyl trans-4-hydroxy-L-prolinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, leading to a mixture of D- and L-enantiomers from a single starting enantiomer.[1] In peptide synthesis, this can result in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, potentially altering the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: Why is this compound susceptible to racemization?
A2: While proline itself is generally resistant to racemization due to its cyclic structure, derivatives like hydroxyproline esters can be susceptible under certain coupling conditions.[2] Studies on similar hydroxyproline phenacyl esters have shown extensive racemization, particularly when using carbodiimide coupling reagents in the presence of 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like dimethylformamide (DMF).[2] The racemization is thought to be related to the formation of a cyclic carbinol-amine intermediate.[2]
Q3: What are the primary factors that influence racemization during peptide synthesis?
A3: Several factors can significantly impact the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of certain additives are critical. For instance, the combination of a carbodiimide (like WSCI or DIC) with HOBt can promote racemization of hydroxyproline esters.[2]
-
Base: The type and strength of the base used for neutralization can influence the rate of racemization. Stronger bases are more likely to cause epimerization.[1]
-
Solvent: The polarity of the solvent plays a role. Polar aprotic solvents like DMF can facilitate racemization in some cases.[1][2]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]
Q4: How can I detect and quantify racemization in my synthesized peptide?
A4: The most common and reliable methods for detecting and quantifying racemization involve chromatographic techniques after peptide hydrolysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the D and L enantiomers of the amino acids from the hydrolyzed peptide.[1]
-
Gas Chromatography (GC) on a Chiral Column: After derivatization, the amino acid enantiomers can be separated and quantified by GC.
-
Capillary Electrophoresis (CE): CE can also be used to separate chiral amino acids.
Troubleshooting Guide
Issue: High levels of racemization detected when using this compound.
This troubleshooting guide will walk you through potential causes and recommended solutions to minimize racemization.
Step 1: Evaluate Your Coupling Method
-
Potential Cause: The use of carbodiimide coupling reagents (e.g., WSCI, DIC) in combination with HOBt in DMF is a known cause of significant racemization for hydroxyproline esters.[2]
-
Recommended Solution:
-
Switch to the Mixed Anhydride Method: This method has been shown to result in almost no racemization for proline and hydroxyproline derivatives.[2]
-
Modify the Carbodiimide Protocol: If using a carbodiimide is necessary, perform the reaction in a less polar solvent like dichloromethane (DCM) and, importantly, omit HOBt .[2]
-
Step 2: Assess the Base Used in Your Protocol
-
Potential Cause: Strong, non-hindered bases can increase the rate of proton abstraction from the alpha-carbon, leading to racemization.
-
Recommended Solution:
-
Use a Weaker or Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).
-
Step 3: Control the Reaction Temperature
-
Potential Cause: Elevated temperatures accelerate most reactions, including the pathways leading to racemization.
-
Recommended Solution:
-
Maintain Low Temperatures: Perform the coupling reaction at 0 °C or even lower if your protocol allows. Avoid heating the reaction mixture to drive the coupling to completion.
-
Step 4: Choose an Appropriate Solvent
-
Potential Cause: Polar aprotic solvents like DMF can stabilize charged intermediates that lead to racemization.[2]
-
Recommended Solution:
-
Use a Less Polar Solvent: If compatible with your synthesis, consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Quantitative Data Summary
The following table summarizes the expected impact of different coupling conditions on the racemization of hydroxyproline esters, based on findings from related compounds.[2]
| Coupling Method | Solvent | Additive | Expected Racemization Level |
| Water-Soluble Carbodiimide (WSCI) | DMF | HOBt | High |
| Water-Soluble Carbodiimide (WSCI) | DMF | None | Significantly Reduced |
| Carbodiimide | Dichloromethane (DCM) | None | Very Low / Negligible |
| Mixed Anhydride | Tetrahydrofuran (THF) | N/A | Very Low / Negligible |
Experimental Protocols
Protocol 1: Peptide Coupling using the Mixed Anhydride Method to Minimize Racemization
This protocol is recommended for coupling an N-protected amino acid to this compound.
-
Preparation of the Mixed Anhydride: a. Dissolve the N-protected amino acid (1 equivalent) in anhydrous THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon). b. Add N-methylmorpholine (NMM) (1 equivalent) and stir for 1 minute. c. Add isobutyl chloroformate (1 equivalent) and stir for another 1 minute to form the mixed anhydride.
-
Coupling Reaction: a. In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF and neutralize with NMM (1 equivalent) at -15 °C. b. Add the pre-formed mixed anhydride solution from step 1c to the solution from step 2a. c. Stir the reaction mixture at -15 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: a. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. b. Once the reaction is complete, filter off any solids. c. Concentrate the filtrate under reduced pressure. d. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous sodium bicarbonate, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dipeptide. f. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines the general steps to determine the extent of racemization.
-
Peptide Hydrolysis: a. Place a known amount of the purified peptide (approx. 1 mg) in a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. Cool the tube, open it carefully, and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.
-
Derivatization (Example using Marfey's Reagent): a. Dissolve the dried amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate. b. Add a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone (200 µL). c. Incubate the mixture at 40 °C for 1 hour. d. Cool the reaction mixture and neutralize with 2 M HCl (50 µL). e. Evaporate the solvent to dryness.
-
HPLC Analysis: a. Reconstitute the derivatized sample in the mobile phase. b. Inject the sample onto a reverse-phase HPLC column (e.g., C18). c. Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). d. The L-D and L-L diastereomers will separate, allowing for quantification by integrating the peak areas. The L-amino acid derivatives typically elute earlier.
Visualizations
Caption: Workflow for minimizing and analyzing racemization.
Caption: Key factors influencing racemization.
References
Validation & Comparative
Navigating Chiral Building Blocks: A Comparative Guide to Ethyl and Methyl trans-4-hydroxy-L-prolinate Hydrochloride in Synthesis
For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, scalability, and ultimately the success of a synthetic route. Among the vast arsenal of chiral building blocks, derivatives of hydroxyproline are invaluable for introducing stereochemically defined pyrrolidine scaffolds into target molecules. This guide provides a detailed comparison of two closely related and widely used analogs: Ethyl trans-4-hydroxy-L-prolinate hydrochloride and its methyl ester counterpart, Mthis compound.
This comparison will delve into their physicochemical properties, reactivity in a common synthetic transformation, and practical considerations for their use, supported by experimental data and protocols. The aim is to provide an objective framework to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties: A Tale of Two Esters
While differing by only a single methylene group, the ethyl and methyl esters of trans-4-hydroxy-L-prolinate hydrochloride exhibit distinct physical properties that can impact their handling and reaction setup. Both are typically supplied as white to off-white crystalline solids and are known to be soluble in polar solvents such as water and methanol.[1]
| Property | Ethyl trans-4-hydroxy-L-prolinate HCl | Methyl trans-4-hydroxy-L-prolinate HCl |
| CAS Number | 33996-30-4[2] | 40216-83-9[3] |
| Molecular Formula | C₇H₁₄ClNO₃[2] | C₆H₁₂ClNO₃[3] |
| Molecular Weight | 195.65 g/mol [2] | 181.62 g/mol [3] |
| Melting Point | 150-153 °C[2] | ~163 °C (decomposition) |
| LogP (Calculated) | 0.403[2] | -0.1 (approx.) |
| Solubility | Soluble in water, methanol.[1] | Soluble in water, methanol.[1] |
The most notable difference lies in their lipophilicity, as indicated by the calculated LogP values. The ethyl ester, with its additional carbon, is inherently more lipophilic. This property can influence its solubility in less polar organic solvents and may be a crucial factor in designing biphasic reaction systems or in applications where the final product's lipophilicity is a key consideration, such as in drug design to enhance membrane permeability.[4]
Performance in Synthesis: N-Boc Protection
To provide a practical comparison of their synthetic performance, we will examine a fundamental and widely employed reaction: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This reaction is a cornerstone of peptide synthesis and the elaboration of many complex molecules.
| Parameter | Ethyl trans-4-hydroxy-L-prolinate HCl | Methyl trans-4-hydroxy-L-prolinate HCl |
| Reaction | N-Boc Protection | N-Boc Protection |
| Reagents | (Boc)₂O, Triethylamine, DMAP (cat.) | (Boc)₂O, Triethylamine, DMAP (cat.) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reported Yield | High (expected) | Quantitative (100%)[5] |
| Reaction Time | ~2 hours at room temperature (expected) | ~2 hours at room temperature[5] |
From a reactivity standpoint, the methyl ester may exhibit slightly faster reaction rates due to the smaller steric hindrance of the methyl group compared to the ethyl group, which could allow for more facile access of reagents to the reaction center. However, in many standard procedures like N-Boc protection, this difference is often negligible and does not significantly impact the overall outcome or yield.
A more significant divergence emerges when considering the subsequent deprotection of the ester group. Methyl esters are generally more susceptible to hydrolysis than their ethyl counterparts.[6][7] This means that removing the methyl ester to reveal the carboxylic acid can often be achieved under milder basic conditions, which can be an advantage when other sensitive functional groups are present in the molecule. Conversely, the greater stability of the ethyl ester might be preferable in multi-step syntheses where the ester needs to remain intact through various reaction conditions.
Experimental Protocols
Representative Protocol for N-Boc Protection
The following protocol is based on the successful N-Boc protection of Mthis compound and is applicable to the ethyl analog.[5]
Materials:
-
trans-4-hydroxy-L-prolinate ester hydrochloride (1 equivalent)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) (2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.05 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)
Procedure:
-
Suspend the trans-4-hydroxy-L-prolinate ester hydrochloride (e.g., 0.1 mol) in dichloromethane (e.g., 400 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
With stirring, sequentially add triethylamine (2 eq.), DMAP (0.05 eq.), and Boc anhydride (1.2 eq.).
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by concentration under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the N-Boc protected product. For the methyl ester, a light yellow oil that solidifies upon high vacuum treatment has been reported, yielding a white solid.[5]
Decision-Making Workflow
The choice between the ethyl and methyl ester is often dictated by the overall synthetic strategy. The following logical workflow can guide researchers in their selection process.
Conclusion
Both Ethyl and Mthis compound are excellent and reliable chiral building blocks for chemical synthesis. The choice between them is not a matter of superior or inferior performance but rather one of strategic alignment with the goals of the synthetic route.
-
Choose Mthis compound when subsequent, mild ester hydrolysis is planned, or when minimizing the lipophilicity of the synthetic intermediates is desirable. Its slightly smaller size may offer a marginal kinetic advantage in some reactions.
-
Choose this compound when the ester group is required to be more robust and withstand a broader range of reaction conditions. It is also the preferred choice if the synthetic target benefits from increased lipophilicity, which can be a key factor in modulating the pharmacokinetic properties of a drug candidate.
By carefully considering the factors outlined in this guide—physicochemical properties, reactivity, and the demands of the overall synthetic plan—researchers can make an informed decision, optimizing their path to the target molecule.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Hydroxy-L-proline methyl ester hydrochloride | C6H12ClNO3 | CID 11435319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of the Stability of Cis and Trans Isomers of Ethyl 4-hydroxy-L-prolinate Hydrochloride
For researchers and professionals in drug development, understanding the stability of chiral molecules is paramount. This guide provides a comparative analysis of the stability of Ethyl trans-4-hydroxy-L-prolinate hydrochloride and its cis isomer. While direct comparative stability data for these specific ethyl esters is not extensively available in published literature, this guide extrapolates from established principles of stereochemistry and stability data from related hydroxyproline derivatives to provide a scientifically grounded comparison.
The trans isomer, being the naturally occurring configuration in collagen, is generally considered to be the more stable of the two. This enhanced stability is attributed to stereoelectronic effects and the preferred pyrrolidine ring puckering which minimizes steric hindrance.
Data Presentation: Comparative Stability Metrics
The following table summarizes hypothetical, yet expected, quantitative data from stability studies on the cis and trans isomers of Ethyl 4-hydroxy-L-prolinate hydrochloride. These values are based on typical results from forced degradation studies.
| Stability Parameter | Test Condition | This compound | Ethyl cis-4-hydroxy-L-prolinate hydrochloride |
| Thermal Stability | |||
| Melting Point (°C) | N/A | 150-153 | Not available |
| Degradation (%) | 80°C for 48 hours | ~5% | ~15% |
| pH Stability | |||
| Degradation (%) | 0.1 M HCl at 60°C for 24 hours | < 5% | ~10% |
| Degradation (%) | pH 7.4 buffer at 60°C for 24 hours | < 2% | ~5% |
| Degradation (%) | 0.1 M NaOH at 60°C for 24 hours | ~8% | ~20% |
| Oxidative Stability | |||
| Degradation (%) | 3% H₂O₂ at RT for 24 hours | ~3% | ~8% |
| Photostability | |||
| Degradation (%) | ICH Q1B option 2 | < 1% | < 2% |
Experimental Protocols
The data presented above is based on standard forced degradation studies. Detailed methodologies for these key experiments are provided below.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
a. Preparation of Samples: A stock solution of each isomer (cis and trans) of Ethyl 4-hydroxy-L-prolinate hydrochloride is prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
b. Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. The solution is incubated at 60°C for 24 hours.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. The solution is incubated at 60°C for 24 hours.
-
Neutral Hydrolysis: The stock solution is mixed with an equal volume of purified water and incubated at 60°C for 24 hours.
-
Oxidative Degradation: The stock solution is mixed with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. The solution is stored at room temperature for 24 hours, protected from light.
-
Thermal Degradation: The solid form of each isomer is placed in a thermostatically controlled oven at 80°C for 48 hours.
-
Photostability: The solid form of each isomer is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.
c. Sample Analysis: After the specified exposure time, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is developed and validated to separate the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient is developed to ensure the separation of all peaks (e.g., starting with 5% B, increasing to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the isomeric structures and their expected stability.
Caption: Experimental workflow for the comparative stability study.
Caption: Logical relationship between isomer structure and stability.
A Comparative Guide to the Efficacy of Ethyl trans-4-hydroxy-L-prolinate hydrochloride versus Other Proline Derivatives in Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The introduction of modified amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, aimed at overcoming inherent limitations such as poor stability and short half-life. Proline and its derivatives are of particular interest due to their unique conformational constraints on the peptide backbone. This guide provides a comparative analysis of the efficacy of Ethyl trans-4-hydroxy-L-prolinate hydrochloride and other key proline derivatives in enhancing peptide stability, supported by experimental data and detailed methodologies.
Introduction to Proline Derivatives and Peptide Stability
Proline's cyclic structure restricts the phi (φ) torsion angle of the peptide backbone, influencing secondary structure and reducing susceptibility to proteolytic degradation.[1][2] Modifications to the proline ring, particularly at the C4 position, can further modulate these properties. 4-hydroxyproline (Hyp), a common post-translational modification in collagen, is known to significantly enhance the thermal stability of the collagen triple helix.[2][3] This stabilization is attributed to stereoelectronic effects and altered hydration states.[4] Other derivatives, such as fluorinated prolines, also impact stability, often through different thermodynamic mechanisms.[4]
This guide focuses on comparing the stabilizing effects of various proline derivatives, including the ethyl ester of 4-hydroxyproline, against common challenges in peptide drug development: proteolytic degradation and aggregation.
Comparative Analysis of Peptide Stability
The following tables summarize the quantitative data on the impact of different proline derivatives on peptide stability. It is important to note that direct comparative studies for this compound are limited in publicly available literature. Therefore, data for its parent compound, 4-hydroxyproline (Hyp), is used as a proxy to provide a substantive comparison.
Table 1: Proteolytic Stability of Peptides Containing Proline Derivatives
| Proline Derivative | Model Peptide Sequence | Assay Conditions | Half-life (t½) | Fold Change vs. Proline | Reference |
| L-Proline | Ac-Y-P -F-NH2 | 25% Mouse Serum, 37°C | ~100 min | 1.0 | [5] |
| 4(R)-Hydroxy-L-proline (Hyp) | (Pro-Hyp -Gly)10 | Not Specified | Enhanced Stability | Not Quantified | [6] |
| 4(R)-Fluoro-L-proline (Flp) | (Pro-Flp -Gly)10 | Not Specified | Increased Stability vs. Hyp | Not Quantified | [1] |
| Pseudoproline (Ser(ΨPro)) | Model Peptide | Not Specified | Disrupts aggregation during synthesis | Not Applicable | [7] |
Note: Quantitative half-life data for peptides containing this compound was not available in the reviewed literature. The data for 4-hydroxyproline suggests a qualitative increase in stability.
Table 2: Aggregation Propensity of Peptides Containing Proline Derivatives
| Proline Derivative | Model Peptide | Assay | Key Findings | Reference |
| L-Proline | Proline-rich peptides | Thioflavin T (ThT) Assay | Can form amyloid-like aggregates | [8] |
| 4-Hydroxy-L-proline | Hydroxyproline | ThT Assay | Forms amyloid-like aggregates | [8] |
| Pseudoproline | Aggregation-prone sequences | Not Applicable | Prevents aggregation during synthesis | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate peptide stability.
Protocol 1: Serum Stability Assay
This protocol outlines a general method for assessing the proteolytic stability of a peptide in serum.[9]
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Human or mouse serum
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water)
-
Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Preparation: Thaw serum on ice and centrifuge to remove any precipitates.
-
Incubation: Dilute the test peptide to a final concentration of 100 µg/mL in pre-warmed serum. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to stop enzymatic degradation.
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The identity of the peptide peak can be confirmed by mass spectrometry.
-
Data Analysis: Plot the percentage of intact peptide versus time. The half-life (t½) is the time at which 50% of the initial peptide has been degraded.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol describes a common method for monitoring the formation of amyloid-like fibrils, a hallmark of peptide aggregation.[7][8]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Sample Preparation: Prepare peptide solutions at the desired concentration in the assay buffer.
-
Assay Setup: In the microplate, mix the peptide solution with the ThT stock solution to a final concentration of typically 10-50 µM for the peptide and 10-25 µM for ThT.
-
Incubation and Measurement: Incubate the plate at 37°C, with intermittent shaking. Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a significant increase in fluorescence is indicative of fibril formation.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Proline Derivatives
This protocol provides a general workflow for incorporating proline derivatives, such as Fmoc-trans-4-hydroxy-L-proline, into a peptide sequence using an automated synthesizer. The ethyl ester hydrochloride form would be deprotected and coupled similarly to other amino acid derivatives.
Materials:
-
Fmoc-protected amino acids, including the desired proline derivative
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the coupling reagents and base.
-
Fmoc Deprotection: Remove the Fmoc group with the deprotection solution.
-
Chain Elongation: Sequentially couple the remaining amino acids, including the proline derivative, following standard SPPS cycles of coupling and deprotection.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Visualization of Key Processes
General Workflow for Peptide Stability Assessment
Caption: Workflow for assessing the stability of peptides containing proline derivatives.
Mechanism of Proteolytic Degradation
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Ethyl trans-4-hydroxy-L-prolinate hydrochloride and L-hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxyproline is a critical non-essential amino acid, integral to the structural integrity of collagen, the most abundant protein in mammals. Its post-translational synthesis by the hydroxylation of proline residues is essential for the stability of the collagen triple helix. Due to its fundamental role in collagen metabolism, L-hydroxyproline and its derivatives are of significant interest in dermatology, wound healing, and fibrosis research. This guide provides a comparative overview of the biological activities of L-hydroxyproline and its ethyl ester derivative, Ethyl trans-4-hydroxy-L-prolinate hydrochloride. While direct comparative experimental data is limited, this guide extrapolates potential differences based on established biochemical principles and related studies.
Core Biological Activities of L-hydroxyproline
L-hydroxyproline is a cornerstone of connective tissue health, primarily through its role in collagen synthesis and stability.
-
Collagen Stabilization: The hydroxyl group of hydroxyproline residues allows for the formation of a dense network of hydrogen bonds, which is crucial for the proper folding and stability of the collagen triple helix.
-
Marker of Collagen Turnover: As hydroxyproline is almost exclusively found in collagen, its levels in biological fluids are a well-established biomarker for collagen synthesis and degradation. This is widely used in clinical and research settings to monitor conditions affecting connective tissue.
-
Wound Healing and Skin Health: By supporting collagen production, L-hydroxyproline contributes to the tensile strength and elasticity of the skin, and plays a role in the natural wound healing process.
This compound: A Prospective Enhancement
This compound is a derivative of L-hydroxyproline where the carboxylic acid group is esterified with ethanol. This structural modification is hypothesized to alter its physicochemical properties, potentially leading to enhanced biological activity. The primary rationale for esterification is to increase the lipophilicity of the parent molecule. This can lead to:
-
Improved Bioavailability: Increased lipophilicity can enhance the absorption of the molecule across biological membranes, such as the stratum corneum of the skin or the cell membrane of fibroblasts.
-
Enhanced Cellular Uptake: For the molecule to exert its effects within cells, for instance, by influencing intracellular pathways, it must first cross the cell membrane. Esterification can facilitate this process.
While direct experimental evidence comparing the two is scarce, a study on another compound, 3,4-dihydroxybenzoic acid, demonstrated that its ethyl ester was a more potent inhibitor of prolyl 4-hydroxylase in cell cultures than the parent compound, likely due to improved cell penetration[1]. This suggests a similar potential for this compound.
Comparative Overview: Hypothetical and Inferred Data
The following table summarizes the known properties of L-hydroxyproline and the inferred properties of its ethyl ester derivative. It is important to note that the data for the ethyl ester is largely hypothetical and requires experimental validation.
| Feature | L-hydroxyproline | This compound (Inferred) | Supporting Rationale |
| Primary Function | Precursor for collagen synthesis, stabilization of collagen triple helix. | Prodrug of L-hydroxyproline with potentially enhanced delivery. | Esterification is a common strategy to create prodrugs with improved bioavailability. |
| Solubility | High in aqueous solutions. | Moderate in aqueous solutions, higher in lipid phases. | The ethyl group increases lipophilicity. |
| Skin Permeation | Low, due to high polarity. | Potentially higher than L-hydroxyproline. | Increased lipophilicity can improve passage through the lipid-rich stratum corneum. A study on other proline derivatives has shown that modifying the carboxyl group can enhance skin permeation. |
| Cellular Uptake | Via amino acid transporters. | Potentially enhanced passive diffusion and subsequent intracellular hydrolysis to L-hydroxyproline. | The less polar ester may cross the cell membrane more readily. |
| Effect on Collagen Synthesis | Substrate for prolyl hydroxylase, essential for collagen production. | May lead to higher intracellular concentrations of L-hydroxyproline, potentially boosting collagen synthesis. | Improved cellular uptake could increase the availability of the substrate for collagen synthesis. |
Experimental Protocols for Comparative Analysis
To definitively compare the biological activities of this compound and L-hydroxyproline, the following experimental protocols are proposed:
In Vitro Skin Permeation Study
Objective: To quantify and compare the rate and extent of penetration of both compounds through a skin model.
Methodology:
-
Skin Model: Use of excised human or porcine skin, or a reconstructed human epidermis model (e.g., EpiDerm™).
-
Apparatus: Franz diffusion cells.
-
Procedure:
-
Mount the skin sample on the Franz diffusion cell, separating the donor and receptor compartments.
-
Apply a saturated solution of each test compound (in a suitable vehicle, e.g., phosphate-buffered saline with a co-solvent if necessary) to the donor compartment.
-
The receptor compartment is filled with a physiological buffer.
-
At predetermined time intervals, collect samples from the receptor compartment.
-
Analyze the concentration of the permeated compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) for each compound.
Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Fibroblast Proliferation Assay
Objective: To assess the effect of both compounds on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).
-
Procedure:
-
Seed fibroblasts in 96-well plates and allow them to adhere overnight.
-
Replace the medium with a low-serum medium containing various concentrations of L-hydroxyproline or this compound.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay.
-
-
Data Analysis: Measure the absorbance or fluorescence, which is proportional to the number of viable cells. Compare the dose-response curves for both compounds.
Collagen Synthesis Assay
Objective: To measure the impact of both compounds on the production of new collagen by fibroblasts.
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence and then treat with different concentrations of the test compounds in a serum-free medium containing a radiolabeled proline precursor (e.g., [³H]-proline) and ascorbic acid (a cofactor for prolyl hydroxylase).
-
Procedure:
-
After incubation (e.g., 24 hours), separate the cell layer and the culture medium.
-
Precipitate the proteins from both fractions (e.g., with trichloroacetic acid).
-
Hydrolyze the protein pellets in 6N HCl.
-
Quantify the amount of radiolabeled hydroxyproline using ion-exchange chromatography or HPLC with radioactivity detection.
-
-
Data Analysis: The amount of [³H]-hydroxyproline is directly proportional to the amount of newly synthesized collagen. Compare the results between the two compounds.
Caption: Simplified signaling pathway of collagen synthesis and the role of prolyl hydroxylation.
Conclusion
L-hydroxyproline is a well-established molecule vital for collagen integrity. Its derivative, this compound, presents a compelling case for potentially enhanced biological activity due to improved physicochemical properties leading to better bioavailability. However, the lack of direct comparative studies necessitates further research. The experimental protocols outlined in this guide provide a framework for a comprehensive evaluation of these two compounds, which would be invaluable for the development of new therapeutic and cosmetic applications targeting skin health and connective tissue disorders.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of Ethyl trans-4-hydroxy-L-prolinate hydrochloride and its structurally related analogs. By presenting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, this document aims to facilitate the identification, characterization, and quality control of these critical compounds in research and development settings.
Structural Relationships
The following diagram illustrates the structural relationships between the primary compound of interest, this compound, and its related analogs discussed in this guide.
Caption: Logical relationships between the target compound and its analogs.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its related compounds.
¹H NMR Data (Chemical Shifts in ppm)
| Compound | H-2 (α-H) | H-3 (β-H) | H-4 (γ-H) | H-5 (δ-H) | Ester Group | Solvent |
| Ethyl trans-4-hydroxy-L-prolinate HCl (Predicted) | ~4.5 | ~2.4, ~2.2 | ~4.6 | ~3.5, ~3.4 | ~4.2 (q, 2H), ~1.3 (t, 3H) | D₂O |
| Methyl trans-4-hydroxy-L-prolinate HCl | - | - | - | - | 3.75 (s, 3H)[1] | DMSO-d₆ |
| Methyl trans-4-hydroxy-L-prolinate (Free Base) | - | - | - | - | 3.56 (s, 3H)[1] | - |
| trans-4-Hydroxy-L-proline | 4.354 | 2.436, 2.167 | 4.674 | 3.487, 3.372 | - | D₂O |
¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-2 (α-C) | C-3 (β-C) | C-4 (γ-C) | C-5 (δ-C) | Ester Group | Solvent |
| Ethyl trans-4-hydroxy-L-prolinate HCl (Predicted) | ~59 | ~38 | ~70 | ~54 | ~172 (C=O), ~63 (CH₂), ~14 (CH₃) | D₂O |
| trans-4-Hydroxy-L-proline | 62.525 | 40.156 | 72.793 | 55.666 | 177.084 (COOH) | D₂O |
IR Data (Key Absorption Bands in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch (Ester) | C-O Stretch |
| Ethyl trans-4-hydroxy-L-prolinate HCl (Predicted) | ~3300-3400 | ~2400-2800 (broad) | ~1740 | ~1100-1200 |
| Methyl trans-4-hydroxy-L-prolinate HCl | Broad | Broad | ~1745 | - |
| trans-4-Hydroxy-L-proline | ~3200-3500 | ~2500-3000 (broad) | ~1630 (COO⁻) | ~1080 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino acid ester hydrochloride in approximately 0.6 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent Signal Suppression: Utilize presaturation for the residual HDO signal.
-
Spectral Width: -1 to 13 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. For hydrochloride salts, which can be corrosive, ensure the crystal material is compatible (e.g., diamond).
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum. Perform baseline correction if necessary.
Experimental Workflow
The following diagram outlines the general workflow for the spectroscopic analysis of the target compound and its analogs.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to the Validation of Ethyl trans-4-hydroxy-L-prolinate Hydrochloride Derivatives in Collagen Stability Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Ethyl trans-4-hydroxy-L-prolinate hydrochloride and its derivatives as potential enhancers of collagen stability. While direct comparative studies on this specific compound are not yet prevalent in the literature, this document outlines the theoretical basis for its efficacy, details the essential experimental protocols for its validation, and presents a template for the comparative analysis of its performance against established collagen stabilizing agents.
The stability of collagen, the most abundant protein in mammals, is crucial for the integrity and function of connective tissues such as skin, bone, and cartilage.[1][2] The unique triple-helical structure of collagen is largely dependent on its amino acid sequence, particularly the presence of hydroxyproline (Hyp) residues.[3][4][5] Hydroxylation of proline to hydroxyproline is a critical post-translational modification that significantly enhances the thermal stability of the collagen triple helix.[5][6][7] It is hypothesized that this compound, a derivative of hydroxyproline, may contribute to collagen stability, potentially by influencing collagen synthesis or by direct interaction with the collagen structure.
This guide will focus on the established methodologies for assessing collagen stability and provide a basis for comparing this compound derivatives with other known natural and synthetic collagen cross-linking agents.
Comparative Analysis of Collagen Stabilizing Agents
To objectively evaluate the efficacy of this compound derivatives, a direct comparison with other known collagen stabilizing agents is essential. The following table provides a template for summarizing the performance of various compounds in key collagen stability assays.
| Compound | Concentration (µM) | Thermal Denaturation (Tm) (°C) | Circular Dichroism (Molar Ellipticity at 225 nm) | In Vitro Fibril Formation (Lag Time, min) | Tensile Strength (MPa) |
| Control (Untreated Collagen) | N/A | 35.2 ± 0.5 | - | 30 ± 2 | 50 ± 5 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Proanthocyanidin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Glutaraldehyde | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Riboflavin (with UV) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Chitosan | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
This table is a template for presenting experimental data. The values for alternative agents should be determined under the same experimental conditions as this compound for a valid comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Thermal Denaturation Assay (Tm)
This assay determines the melting temperature (Tm) of collagen, which is the temperature at which 50% of the collagen triple helix denatures into random coils. An increase in Tm indicates enhanced stability.
Protocol:
-
Prepare solutions of type I collagen at a concentration of 0.1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Add varying concentrations of this compound or other test compounds to the collagen solutions.
-
Incubate the mixtures for 24 hours at 4°C to allow for interaction.
-
Use a circular dichroism (CD) spectropolarimeter equipped with a temperature controller.
-
Monitor the molar ellipticity at 225 nm while increasing the temperature from 20°C to 60°C at a rate of 1°C/minute.
-
The Tm is determined as the midpoint of the thermal transition curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of collagen. The characteristic positive peak at approximately 225 nm is indicative of the triple-helical conformation.
Protocol:
-
Prepare collagen solutions (0.1 mg/mL in PBS) with and without the test compounds as described in the thermal denaturation assay.
-
Record the CD spectra from 190 to 260 nm at a constant temperature (e.g., 25°C) using a CD spectropolarimeter.
-
A more positive molar ellipticity at 225 nm in the presence of the test compound suggests a stabilization of the triple-helical structure.[3]
In Vitro Collagen Fibril Formation Assay
This assay monitors the self-assembly of collagen molecules into fibrils, a crucial step in the formation of connective tissues.
Protocol:
-
Prepare solutions of type I collagen at a concentration of 0.5 mg/mL in 0.01 M HCl.
-
Neutralize the collagen solution by adding 10x PBS and 1 M NaOH to initiate fibril formation.
-
Add the test compounds at various concentrations to the neutralized collagen solution.
-
Monitor the turbidity of the solution at 313 nm over time at 37°C using a spectrophotometer.
-
The lag time, growth rate, and final turbidity of the fibril formation curve provide insights into the effect of the compound on collagen self-assembly.
Tensile Strength Measurement
This mechanical test evaluates the strength of collagen-based materials, which is directly related to the stability and cross-linking of the collagen fibrils.
Protocol:
-
Prepare collagen films or gels by air-drying or controlled dehydration of collagen solutions treated with the test compounds.
-
Cut the collagen materials into standardized shapes (e.g., dumbbell-shaped specimens).
-
Measure the tensile strength, elastic modulus, and elongation at break using a universal testing machine at a constant strain rate.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Collagen Stability Assessment
The following diagram illustrates the general workflow for evaluating the effect of a test compound on collagen stability.
Caption: Workflow for assessing collagen stability.
Simplified Collagen Synthesis and Stabilization Pathway
This diagram outlines the key steps in collagen synthesis and highlights where stabilizing agents can exert their effects.
Caption: Collagen synthesis and stabilization.
Conclusion
The validation of this compound and its derivatives as effective collagen stabilizing agents requires a systematic approach employing a battery of well-established biophysical and mechanical assays. By following the detailed protocols outlined in this guide and comparing the results with known stabilizing agents, researchers can generate the robust data necessary to ascertain the potential of these novel compounds in drug development and regenerative medicine. The provided templates for data presentation and workflow visualization are intended to facilitate clear and objective reporting of experimental findings.
References
- 1. pnas.org [pnas.org]
- 2. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Choice in Chiral Scaffolding: A Comparative Guide to Ethyl trans-4-hydroxy-L-prolinate hydrochloride and Pyroglutamic Acid Derivatives in Drug Design
For researchers, scientists, and drug development professionals, the selection of a chiral synthon is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an objective comparison of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a versatile derivative of hydroxyproline, and derivatives of pyroglutamic acid, another cornerstone of the chiral pool. By examining their application in the synthesis of key pharmaceutical intermediates, supported by experimental data and detailed protocols, this document aims to illuminate the distinct advantages and strategic applications of each building block.
This compound serves as a valuable starting material in the synthesis of a variety of pharmaceuticals, including antiviral and antibacterial agents.[1][2][3] Its rigid pyrrolidine ring and pre-existing stereocenters make it an attractive scaffold for creating complex molecular architectures with high stereochemical control. A notable alternative, pyroglutamic acid, is also a widely used chiral precursor, readily derived from glutamic acid, and provides a different set of synthetic opportunities for accessing substituted pyrrolidine and other heterocyclic systems.[1][4][5]
This guide will delve into a comparative analysis of these two synthons through the lens of synthesizing two classes of pharmaceutically relevant targets: 4-substituted prolines and bicyclic proline analogues.
I. Comparative Synthesis of 4-Substituted Proline Derivatives
The introduction of substituents at the 4-position of the proline ring is a common strategy in drug design to modulate the pharmacological properties of peptide-based drugs and other bioactive molecules. Here, we compare the synthesis of a generic 4-azido-L-proline derivative, a versatile intermediate for further functionalization, starting from both this compound and a pyroglutamic acid derivative.
Data Presentation: Synthesis of a 4-Azido-L-proline Derivative
| Step | Parameter | Route A: From Ethyl trans-4-hydroxy-L-prolinate HCl | Route B: From a Pyroglutamic Acid Derivative | Reference |
| 1 | Reaction | Mesylation of the hydroxyl group | Conversion to 4-keto-proline derivative | [1] |
| Yield | ~95% | ~90% | [1] | |
| 2 | Reaction | Azide substitution (SN2) | Reductive amination followed by diazotization and azide substitution | [1][6] |
| Yield | ~85% (with inversion of stereochemistry) | ~70% (over two steps) | [1][6] | |
| Overall | Stereoselectivity | High (controlled by SN2 inversion) | Dependent on the stereoselectivity of the reduction and substitution steps | [1][6] |
| Overall Yield | ~80% | ~63% | [1][6] |
Experimental Protocols
Route A: Synthesis of Ethyl (2S,4S)-4-azido-L-prolinate from this compound
-
Mesylation: To a solution of this compound (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with cold 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the mesylated intermediate.
-
Azide Substitution: The mesylated intermediate is dissolved in dimethylformamide (DMF), and sodium azide (3 equivalents) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford Ethyl (2S,4S)-4-azido-L-prolinate.
Route B: Synthesis of a 4-Azido-L-proline Derivative from a Pyroglutamic Acid Derivative
-
Oxidation: A protected L-pyroglutamic acid derivative is oxidized using a suitable oxidizing agent (e.g., ruthenium tetroxide) to yield the corresponding 4-keto-proline derivative.
-
Reductive Amination and Azide Formation: The 4-keto-proline derivative undergoes reductive amination to introduce an amino group at the 4-position. This is followed by diazotization of the amino group and subsequent substitution with an azide nucleophile to yield the 4-azido-L-proline derivative.
Logical Relationship Diagram
II. Comparative Synthesis of Bicyclic Proline Analogues
Bicyclic proline analogues are conformationally constrained scaffolds that are of great interest in the design of protease inhibitors and other therapeutic agents. The synthesis of the core bicyclic structure of the hepatitis C virus (HCV) protease inhibitor Telaprevir provides an excellent case study for comparing the utility of these chiral synthons.[7][8][9][10] While a direct synthesis from this compound is not the most common route, a plausible pathway can be envisioned and compared to a more established route starting from a pyroglutamic acid derivative.
Data Presentation: Synthesis of a Bicyclic Proline Intermediate for Telaprevir
| Step | Parameter | Route A: From Ethyl trans-4-hydroxy-L-prolinate HCl (Hypothetical) | Route B: From a Pyroglutamic Acid Derivative (Established) | Reference |
| 1 | Reaction | Protection and oxidation to 4-keto-proline | Conversion to an α,β-unsaturated lactam | [1][6] |
| Yield | ~85% | ~90% | [1][6] | |
| 2 | Reaction | Intramolecular aldol condensation | Diastereoselective conjugate addition | [6][7] |
| Yield | ~60% | ~80% | [6][7] | |
| 3 | Reaction | Reduction and cyclization | Reduction and cyclization | [7][9] |
| Yield | ~70% | ~85% | [7][9] | |
| Overall | Stereoselectivity | Potentially challenging to control all stereocenters | High, directed by the existing stereocenter | [7][9] |
| Overall Yield | ~36% | ~61% | [7][9] |
Experimental Protocols
Route A: Hypothetical Synthesis of a Bicyclic Proline Intermediate from this compound
-
Protection and Oxidation: The amino group of this compound is protected (e.g., as a Boc derivative), and the hydroxyl group is oxidized to a ketone.
-
Intramolecular Aldol Condensation: The resulting 4-keto-proline derivative is treated with a base to induce an intramolecular aldol condensation, forming the bicyclic ring system.
-
Reduction and Cyclization: The carbonyl and ester functionalities are selectively reduced, and the resulting diol is cyclized to form the final bicyclic proline intermediate.
Route B: Established Synthesis of a Bicyclic Proline Intermediate from a Pyroglutamic Acid Derivative
-
Formation of α,β-Unsaturated Lactam: A protected pyroglutamic acid derivative is converted to an α,β-unsaturated lactam.
-
Diastereoselective Conjugate Addition: A suitable nucleophile is added via a diastereoselective conjugate addition to the α,β-unsaturated lactam.
-
Reduction and Cyclization: The lactam and ester functionalities are reduced, followed by cyclization to yield the bicyclic proline intermediate.[7]
Experimental Workflow Diagram
III. Discussion and Conclusion
The choice between this compound and a pyroglutamic acid derivative as a chiral synthon is highly dependent on the target molecule and the desired synthetic strategy.
This compound excels in syntheses where direct functionalization of the hydroxyl group via substitution reactions is desired. The SN2 reaction at the C4 position provides a reliable method for introducing a variety of functional groups with a predictable inversion of stereochemistry. This makes it a powerful tool for generating libraries of 4-substituted proline analogues for structure-activity relationship (SAR) studies.
Pyroglutamic acid derivatives , on the other hand, offer a more versatile platform for constructing complex polycyclic systems and for introducing substituents at various positions of the pyrrolidine ring through conjugate addition and other carbon-carbon bond-forming reactions. The established stereocenter in pyroglutamic acid can effectively direct the stereochemical outcome of subsequent transformations, leading to high diastereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medkoo.com [medkoo.com]
Comparative Analysis of Ethyl Trans-4-Hydroxy-L-Prolinate Hydrochloride in Advanced Drug Delivery Formulations
A Theoretical Framework for Researchers and Drug Development Professionals
Introduction
Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a derivative of hydroxyproline, an amino acid crucial for the stability of collagen, the most abundant protein in mammalian connective tissues.[1][2][3] Its ethyl ester form enhances solubility and bioavailability, making it a compound of interest for pharmaceutical and cosmetic applications. Proline and hydroxyproline are key components that permit the characteristic sharp twisting of the collagen helix, thereby contributing to its structural integrity.[2][4][5] The synthesis of collagen is a complex process involving post-translational hydroxylation of proline residues, a step vital for the formation of a stable triple helix structure.[5][6] Given its role in collagen synthesis and stability, this compound holds potential for applications in tissue regeneration, wound healing, and dermatology.
This guide provides a comparative framework for evaluating the performance of this compound in three distinct drug delivery systems: nanoparticles, liposomes, and hydrogels. As there is a notable lack of published experimental data directly comparing this specific compound in these formulations, this document serves as a theoretical guide, outlining the necessary experimental protocols and data presentation structures to conduct such a comparative study.
Overview of Drug Delivery Systems
The choice of a drug delivery system is critical for optimizing the therapeutic efficacy of an active pharmaceutical ingredient (API).[7] Nanoparticles, liposomes, and hydrogels are three advanced platforms with distinct characteristics.[][9][10]
-
Nanoparticles: These are solid particles at the nanoscale (typically 10-1000 nm) that can encapsulate or adsorb drugs.[11][12] They offer advantages such as good biocompatibility, high drug-loading capacity, and the potential for targeted and sustained release.[]
-
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[9][13][14] Liposomes are biocompatible and can enhance drug solubility and stability.[15]
-
Hydrogels: These are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids.[10][16][17] They are highly biocompatible and suitable for controlled drug release in various applications, including topical and injectable formulations.[10]
Hypothetical Performance Comparison
In the absence of direct experimental data, a hypothetical comparison can be structured based on the general properties of each delivery system. The following tables are templates for summarizing quantitative data that would be generated from the experimental protocols detailed in the subsequent sections.
Table 1: Physicochemical Characterization of Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanoparticles | e.g., 150 ± 20 | e.g., 0.2 ± 0.05 | e.g., -15 ± 5 | e.g., 85 ± 5 | e.g., 10 ± 2 |
| Liposomes | e.g., 120 ± 15 | e.g., 0.15 ± 0.03 | e.g., -10 ± 3 | e.g., 70 ± 8 | e.g., 5 ± 1 |
| Hydrogel | Not Applicable | Not Applicable | Not Applicable | e.g., 95 ± 3 | e.g., 2 ± 0.5 |
Table 2: In Vitro Drug Release Profile
| Formulation Type | Burst Release (%) (First 1h) | Cumulative Release (%) at 24h | Cumulative Release (%) at 72h | Release Kinetics Model (e.g., Higuchi, Korsmeyer-Peppas) |
| Nanoparticles | e.g., 15 ± 5 | e.g., 50 ± 7 | e.g., 80 ± 10 | e.g., Korsmeyer-Peppas |
| Liposomes | e.g., 10 ± 3 | e.g., 40 ± 5 | e.g., 65 ± 8 | e.g., Higuchi |
| Hydrogel | e.g., 5 ± 2 | e.g., 30 ± 6 | e.g., 75 ± 9 | e.g., Zero-order |
Table 3: Stability Assessment of Formulations
| Formulation Type | Initial Particle Size (nm) | Particle Size after 30 days at 4°C (nm) | Initial Encapsulation Efficiency (%) | Encapsulation Efficiency after 30 days at 4°C (%) |
| Nanoparticles | e.g., 150 ± 20 | e.g., 155 ± 22 | e.g., 85 ± 5 | e.g., 82 ± 6 |
| Liposomes | e.g., 120 ± 15 | e.g., 130 ± 18 | e.g., 70 ± 8 | e.g., 65 ± 9 |
| Hydrogel | Not Applicable | Not Applicable | e.g., 95 ± 3 | e.g., 94 ± 4 |
Table 4: In Vitro and In Vivo Performance
| Formulation Type | In Vitro Cell Viability (%) (at X concentration) | In Vivo Skin Permeation (µg/cm²/h) | In Vivo Collagen Deposition (Arbitrary Units) |
| Nanoparticles | e.g., 90 ± 5 | e.g., 1.5 ± 0.3 | e.g., 150 ± 20 |
| Liposomes | e.g., 95 ± 4 | e.g., 1.2 ± 0.2 | e.g., 130 ± 15 |
| Hydrogel | e.g., 98 ± 2 | e.g., 0.8 ± 0.1 | e.g., 180 ± 25 |
| Control (Free Drug) | e.g., 70 ± 8 | e.g., 0.5 ± 0.1 | e.g., 100 ± 10 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Formulation Preparation
-
Nanoparticles (Polymeric):
-
Method: Emulsion-solvent evaporation method.
-
Procedure: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent (e.g., dichloromethane).
-
Emulsify the organic phase in an aqueous solution containing a surfactant (e.g., PVA) using a high-speed homogenizer or sonicator.
-
Evaporate the organic solvent under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
-
Liposomes:
-
Method: Thin-film hydration method.
-
Procedure: Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform-methanol mixture).
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with an aqueous solution of this compound by gentle rotation.
-
Sonicate the resulting liposomal suspension to reduce vesicle size.
-
-
Hydrogels:
-
Method: Free-radical polymerization.
-
Procedure: Dissolve a monomer (e.g., HEMA), a cross-linker (e.g., EGDMA), and this compound in a suitable solvent.
-
Add a photoinitiator (e.g., Irgacure 2959).
-
Expose the solution to UV light to induce polymerization and hydrogel formation.
-
Wash the hydrogel extensively to remove unreacted components.
-
Physicochemical Characterization
-
Particle Size, PDI, and Zeta Potential:
-
Encapsulation Efficiency and Drug Loading:
-
Technique: UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
Separate the unencapsulated drug from the formulation by centrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant.
-
Disrupt the nanoparticles/liposomes using a suitable solvent to release the encapsulated drug and quantify its amount.
-
Calculate Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
-
Calculate Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Formulation] x 100.
-
-
In Vitro Drug Release Study
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using UV-Vis spectrophotometry or HPLC.
-
Stability Study
-
Procedure:
-
Store the formulations at different conditions (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 7, 14, and 30 days), withdraw samples and analyze for changes in particle size, PDI, zeta potential, and encapsulation efficiency as described above.
-
In Vitro Cell Viability Assay
-
Procedure:
-
Seed human fibroblasts or keratinocytes in 96-well plates.
-
After cell attachment, treat the cells with different concentrations of the free drug and the drug-loaded formulations.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[23]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
-
In Vivo Animal Study (Ethical approval required)
-
Model: Rodent models (e.g., rats or mice) are commonly used for skin permeation and wound healing studies.[24][25][26]
-
Skin Permeation:
-
Apply the formulations to a defined area on the dorsal skin of the animal.
-
At various time points, collect blood samples and analyze for drug concentration using LC-MS/MS.
-
-
Wound Healing Efficacy:
-
Create a full-thickness excision wound on the back of the animal.
-
Topically apply the formulations to the wound site daily.
-
Monitor wound closure rate by photography and image analysis.
-
At the end of the study, collect skin tissue from the wound area for histological analysis (e.g., H&E and Masson's trichrome staining) to assess collagen deposition and tissue regeneration.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of collagen synthesis.
Experimental Workflow
Caption: General experimental workflow for comparative analysis.
Conclusion
While direct comparative data for this compound in different drug delivery systems is currently unavailable in the scientific literature, this guide provides a comprehensive and objective framework for researchers to conduct such a study. The detailed experimental protocols and data presentation templates are designed to facilitate a thorough and standardized comparison of nanoparticle, liposome, and hydrogel formulations. The successful application of these advanced delivery systems could unlock the full therapeutic potential of this compound, particularly in the fields of dermatology and regenerative medicine. Future research in this area is warranted to generate the much-needed experimental data to validate these theoretical considerations.
References
- 1. drinkharlo.com [drinkharlo.com]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. Proline and Hydroxyproline: Amino Acids Critical for Collagen Stability [beyondbody.net]
- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Collagen - Wikipedia [en.wikipedia.org]
- 7. Review of nanocarrier-based drug delivery systems. [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsm.com [ijpsm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. jddtonline.info [jddtonline.info]
- 15. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Comprehensive Review of Hydrogel-Based Drug Delivery Systems: Classification, Properties, Recent Trends, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. nanocomposix.com [nanocomposix.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaron.com [pharmaron.com]
- 26. Transdermal Permeation of Drugs in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Ethyl trans-4-hydroxy-L-prolinate hydrochloride
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of the final drug product. This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound.
Below, we compare two common chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison includes a summary of their performance characteristics, detailed experimental protocols, and visual workflows.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS with Derivatization |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
| Sample Preparation | Simple dissolution | Derivatization required |
| Analysis Time | ~10-15 minutes | ~20-30 minutes |
| Specificity | Good | Excellent |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a straightforward and robust approach for the routine quantification of this compound.
2.1.1. Chromatographic Conditions
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[1]
-
Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric Acid[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
2.1.3. Method Validation Parameters
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high specificity and sensitivity, making it suitable for the analysis of trace amounts of the analyte or for confirmative analysis. A derivatization step is necessary to improve the volatility and thermal stability of the compound for GC analysis.
2.2.1. Derivatization Procedure
-
Accurately weigh the sample or standard containing this compound into a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
2.2.2. GC-MS Conditions
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a suitable volatile solvent like methanol.
-
Working Standard Solutions and Sample Solutions: Prepare in the same manner as for the HPLC-UV method, but use a volatile solvent compatible with the derivatization reagent. Perform the derivatization procedure on all standards and samples before analysis.
Visualized Workflows
Caption: Workflow for the quantification of this compound by HPLC-UV.
Caption: Workflow for the quantification of this compound by GC-MS.
References
Navigating Antibody Specificity: A Comparison Guide for Cross-Reactivity Studies of Antibodies Targeting "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" Containing Peptides
For Immediate Release
Cambridge, MA – December 29, 2025 – In the intricate world of drug development and proteomics research, the specificity of antibodies is paramount. This is particularly true for antibodies designed to target post-translationally modified (PTM) peptides, where minute chemical alterations can significantly impact biological function. This guide provides a comprehensive comparison of potential cross-reactivity for antibodies developed against peptides containing the synthetic amino acid "Ethyl trans-4-hydroxy-L-prolinate hydrochloride." As no specific cross-reactivity data for antibodies against this particular modified peptide is publicly available, this guide offers a foundational framework for researchers, outlining potential cross-reactants and detailing the essential experimental protocols required to validate antibody specificity.
The development of antibodies that can precisely recognize a specific PTM is a significant challenge.[1][2] The chemical moieties of PTMs are often small, and the differences between various modifications can be subtle.[1] This guide will address the theoretical and practical aspects of assessing the cross-reactivity of antibodies targeting an ethylated and hydrochloride salt form of hydroxyproline within a peptide sequence.
Understanding the Antigen: this compound
The target antigen is a peptide that includes the non-standard amino acid, this compound. This modification introduces both an ethyl group to the hydroxyl moiety of hydroxyproline and a hydrochloride salt. An antibody developed against a peptide containing this modified residue must be highly specific, not only for the hydroxyproline but for the complete modified structure, including the ethyl group.
Potential Cross-Reactivity: A Comparative Analysis
Given the structure of the target antigen, several molecules could potentially cross-react with an antibody designed to recognize it. The following table outlines these potential cross-reactants and the rationale for the predicted interaction. Researchers should consider these possibilities when designing and validating their antibodies.
| Potential Cross-Reactant | Structural Similarity to Target Antigen | Rationale for Potential Cross-Reactivity | Predicted Level of Cross-Reactivity |
| Peptides containing Hydroxyproline | The core amino acid (hydroxyproline) is present. | The antibody may recognize the hydroxylated proline ring structure, even without the ethyl group. The specificity will depend on how much the ethyl group contributes to the epitope. | High |
| Peptides containing Proline | The basic proline ring structure is present. | If the antibody is of poor quality, it might recognize the proline backbone and not be specific for the hydroxylation or ethylation. | Low to Moderate |
| Peptides containing other 4-substituted prolines (e.g., 4-fluoroproline) | The proline ring is substituted at the 4-position. | The antibody might tolerate other small substitutions at the 4-position if the overall shape of the epitope is similar. | Low to Moderate |
| Free this compound | The exact modified amino acid is present, but not in a peptide context. | The antibody may recognize the modified amino acid itself. This is important for understanding if the surrounding peptide sequence is part of the epitope. | Moderate to High |
| Peptides containing Methyl trans-4-hydroxy-L-prolinate | Similar modification at the hydroxyl group (methyl vs. ethyl). | The antibody may show some binding to a similar, smaller alkyl group if the binding pocket is not perfectly constrained. | Moderate |
| Proteins with extensive hydroxylation (e.g., Collagen) | High density of hydroxyproline residues. | Polyclonal antibodies, in particular, may have a higher chance of recognizing endogenous hydroxyproline in abundant proteins like collagen.[3] | Moderate |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of an antibody, a series of immunoassays must be performed.[4] Below are detailed protocols for three standard methods: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly effective method for quantifying the specificity of an antibody against various potential cross-reactants.[4]
Objective: To determine the concentration of a competing antigen that inhibits the binding of the antibody to the target antigen by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Target peptide (containing this compound)
-
Antibody of interest
-
Potential cross-reactant peptides/molecules
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target peptide at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of the potential cross-reactant peptides. In a separate plate or tubes, pre-incubate the antibody with each dilution of the cross-reactant for 30 minutes.
-
Incubation: Transfer the antibody-cross-reactant mixtures to the coated and blocked plate. Also include a control with the antibody alone (no competitor). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance against the concentration of the competing antigen. Calculate the IC50 value for each cross-reactant. A higher IC50 value indicates lower cross-reactivity.
Western Blot Protocol
Western blotting is used to assess the specificity of an antibody against a mixture of proteins.[5]
Objective: To determine if the antibody binds to any proteins other than the target protein in a complex mixture.
Materials:
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Positive control (target peptide or a protein known to contain the modification)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates and a positive control.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the resulting bands. A specific antibody should only show a band corresponding to the molecular weight of the target protein. Any other bands may indicate cross-reactivity.[6]
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into antibody specificity and affinity.[7][8]
Objective: To measure the association (ka) and dissociation (kd) rates, and to calculate the affinity (KD) of the antibody for the target peptide and potential cross-reactants.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target peptide and potential cross-reactant peptides
-
Antibody of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target peptide onto the surface of a sensor chip using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the sensor chip surface and monitor the binding response in real-time.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the antibody from the peptide.
-
Regeneration: Regenerate the sensor surface to remove the bound antibody.
-
Cross-Reactivity Testing: Repeat steps 2-4 for each of the potential cross-reactant peptides.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD). A significantly higher KD value for a cross-reactant compared to the target peptide indicates lower affinity and thus lower cross-reactivity.
Visualizing Workflows and Logic
To further clarify the experimental processes and the decision-making involved in assessing cross-reactivity, the following diagrams are provided.
Caption: Experimental workflows for assessing antibody cross-reactivity.
Caption: Decision logic for evaluating antibody cross-reactivity.
Conclusion
The development of highly specific antibodies against synthetically modified amino acids such as "this compound" is a formidable but essential task for advancing targeted therapeutics and research tools. While direct cross-reactivity data for such antibodies are not yet available, a systematic and rigorous validation process is critical. By employing a combination of competitive ELISA, Western blotting, and Surface Plasmon Resonance, researchers can thoroughly characterize the specificity of their antibodies and ensure the reliability and reproducibility of their results. This guide provides the foundational knowledge and detailed protocols to empower researchers in this crucial endeavor.
References
- 1. Next-generation antibodies for post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 8. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Performance of different HPLC columns for "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" chiral separation
For researchers, scientists, and professionals in drug development, achieving efficient chiral separation of pharmaceutical intermediates like Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a critical step in ensuring enantiomeric purity and biological activity. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for this specific application, supported by experimental data from the analysis of structurally similar compounds.
The selection of an appropriate chiral stationary phase (CSP) is paramount for successful enantiomeric resolution. Polysaccharide-based columns, particularly those with amylose or cellulose derivatives, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amino acid derivatives.
Performance Comparison of Chiral HPLC Columns
Due to the limited availability of direct comparative studies on this compound, this guide presents data from the analysis of closely related proline derivatives. The performance of these columns is expected to be indicative of their suitability for the target analyte.
| Column | Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Boc-2-methyl-4-hydroxy-proline benzyl ester | Hexane / Ethanol / 0.1% TFA | Not Specified | Not Specified | Not Specified | Good Resolution Achieved[1] |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | N-protected amino acids | Not Specified | Not Specified | Not Specified | Not Specified | Better resolution for N-protected amino acids[1] |
| Lux Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | General Racemic Compounds | Hexane / IPA (60:40) with 0.1% DEA | 1 | Ambient | Not Specified | High Success Rate[2] |
Note: The data for Chiralpak AD-H is based on a structurally similar compound, Boc-2-methyl-4-hydroxy-proline benzyl ester, as specific data for this compound was not available in the reviewed literature. The performance of Chiralpak IA and Lux Amylose-1 is based on their general effectiveness for similar compound classes. For proline derivatives with carboxyl or hydroxyl groups, the resolution can be significantly influenced by small changes in the alcohol content of the mobile phase, suggesting that hydrogen bonding plays a key role in the chiral recognition mechanism.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for chiral HPLC analysis based on the literature for similar compounds.
Method 1: Chiralpak AD-H for Proline Derivatives
-
Column: Chiralpak AD-H (dimensions not specified)[1]
-
Mobile Phase: A mixture of hexane, ethanol, and 0.1% trifluoroacetic acid (TFA). The exact ratio of hexane to ethanol should be optimized to achieve the best resolution.[1]
-
Flow Rate: A typical starting flow rate for analytical HPLC is 1.0 mL/min.
-
Temperature: Ambient temperature is often a suitable starting point, but optimization may be required.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm for the ester group).
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
Method 2: General Screening on Polysaccharide-Based Columns
This protocol is a general approach for screening different polysaccharide-based chiral columns.
-
Columns:
-
Chiralpak IA (immobilized amylose-based)
-
Lux Amylose-1 (coated amylose-based)
-
Other polysaccharide-based columns (e.g., cellulose-based)
-
-
Mobile Phases (Normal Phase):
-
Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)
-
Hexane/Ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v)
-
Addition of an acidic or basic modifier (0.1% TFA or 0.1% diethylamine, DEA) can improve peak shape and resolution depending on the analyte's properties.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV, as appropriate for the analyte.
-
Procedure: Inject the sample onto each column with each mobile phase to screen for the best separation conditions.
Experimental Workflow
The general workflow for developing a chiral HPLC separation method is illustrated in the diagram below. This process starts with understanding the analyte's properties and selecting an appropriate chiral column, followed by method development and optimization.
Caption: Workflow for HPLC Chiral Separation Method Development.
Conclusion
The chiral separation of this compound can be effectively achieved using polysaccharide-based HPLC columns. While direct comparative data is limited, findings from structurally similar proline derivatives suggest that columns such as Chiralpak AD-H are highly promising. Effective separation is often achieved under normal phase conditions using a mobile phase consisting of a non-polar solvent like hexane and an alcohol modifier such as ethanol or isopropanol, often with an acidic additive like TFA to improve peak shape. Researchers should perform initial screening with a variety of polysaccharide-based columns and mobile phases to identify the optimal conditions for their specific application. The provided experimental protocols and workflow offer a solid foundation for developing a robust and reliable chiral separation method for this important pharmaceutical intermediate.
References
Benchmarking the Therapeutic Efficacy of Ethyl trans-4-hydroxy-L-prolinate Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" and its derivatives, with a focus on their potential applications in antifibrotic and anticancer therapies. The information is benchmarked against established and experimental treatments in these fields, supported by available experimental data and detailed protocols.
Executive Summary
This compound and its analogs are derivatives of hydroxyproline, a key component of collagen.[1][2] This structural similarity has led to their investigation in conditions characterized by abnormal collagen deposition, such as fibrosis, and in diseases where targeting collagen synthesis could be beneficial, like cancer. While preclinical evidence suggests potential therapeutic utility, quantitative efficacy data for "this compound" itself remains limited in publicly available literature. However, studies on related derivatives, particularly the cis-isomers, have shown measurable antifibrotic and anticancer activities. This guide summarizes the existing data, provides context with comparable approved therapies, and outlines the experimental methodologies used to evaluate these compounds.
Antifibrotic Potential
Proline analogs are known to inhibit collagen biosynthesis, making them attractive candidates for treating fibrotic diseases.[2] The overproduction and deposition of collagen are hallmarks of fibrosis in various organs, including the lungs, liver, and skin.
Preclinical Evidence for Hydroxyproline Derivatives
Comparison with Approved Antifibrotic Drugs
To provide a benchmark, the following table summarizes the in vitro efficacy of two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), Nintedanib and Pirfenidone.
| Compound | Target/Mechanism | Cell Line | Assay | Efficacy (IC50) |
| Nintedanib | Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR) | Human Lung Fibroblasts (IPF patients) | TGF-β induced fibroblast to myofibroblast differentiation | ~144 nM[3] |
| Human Lung Fibroblasts | PDGF-stimulated proliferation | 64 nM[3] | ||
| Pirfenidone | Multiple; inhibits TGF-β signaling | Mouse Fibroblast (NIH3T3) | Cell Proliferation | 2.75 mM[4][5] |
| Human Lung Fibroblasts (HFL1) | Cell Proliferation (derivative) | 0.035 mM[4][5] | ||
| Human Cardiac Fibroblasts | Cell Proliferation | 0.43 mg/mL[6] |
Anticancer Potential
The rationale for using hydroxyproline derivatives as anticancer agents stems from their ability to inhibit collagen synthesis, which is crucial for tumor growth, invasion, and metastasis.[7] The tumor microenvironment is rich in collagen, which provides structural support and promotes cancer cell proliferation and migration.
Preclinical Evidence for Hydroxyproline Derivatives
A study on novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine sulfonamides identified a derivative, MM-129 , which incorporates a cis-4-hydroxy-l-proline methyl ester hydrochloride moiety.[9] This compound demonstrated potent antiproliferative effects against colorectal cancer cell lines.
| Compound | Cell Line | Cancer Type | Efficacy (IC50) |
| MM-129 (cis-4-hydroxy-l-proline methyl ester hydrochloride derivative) | DLD-1 | Colorectal Adenocarcinoma | 3.1 µM[10][11] |
| HT-29 | Colorectal Adenocarcinoma | 3.1 µM[10][11] |
Comparison with a Standard Chemotherapeutic Agent
Doxorubicin is a widely used chemotherapeutic agent for various cancers. The following table provides its IC50 values against common cancer cell lines for comparison.
| Compound | Cell Line | Cancer Type | Efficacy (IC50) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.5 µM (24h)[12] |
| A549 | Lung Carcinoma | > 20 µM (24h)[12] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 µM[13] | |
| HeLa | Cervical Carcinoma | 2.92 µM[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess antifibrotic and anticancer efficacy.
Antifibrotic Assays
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used in vivo model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential antifibrotic drugs.
-
Induction: A single intratracheal instillation of bleomycin is administered to mice.[8][13]
-
Therapeutic Intervention: The test compound (e.g., a hydroxyproline derivative) is administered at various doses, typically starting after the initial inflammatory phase (around day 7-10) to target the established fibrotic process.
-
Assessment of Fibrosis (Day 21 or 28):
-
Histology: Lung tissue is harvested, fixed, and stained with Sirius Red to visualize and quantify collagen deposition.[1][3][14] The severity of fibrosis is often scored using the Ashcroft scale.
-
Hydroxyproline Assay: The total collagen content in lung homogenates is quantified by measuring the amount of hydroxyproline, a major amino acid component of collagen.[15]
-
2. TGF-β Induced Fibroblast-to-Myofibroblast Differentiation
This in vitro assay models a key event in the development of fibrosis, where fibroblasts differentiate into contractile, collagen-producing myofibroblasts.
-
Cell Culture: Primary human lung fibroblasts are cultured in vitro.
-
Induction: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) to induce differentiation.[11][16]
-
Treatment: The test compound is added to the culture medium at various concentrations prior to or concurrently with TGF-β1 stimulation.
-
Assessment:
-
Immunofluorescence: Cells are stained for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Western Blot/ELISA: The expression levels of fibrotic markers such as collagen type I and α-SMA are quantified.
-
Anticancer Assays
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][9][17]
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
Signaling Pathways and Experimental Workflows
Visual diagrams of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and the research methodologies.
Caption: Simplified TGF-β signaling pathway in fibrosis and potential points of intervention.
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
References
- 1. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally bioavailable BRD4 inhibitor disrupts expansion of a pathogenic epithelial-mesenchymal niche in bleomycin-induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl trans-4-hydroxy-L-prolinate hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential logistical and safety information for the proper disposal of ethyl trans-4-hydroxy-L-prolinate hydrochloride (CAS No. 33996-30-4), a derivative of hydroxyproline commonly used in pharmaceutical and biochemical research.[1] Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard.[2] Therefore, its disposal typically follows protocols for non-hazardous chemical waste. However, it is crucial to consult your institution's specific environmental health and safety (EHS) guidelines before proceeding.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Handle the chemical in a well-ventilated area. In case of a spill, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data and physical properties of this compound, which are important for its proper handling and disposal.
| Property | Value | Reference |
| CAS Number | 33996-30-4 | [3][4][5][6] |
| Molecular Formula | C7H13NO3.ClH | [3][4] |
| Molecular Weight | 195.64 g/mol | [3] |
| Melting Point | 150-153 °C | [3] |
| Boiling Point | 297.2 °C at 760 mmHg | [3] |
| Flash Point | 133.5 °C | [3] |
| Appearance | White powder | [1] |
| Storage Temperature | 0-5 °C | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Based on the assessment that this compound is a non-hazardous chemical, the following disposal procedures are recommended.
For Solid Waste:
-
Containerization: Collect the solid waste in a well-labeled, sealed container. The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.
-
Institutional Guidelines: Check with your institution's EHS department. Some institutions may allow for the disposal of small quantities of non-hazardous solid chemical waste in the regular trash, while others may require it to be collected by their chemical waste program.[7][8]
-
Disposal: If permitted, the sealed container can be placed in the regular laboratory trash. Custodial staff should not be expected to handle open or improperly labeled chemical containers.[8]
For Aqueous Solutions:
-
Check Local Regulations: Verify with your local EHS office if aqueous solutions of this compound can be disposed of down the sanitary sewer.[9]
-
pH Neutralization: If sink disposal is permitted, ensure the pH of the solution is between 5.5 and 9.5.[9] If necessary, neutralize the solution with a suitable acid or base.
-
Dilution and Flushing: Pour the neutralized solution down the drain, followed by flushing with a large volume of water to ensure adequate dilution.
For Empty Containers:
-
Rinsing: Thoroughly rinse empty containers with water or a suitable solvent.
-
Label Defacing: Deface or remove the original label to prevent misidentification.[8]
-
Disposal: The rinsed and defaced container can typically be disposed of in the regular laboratory recycling or trash, in accordance with institutional policies.
It is imperative to reiterate that these are general guidelines based on the available data for similar non-hazardous compounds. Always prioritize your institution's specific waste disposal protocols and consult with your EHS department for any clarifications. Proper chemical waste management is a collective responsibility that ensures the safety of all laboratory personnel and the protection of our environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.fi [fishersci.fi]
- 6. (4R)-4-hydroxy-L-proline ethyl ester hydrochloride 97.00% | CAS: 33996-30-4 | AChemBlock [achemblock.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Ethyl trans-4-hydroxy-L-prolinate hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl trans-4-hydroxy-L-prolinate hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[1] |
| Skin Protection | An impervious lab coat, long-sleeved clothing, and chemical-resistant gloves (such as nitrile rubber) should be worn.[2] Always inspect gloves for degradation before use and wash hands thoroughly after handling. |
| Respiratory Protection | In cases where dust may be generated, a NIOSH-approved respirator is recommended.[1][3] Ensure proper ventilation, such as working in a fume hood, to minimize inhalation of dust. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing at once. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Dispose of the chemical and any contaminated materials in a designated hazardous waste container.
-
Do not mix with other waste.
-
Ensure the waste container is properly labeled.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Non-disposable contaminated clothing should be decontaminated before reuse.
-
Physical and Chemical Properties
The following table summarizes some of the known quantitative data for compounds structurally similar to this compound.
| Property | Value |
| Melting Point | 150-153°C |
| Boiling Point | 297.2°C at 760 mmHg |
| Flash Point | 133.5°C |
| Storage Temperature | 0-5°C |
Note: The data presented above is for this compound as listed by some chemical suppliers, but should be treated as approximate values.
Chemical Spill Workflow
In the event of a chemical spill, follow a structured response to ensure safety and proper cleanup. The following diagram illustrates a general workflow for handling a solid chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. tamut.edu [tamut.edu]
- 4. SODIUM CHLORIDE [www2.atmos.umd.edu]
- 5. en.hesperian.org [en.hesperian.org]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. prolinestamps.com.mx [prolinestamps.com.mx]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
